molecular formula C7H5N3O B2867382 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 15370-81-7

Pyrido[2,3-D]pyridazin-5(6H)-one

Cat. No.: B2867382
CAS No.: 15370-81-7
M. Wt: 147.137
InChI Key: DHLCTHXZKHGREA-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7) is a bicyclic nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant interest to researchers for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have demonstrated that novel pyrido[2,3-d]pyridazine-2,8-dione derivatives exhibit potent in vivo anti-inflammatory activity . One specific derivative (compound 7c ) showed a high percentage of ear edema inhibition (82%) and functions as a dual COX-1/COX-2 inhibitor, presenting a valuable model for investigating cyclooxygenase inhibition selectivity . Furthermore, the structural similarity of this scaffold to purine bases allows it to act as a ligand for various biological receptors, making it a promising core structure for developing multi-target therapeutics . While closely related analogs, such as pyrido[2,3-d]pyrimidines, are well-established in oncology research targeting kinases and dihydrofolate reductase (DHFR) , the pyridopyridazinone core itself is a key intermediate for exploring diverse pharmacological pathways. Researchers utilize this compound, with the molecular formula C 7 H 5 N 3 O and a molecular weight of 147.13 g/mol, in the design and synthesis of new chemical entities for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-pyrido[2,3-d]pyridazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLCTHXZKHGREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Pyrido[2,3-d]pyridazin-5(6H)-one Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can provide ligands for diverse biological targets — is a cornerstone of modern drug discovery. The pyridopyridazine ring system has emerged as one such versatile nucleus, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifically on the Pyrido[2,3-d]pyridazin-5(6H)-one core, a prominent member of this family. Its unique arrangement of nitrogen atoms and the presence of a lactam moiety create a distinct electronic and steric profile, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown potential as potent inhibitors of key enzymes and modulators of critical signaling pathways, particularly in oncology and inflammatory diseases. This document serves as a technical primer on its chemical structure, properties, synthesis, and extensive biological potential.

Part 1: Core Chemical Structure and Properties

Nomenclature and Structural Elucidation

The compound is systematically named Pyrido[2,3-d]pyridazin-5(6H)-one . This nomenclature indicates a bicyclic system where a pyridine ring is fused to a pyridazine ring along the [2,3-d] edge. The "(6H)" specifies the location of the saturated atom (a proton on the nitrogen at position 6), and the "-5-one" indicates a carbonyl group at position 5. The fused system is a type of triazanaphthalene.

Caption: Chemical structure of the Pyrido[2,3-d]pyridazin-5(6H)-one core.

Physicochemical Properties

The fundamental properties of the unsubstituted core scaffold are crucial for understanding its behavior in biological and chemical systems. The data below is calculated for the closely related parent structure, Pyrido[2,3-d]pyridazine, to provide a baseline for the scaffold.

PropertyValueSource
Molecular Formula C₇H₅N₃O(Derived)
Molecular Weight 147.13 g/mol (Derived)
LogP (Octanol/Water) 1.025[3]
Water Solubility (logS) -2.57 mol/L[3]
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Molar Refractivity 54.7 cm³[4]
Spectroscopic Characterization

While specific data for the unsubstituted core is sparse, the expected spectral characteristics can be inferred from analyses of its derivatives reported in the literature.[5][6][7]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. The N-H proton of the pyridazinone ring would appear as a broad singlet, typically in the downfield region (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[6][8]

  • ¹³C NMR: A signal corresponding to the carbonyl carbon (C=O) of the lactam would be prominent in the downfield region (δ ~160-170 ppm). Aromatic carbons would appear in their characteristic range (δ ~110-150 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the lactam carbonyl group (around 1640-1690 cm⁻¹).[8] An N-H stretching band would be observed in the region of 3100-3300 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the compound's molecular weight. Fragmentation patterns often involve the heterocyclic rings.[9]

Part 2: Synthesis of the Pyrido[2,3-d]pyridazinone Core

Synthetic Strategy: A Convergent Approach

The construction of the Pyrido[2,3-d]pyridazinone scaffold is typically achieved through a convergent strategy that involves the annulation of a pyridazine ring onto a pre-existing, functionalized pyridine (pyridone) precursor. The most common and robust method is the cyclocondensation reaction between a suitably substituted 2-pyridone carrying cyano and ester or ketone functionalities with hydrazine hydrate.[10] This approach allows for the introduction of diversity elements on the pyridine ring prior to the final cyclization step, making it highly adaptable for creating libraries of derivatives.

workflow start β-Enamino Diketone + Active Methylene Reagent pyridone Formation of Polyfunctionalized 2-Pyridone start->pyridone Reflux in EtOH cyclization Cyclocondensation with Hydrazine Hydrate pyridone->cyclization Reflux in EtOH/MeCN product Pyrido[2,3-d]pyridazinone Core Structure cyclization->product

Caption: General workflow for the synthesis of the pyridopyridazinone core.

Experimental Protocol: One-Pot Synthesis of a Pyrido[2,3-d]pyridazinone Derivative

This protocol is a generalized adaptation from the synthesis of related pyrido[2,3-d]pyridazine-2,8-dione derivatives, illustrating the key chemical transformations.[10]

Step 1: Synthesis of the 2-Pyridone Intermediate

  • To a solution of a β-enamino diketone (1.0 eq) in ethanol, add an active methylene reagent such as ethyl cyanoacetate (1.1 eq).

  • Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate polyfunctionalized 2-pyridone is typically used directly in the next step without isolation.

Step 2: Cyclocondensation and Formation of the Bicyclic Core

  • To the reaction mixture containing the 2-pyridone intermediate, add hydrazine monohydrate (2.0-3.0 eq).

  • Heat the mixture to reflux for an additional 6-16 hours until TLC analysis indicates the complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrido[2,3-d]pyridazinone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.[8]

Causality Note: The use of a one-pot procedure is highly efficient, reducing solvent waste and saving time.[10] The initial reaction forms a highly electrophilic pyridine ring system, which is then susceptible to nucleophilic attack by hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable, fused aromatic pyridopyridazinone system.

Part 3: Pharmacological Profile and Therapeutic Applications

The Pyrido[2,3-d]pyridazin-5(6H)-one scaffold and its isomers are of significant interest due to their wide-ranging biological activities.[1][11][12]

Primary Mechanism of Action: Potent Kinase Inhibition

A primary reason for the extensive investigation into this scaffold is its effectiveness as a protein kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • p38 MAP Kinase: Several pyrido[2,3-d]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade that regulates the production of cytokines like TNF-α.[1][2] Inhibition of p38 kinase is a validated strategy for treating inflammatory conditions such as rheumatoid arthritis.[2]

  • FMS (CSF-1R): A series of pyrido[2,3-d]pyrimidin-5-ones (a closely related isomer) were developed as potent and selective inhibitors of the FMS kinase (receptor for macrophage colony-stimulating factor-1). By inhibiting FMS, these compounds can modulate macrophage activity and prevent bone erosion, demonstrating significant therapeutic potential in rheumatoid arthritis models.[13]

  • Other Kinases: The broader pyridopyrimidine scaffold, which shares structural similarities, is known to inhibit cyclin-dependent kinases (CDKs) and VEGFR-2, highlighting the potential for derivatives of the pyridopyridazinone core to be tuned for various kinase targets in oncology.[14][15]

pathway cluster_cell Cellular Signaling Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAP Kinase Stimuli->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor Pyrido[2,3-d]pyridazinone Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase pathway by pyridopyridazinone derivatives.

Broad-Spectrum Biological Activities

Beyond kinase inhibition, the pyridopyridazinone core is a versatile scaffold for developing agents with a diverse array of biological effects.

Biological ActivityTherapeutic AreaKey Findings and References
Anti-inflammatory Autoimmune DiseasesActs via inhibition of COX-1/COX-2 and p38 kinase, reducing edema and cytokine release.[1][10][16]
Analgesic Pain ManagementCertain derivatives exhibit potent antinociceptive and analgesic properties in various animal models.[1][11]
Anticancer OncologyDerivatives show activity against various cancer cell lines, including breast cancer, by inhibiting signaling pathways or acting as DHFR inhibitors.[2][12][14][17]
Antidiabetic Metabolic DisordersIdentified as aldose reductase inhibitors, which could help in managing complications of diabetes.[2]
Antimicrobial Infectious DiseasesThe scaffold has been explored for activity against various bacteria and fungi.[2][12]
Antihypertensive CardiovascularCertain pyridazinone derivatives have demonstrated potential in lowering blood pressure.[11][12]
Structure-Activity Relationship (SAR) Insights

Drug development efforts have yielded crucial insights into how chemical modifications of the core structure influence biological activity:

  • Substitution at the 6-position (N-H): The nitrogen of the lactam is a key point for introducing substituents. Alkylation or arylation at this position can significantly modulate potency and pharmacokinetic properties.

  • Substitution on the Pyridine Ring: Introducing substituents on the pyridine portion of the scaffold is a primary strategy for optimizing target affinity and selectivity. For FMS inhibitors, an amide substituent at the 6-position of the isomeric pyrido[2,3-d]pyrimidin-5-one core led to a significant increase in potency.[18]

  • Isomeric Scaffolds: Small changes in the arrangement of nitrogen atoms, such as moving from a pyrido[2,3-d]pyridazine to a pyrido[3,4-d]pyridazine or a pyrido[2,3-d]pyrimidine, can drastically alter the biological target profile, highlighting the sensitivity of receptor-ligand interactions to the scaffold's geometry.[1][14]

Conclusion

The Pyrido[2,3-d]pyridazin-5(6H)-one core represents a truly privileged scaffold in medicinal chemistry. Its robust and flexible synthesis allows for extensive derivatization, while its inherent structural features make it an ideal starting point for interacting with a wide range of biological targets, most notably protein kinases. The demonstrated efficacy of its derivatives in preclinical models of inflammation and cancer underscores its immense therapeutic potential. For drug discovery teams, this scaffold offers a validated and promising foundation for the development of next-generation targeted therapies.

References

  • Ibrahim, M. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6, 457-473. [Link][1][2]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link][11]

  • Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link][12]

  • MDPI. (n.d.). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. MDPI.com. [Link][19]

  • National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed. [Link][10]

  • Royal Society of Chemistry. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. [Link][16]

  • National Center for Biotechnology Information. (n.d.). Pyrido[2,3-d]pyridazine-5(6H)-thione. PubChem. [Link][20]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.com. [Link][14]

  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.com. [Link][5]

  • U.S. Environmental Protection Agency. (2025). 6,7-Dihydrothieno[2′,3′:5,6]pyrido[2,3-d]pyridazine-5,8,9(4H)-trione Properties. Comptox Chemicals Dashboard. [Link][4]

  • ConnectSci. (1969). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. PubMed. [Link][18]

  • Scientific & Academic Publishing. (n.d.). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. SAP. [Link][6]

  • Cheméo. (n.d.). Chemical Properties of Pyrido[2,3-d]pyridazine (CAS 253-73-6). Cheméo. [Link][3]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.com. [Link][21]

  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. orgchemres.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[2,3-C]pyridazine. PubChem. [Link][22]

  • National Center for Biotechnology Information. (2024). Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. [Link][23]

  • ResearchGate. (n.d.). Various biologically active pyrido[2,3-d]pyrimidines. ResearchGate. [Link][17]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link][9]

  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2009). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. PubMed. [Link][13]

  • Chemical Synthesis Database. (2025). 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. chemical.synthesis.com. [Link]

  • ResearchGate. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. ResearchGate. [Link]

  • MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.com. [Link][8]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PubMed. [Link][7]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.com. [Link][15]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth exploration of the chemical and biological landscape of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold, a heterocyclic system of significant interest in medicinal chemistry. While specific literature on the compound with CAS number 15370-81-7 is limited, this document provides a comprehensive overview based on the broader class of pyridopyridazinones and related pyridofused pyrimidines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, properties, and therapeutic promise of this chemical family.

Introduction to the Pyrido[2,3-d]pyridazine Core

The pyrido[2,3-d]pyridazine scaffold belongs to a larger class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] The fusion of a pyridine and a pyridazine ring creates a rigid bicyclic system with a unique distribution of nitrogen atoms, which are key hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

Derivatives of the broader pyridazine and pyridazinone classes have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] This positions the pyrido[2,3-d]pyridazin-5(6H)-one core as a promising starting point for the design of novel therapeutic agents.

Synthetic Strategies for the Pyrido[2,3-d]pyridazine Ring System

For instance, the synthesis of related pyrido[2,3-d]pyridazine-2,8-diones has been achieved through the reaction of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate.[1] A one-pot synthesis method starting from β-enamino diketones has also been developed, offering good to excellent yields.[1] These methods highlight the versatility of building the pyridazine ring onto a pre-existing pyridine scaffold.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis of a substituted pyrido[2,3-d]pyridazinone, based on established chemical principles for related heterocyclic systems.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product A Substituted 2-halonicotinic acid or ester C Cyclocondensation A->C B Hydrazine hydrate or substituted hydrazine B->C D Recrystallization or Chromatography C->D Crude Product E Pyrido[2,3-d]pyridazin-5(6H)-one derivative D->E Purified Product

Caption: Generalized synthetic workflow for pyridopyridazinone derivatives.

Experimental Protocol: A Representative Cyclocondensation Reaction

The following is a generalized protocol for a key cyclocondensation step, adapted from the synthesis of related pyridopyridazinones. This should be considered a conceptual guideline and would require optimization for the specific synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one.

  • Reactant Preparation: Dissolve the substituted pyridine precursor (e.g., a 2-halonicotinoyl derivative) in a suitable solvent such as ethanol or a mixture of ethanol and acetonitrile.

  • Addition of Hydrazine: Add hydrazine monohydrate to the reaction mixture. The molar ratio of hydrazine to the pyridine precursor will need to be optimized.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 6 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Physicochemical Properties and Structural Elucidation

Experimentally determined physicochemical data for Pyrido[2,3-d]pyridazin-5(6H)-one are not available in the public domain. However, we can infer some properties based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₇H₅N₃O-
Molecular Weight 147.13 g/mol -
Appearance Likely a solid at room temperatureGeneral property of similar heterocyclic compounds
Solubility Expected to have limited solubility in water and better solubility in polar organic solventsBased on the aromatic and polar nature of the scaffold
LogP ~1.0Estimated based on related structures

Analytical Characterization:

The structural confirmation of synthesized Pyrido[2,3-d]pyridazin-5(6H)-one and its derivatives would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the precise arrangement of protons and carbons in the heterocyclic framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and N-H bonds of the pyridazinone ring.

Biological Activities and Therapeutic Potential

The broader classes of pyridopyridazinones and pyridopyrimidines have shown significant promise in several therapeutic areas, suggesting potential avenues of investigation for Pyrido[2,3-d]pyridazin-5(6H)-one.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of pyridazine-based compounds.[1] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] For example, a novel series of pyrido[2,3-d]pyridazine-2,8-diones were found to be dual inhibitors of COX-1 and COX-2.[1]

Potential Anti-inflammatory Signaling Pathway:

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation D->E F Pyrido[2,3-d]pyridazin-5(6H)-one Scaffold F->C Inhibition

Caption: Potential inhibition of the COX pathway by the pyridopyridazinone scaffold.

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold, structurally related to the topic compound, is a well-established pharmacophore in oncology.[3][4] Derivatives of this class have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3] These targets include tyrosine kinases, cyclin-dependent kinases (CDKs), and the mammalian target of rapamycin (mTOR).[5]

Key Cancer-Related Kinase Targets:

  • Tyrosine Kinases: Involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

  • Phosphatidylinositol-3-kinase (PI3K)/mTOR Pathway: A central signaling pathway that controls cell growth, metabolism, and survival.[5]

The structural similarities between pyrido[2,3-d]pyrimidines and the purine bases of DNA and RNA also suggest potential applications as antimetabolites.

Future Directions and Conclusion

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents an intriguing yet underexplored area of medicinal chemistry. While direct experimental data for the compound with CAS number 15370-81-7 is scarce, the extensive research on related pyridopyridazinone and pyridopyrimidine derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Development of a robust and scalable synthesis for Pyrido[2,3-d]pyridazin-5(6H)-one and its derivatives.

  • Comprehensive physicochemical characterization of the parent compound and its analogs.

  • Systematic screening for biological activity , particularly in the areas of inflammation and oncology.

  • Mechanism of action studies to identify the specific molecular targets of active compounds.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of the pyrido[2,3-d]pyridazin-5(6H)-one chemical class.

References

  • Abida, & Siddiqui, Z. N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Yadav, P., Singh, I., Kumar, D., Jaremko, M., Emwas, A.-H., & Abdul-Aziz, H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872–6908. [Link]

  • de Oliveira, C. S., de Oliveira, R. B., de C. F. de A. Menezes, J., de A. M. Lima, M. C., Galdino, S. L., Pitta, I. R., & de S. Rêgo, M. J. B. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(7), 1275–1284. [Link]

  • Yadav, P., Singh, I., Kumar, D., Jaremko, M., Emwas, A.-H., & Abdul-Aziz, H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • Le-Deygen, I. M., Yadykov, A. V., Novikov, M. S., & Khlebnikov, A. F. (2006). Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2677–2687. [Link]

  • Akhtar, M. J., Ali, Z., & Hassan, M. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1596. [Link]

  • Wunz, T. P., Hoffman, S. J., Fedorchuk, M., & Straten, J. V. (1984). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 27(4), 510–514. [Link]

  • Download scientific diagram | Various biologically active pyrido[2,3-d]pyrimidines. from publication: Efficient Synthesis of Uracil-Derived Hexa- and Tetrahydropyrido[2,3-d]pyrimidines | A reaction of 6-amino-1,3-dimethyluracil with 3-(hetero)aroylacrylic acids and their methyl esters leads to hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids or the corresponding methyl esters in high to excellent yields. One-pot oxidation of the acid... | Uracil, Pyrimidines and Carboxylic Acids | ResearchGate, the professional network for scientists. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pettus, L. H., Van Zandt, M. C., Setti, E. L., Srirangam, J. K., & Gunn, D. E. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2243–2247. [Link]

  • 8-amino-6-methylpyrido[2,3-d]pyridazin-5(6H)-one. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • Pettus, L. H., Van Zandt, M. C., Setti, E. L., Srirangam, J. K., Aulabaugh, A., & Withka, J. M. (2009). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Journal of Medicinal Chemistry, 52(4), 1081–1099. [Link]

  • Teixidó, J., Mont, N., Kappe, C. O., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6890. [Link]

  • Yadav, P., Singh, I., Kumar, D., Jaremko, M., Emwas, A.-H., & Abdul-Aziz, H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872–6908. [Link]

  • PubChem. (n.d.). Pyrido[2,3-d]pyridazine-5(6H)-thione. Retrieved February 15, 2026, from [Link]

Sources

Therapeutic Potential of Pyrido[2,3-d]pyridazine Scaffold in Drug Discovery

[1]

Executive Summary

The pyrido[2,3-d]pyridazine scaffold represents a distinct class of fused diaza-heterocycles, structurally characterized by a pyridine ring fused to a pyridazine ring. While often overshadowed by its isomer, pyrido[2,3-d]pyrimidine, the [2,3-d]pyridazine core has emerged as a "privileged structure" with unique pharmacological profiles.[1]

Unlike the broad kinase promiscuity of pyrimidines, pyrido[2,3-d]pyridazines exhibit high specificity for inflammatory pathways (COX-1/COX-2, p38 MAPK) , CNS targets (GABA-A receptors) , and phosphodiesterase (PDE4) inhibition . This guide analyzes the structural logic, synthetic accessibility, and therapeutic validation of this scaffold.[2]

Structural Chemistry & Properties[4][5]

Scaffold Architecture

The core consists of a bicyclic 6,6-fused system. The fusion occurs at the 2,3-position of the pyridine and the d-face of the pyridazine.

Key Structural Features:

  • Rigidity: The planar aromatic system restricts conformational entropy, enhancing binding affinity to narrow enzyme pockets (e.g., COX active sites).

  • H-Bonding Potential: The N-1 and N-2 nitrogens serve as critical hydrogen bond acceptors.

  • Tautomerism: Derivatives often exist as lactam-lactim tautomers (e.g., pyrido[2,3-d]pyridazine-2,8-dione), allowing for versatile interactions with serine/threonine residues in target proteins.

Numbering & SAR Map

The following diagram illustrates the standard IUPAC numbering and key substitution vectors for Structure-Activity Relationship (SAR) optimization.

Gcluster_scaffoldPyrido[2,3-d]pyridazine Core SARN1N1N2N2N1->N2R_N1R1: Solubility/Metabolic Stability(e.g., Alkyl, Aryl)N1->R_N1C3C3N2->C3C4C4C3->C4R_C4R4: Kinase Hinge Binding(e.g., Amino, Hydroxyl)C4->R_C4C5C5C8C8C5->C8R_C5R5: Hydrophobic Pocket Occ.(e.g., Phenyl, Thiophene)C5->R_C5R_C8R8: Electronic Tuning(e.g., Carbonyl for H-bonding)C8->R_C8

Figure 1: Structural numbering and primary SAR vectors for the pyrido[2,3-d]pyridazine scaffold.

Therapeutic Targets & Mechanisms[6]

Anti-Inflammatory: Dual COX-1/COX-2 Inhibition

Recent studies (Rosa et al., 2024) have validated pyrido[2,3-d]pyridazine-2,8-diones as potent dual inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[3][4]

  • Mechanism: The scaffold mimics the arachidonic acid transition state. The dione moiety forms H-bonds with Arg120 and Tyr355 in the COX active site.

  • Advantage: Unlike selective COX-2 inhibitors (coxibs) which carry cardiovascular risks, balanced dual inhibition may offer a safer profile for acute inflammation models (e.g., ear edema).

p38 MAP Kinase Inhibition

The scaffold acts as an ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Application: Rheumatoid arthritis and cytokine-driven diseases.

  • Binding Mode: The N2 nitrogen accepts a hydrogen bond from the backbone amide of Met109 in the kinase hinge region, while hydrophobic substituents at C5/C8 occupy the selectivity pocket.

CNS: GABA-A Receptor Modulation

Merck Sharp & Dohme has patented pyrido[2,3-d]pyridazine derivatives as high-affinity ligands for the benzodiazepine binding site of GABA-A receptors .

  • Therapeutic Utility: Anxiolytics and treatment of panic disorders.[2]

  • Selectivity: Substitutions at the 3-position (e.g., heteroaryl groups) drive selectivity for

    
     subunits over 
    
    
    , potentially reducing sedative side effects.
Respiratory: PDE4 Inhibition

The scaffold serves as a bioisostere for phthalazinones in the inhibition of Phosphodiesterase 4 (PDE4) .

  • Effect: Prevents cAMP hydrolysis, leading to bronchodilation and anti-inflammatory effects in asthma/COPD.

Experimental Protocols

Synthesis: Annulation of 2-Pyridone Pattern

This protocol describes the synthesis of pyrido[2,3-d]pyridazine-2,8-diones , the most bioactive class for anti-inflammatory applications.

Reagents:

  • 
    -Enamino diketone (Starting material)
    
  • Active methylene reagent (Malononitrile or Ethyl cyanoacetate)

  • Hydrazine monohydrate (

    
    )
    
  • Solvent: Ethanol (EtOH) / Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Precursor Formation (2-Pyridone):

    • React

      
      -enamino diketone with ethyl cyanoacetate in refluxing EtOH (6–24 h).
      
    • Mechanism:[1] Michael addition followed by cyclization.

    • Yield: Typically 70–90%.

  • Ring Closure (Annulation):

    • Dissolve the isolated 2-pyridone intermediate in a 1:1 mixture of EtOH/MeCN.

    • Add Hydrazine monohydrate (excess, ~3-5 eq).

    • Reflux for 6–16 hours.[5] Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: Formation of a precipitate indicates the bicyclic product.

  • Purification:

    • Cool reaction to room temperature.

    • Filter the solid precipitate.[6]

    • Recrystallize from DMF/Ethanol to obtain pure pyrido[2,3-d]pyridazine-2,8-dione.

SynthesisStartStart: Beta-Enamino DiketoneStep1Step 1: Reaction with Ethyl Cyanoacetate(Reflux EtOH, 6-24h)Start->Step1InterIntermediate: Polyfunctionalized 2-PyridoneStep1->InterStep2Step 2: Annulation with Hydrazine Hydrate(EtOH/MeCN 1:1, Reflux 6-16h)Inter->Step2CyclocondensationProductProduct: Pyrido[2,3-d]pyridazine-2,8-dioneStep2->Product

Figure 2: Synthetic pathway for the construction of the pyrido[2,3-d]pyridazine-2,8-dione scaffold.

In Vitro Assay: p38 MAPK Inhibition (Fluorescence Polarization)

To validate the kinase inhibitory potential of synthesized compounds.

Materials:

  • Recombinant p38

    
     MAPK (active).
    
  • Fluorescently labeled peptide substrate.

  • ATP (10 mM stock).

  • Test compounds (dissolved in DMSO).

Protocol:

  • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Incubation: Mix enzyme (5 nM final), peptide substrate (1

    
    M), and compound in a black 384-well plate. Incubate for 15 min at RT.
    
  • Reaction Start: Add ATP (at

    
     concentration, typically 50-100 
    
    
    M) to initiate the reaction.
  • Reaction Stop: After 60 min, add detection reagent (IMAP binding beads) to stop reaction and bind phosphorylated product.

  • Readout: Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex 485 nm / Em 530 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Quantitative Data Summary

The following table summarizes the potency of key pyrido[2,3-d]pyridazine derivatives across different therapeutic targets based on recent literature.

Compound ClassTargetActivity (

)
Therapeutic IndicationReference
2,8-Dione Deriv.[3][7][8][9] (7c) COX-1 / COX-2Dual Inhibition (Balanced)Anti-inflammatory (Edema)Rosa et al. (2024)
N-Aryl-2-one p38 MAPK

nM
Rheumatoid ArthritisTynebor et al. (2011)
3-Heteroaryl Deriv. GABA-A (

)

nM
Anxiety / Panic DisordersMitchinson et al. (Patent)
Pyridazinone Deriv. PDE4

nM
Asthma / COPDDal Piaz et al. (1997)

References

  • Rosa, F. A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[3][5][8] RSC Medicinal Chemistry.[4][8] Link

  • Tynebor, R. M., et al. (2011).[10] Synthesis and Biological Activity of Pyridopyridazin-6-one p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 411-416.[11] Link

  • Mitchinson, A., et al. (2001).[10][2] Pyrido[2,3-d]pyridazine derivatives as ligands for GABA-A receptors. Merck Sharp & Dohme Patent WO2001012627. Link

  • Dal Piaz, V., et al. (1997).[10][2] Heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV inhibitors. European Journal of Medicinal Chemistry, 32(2), 117-127. Link

  • Sadek, K. U., & Elnagdi, M. H. (1988). A New Route for the Synthesis of Pyrido[2,3-d]pyridazines. Synthesis, 1988(06), 483–484. Link

Nitrogen-Containing Heterocycle Scaffolds for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide

Authored by a Senior Application Scientist

For Distribution: Researchers, Scientists, and Drug Development Professionals.

Abstract

Protein kinases, pivotal enzymes in cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of this revolution lies the strategic use of nitrogen-containing heterocyclic scaffolds. These structures are uniquely suited to interact with the ATP-binding site of kinases, offering a combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability. This guide provides an in-depth exploration of the core nitrogen-containing heterocycles that form the foundation of modern kinase inhibitor design. We will dissect the rationale behind their prevalence, examine the structure-activity relationships of key scaffolds such as pyrimidines, indoles, and quinolines, and detail the experimental workflows used to identify and characterize these potent therapeutic agents.

Chapter 1: The Central Role of Kinases in Disease and Drug Design

The human genome contains over 500 protein kinase genes, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals that govern fundamental cellular processes, including growth, differentiation, metabolism, and apoptosis.[1]

Given their central role, it is unsurprising that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[2] The uncontrolled proliferation of cancer cells is often driven by mutations that lead to constitutively active kinases, creating a dependency that can be exploited therapeutically. However, the high degree of structural similarity across the kinome, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[2][3]

Chapter 2: Privileged Scaffolds: Why Nitrogen-Containing Heterocycles Dominate Kinase Inhibitor Design

The vast majority of clinically successful kinase inhibitors are ATP-competitive, meaning they bind within the same pocket as the enzyme's natural substrate, adenosine triphosphate. The design of these inhibitors is a testament to the versatility of nitrogen-containing heterocycles. Analysis of FDA-approved drugs reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle.[4][5][6] This prevalence is not coincidental but is rooted in several key physicochemical properties:

  • Hydrogen Bonding: Nitrogen atoms within a heterocyclic ring can act as hydrogen bond acceptors, while attached amino or imino groups can act as donors.[7][8] This allows them to form critical hydrogen bonds with the "hinge" region of the kinase, a short stretch of amino acids that connects the N- and C-terminal lobes of the catalytic domain and anchors the adenine ring of ATP.[9][10][11] This mimicry of ATP's binding interaction is a cornerstone of inhibitor potency.[9][11]

  • Structural Rigidity and Diversity: The cyclic nature of these scaffolds provides a rigid framework for the precise three-dimensional positioning of various substituents. These substituents can then extend into adjacent hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.[3]

  • Bioisosterism and Physicochemical Properties: N-heterocycles serve as excellent bioisosteres, allowing chemists to modulate properties like solubility, metabolic stability, and bioavailability without sacrificing binding affinity.[12]

  • Synthetic Accessibility: The chemistry of nitrogen heterocycles is well-established, providing robust and versatile synthetic routes for the creation of diverse compound libraries for screening and optimization.[13]

These attributes have led to the designation of many N-heterocycles as "privileged scaffolds"—frameworks that have a proven propensity for binding to specific target families, such as kinases.[13]

Chapter 3: A Tour of Key Nitrogen-Containing Heterocyclic Scaffolds

The true power of N-heterocycles is evident in the diverse array of scaffolds successfully employed in FDA-approved kinase inhibitors.

Pyrimidines and Fused Pyrimidines

The pyrimidine ring is arguably the most successful and versatile scaffold in kinase inhibitor design.[14] Its ability to form one or two crucial hydrogen bonds with the kinase hinge makes it an ideal anchor.[15]

  • Core Interaction: Typically, the N1 and/or N3 atoms of the pyrimidine ring act as hydrogen bond acceptors, engaging the backbone amides of the hinge region.

  • Prominent Examples:

    • Imatinib (Gleevec®): A landmark in targeted therapy, Imatinib is based on a 2-phenylaminopyrimidine scaffold.[16] It potently inhibits the BCR-ABL kinase in chronic myeloid leukemia (CML).[1][17][18]

    • Gefitinib (Iressa®): A quinazoline (a fused pyrimidine system) that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) kinase.

    • Pyrido[2,3-d]pyrimidines: This fused scaffold has been developed into a series of potent inhibitors targeting various tyrosine kinases like FGFr and PDGFr.[19][20]

  • Structure-Activity Relationship (SAR): For a typical 2,4-disubstituted pyrimidine, the group at the 4-position often provides the primary hinge interaction, while the substituent at the 2-position can be modified to improve selectivity and physicochemical properties.[21][22] The pyrimidine scaffold is crucial for binding to the ATP-binding site, which can block downstream signaling and lead to apoptosis in cancer cells.[15]

Indoles and Indazoles

Indole and its isomer, indazole, are bicyclic scaffolds that offer a different vector space for exploring the kinase active site. They are also capable of forming key hinge interactions.

  • Core Interaction: The indole or indazole nitrogen can act as a hydrogen bond donor, while other atoms in the ring system can act as acceptors.

  • Prominent Examples:

    • Sunitinib (Sutent®): An indolinone-based inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR and PDGFR.

    • Axitinib (Inlyta®): An indazole-based inhibitor highly selective for VEGFRs.

    • Ruxolitinib (Jakafi®): This inhibitor of JAK1 and JAK2 is built upon a pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine.[23]

  • SAR Insights: The substitution pattern on the indole or pyrazole ring is critical for directing selectivity. For instance, in many indazole-based inhibitors, the orientation of substituents can be tailored to exploit subtle differences between the active sites of different kinases.[13]

Quinolines and Isoquinolines

These bicyclic aromatic systems provide a larger surface area and different electronic properties compared to smaller heterocycles, enabling unique interactions within the kinase active site. Several FDA-approved kinase inhibitors containing a quinoline scaffold are used in clinical settings.[24]

  • Core Interaction: The quinoline nitrogen typically acts as a hydrogen bond acceptor with the hinge region.

  • Prominent Examples:

    • Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor featuring a quinazoline core with a quinoline-like side chain.

    • Bosutinib (Bosulif®): A dual Src/Abl inhibitor built around a 3-cyanoquinoline scaffold.

    • Fasudil: An isoquinoline-based inhibitor of Rho-associated protein kinase (ROCK).[25]

  • SAR Insights: The quinoline scaffold has proven to be a versatile starting point for developing inhibitors against a wide range of kinases.[26][27] Modifications at various positions on the quinoline ring can dramatically alter the inhibitor's potency and selectivity profile.[26] Novel isoquinoline derivatives have shown significantly improved selectivity for HER2 over EGFR.[28]

Table 1: Representative FDA-Approved Kinase Inhibitors and their Core Scaffolds

Drug Name (Brand Name)Core Heterocyclic ScaffoldPrimary Kinase Target(s)
Imatinib (Gleevec®)2-PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFR
Gefitinib (Iressa®)QuinazolineEGFR
Erlotinib (Tarceva®)QuinazolineEGFR
Sunitinib (Sutent®)IndolinoneVEGFRs, PDGFRs, c-KIT
Dasatinib (Sprycel®)Aminothiazole/PyrimidineBCR-ABL, Src family
Lapatinib (Tykerb®)QuinazolineEGFR, HER2
Ruxolitinib (Jakafi®)Pyrrolo[2,3-d]pyrimidineJAK1, JAK2
Crizotinib (Xalkori®)AminopyridineALK, MET

Chapter 4: Rational Design Strategies for Novel Kinase Inhibitors

The discovery of novel kinase inhibitors is rarely serendipitous. It is a highly structured process that leverages our understanding of protein structure and chemistry.

Structure-Based Drug Design (SBDD)

SBDD is a powerful paradigm that relies on the three-dimensional structure of the target kinase, typically obtained through X-ray crystallography. By visualizing how a lead compound or fragment binds to the active site, medicinal chemists can rationally design modifications to improve affinity and selectivity. The process is iterative, involving cycles of design, synthesis, and structural analysis to progressively optimize the inhibitor.

SBDD_Workflow Target Target Identification & Validation Structure Obtain 3D Structure (X-ray, NMR) Target->Structure Screening Virtual or Fragment Screening Structure->Screening Hit Identify Initial 'Hit' Compound Screening->Hit Design Design Analogs (In Silico) Hit->Design Iterative Cycle Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay (Potency, Selectivity) Synthesis->Assay CoCrystal Co-crystallize with Target Assay->CoCrystal Lead Lead Optimization Assay->Lead Meets Criteria CoCrystal->Design

Caption: Iterative workflow for Structure-Based Drug Design (SBDD).

Fragment-Based Drug Design (FBDD)

FBDD has emerged as a highly successful strategy for discovering kinase inhibitors.[29][30] This approach begins by screening libraries of very small molecules ("fragments," typically with a molecular weight < 300 Da) for weak but efficient binding to the target kinase.[2] Once a fragment hit is identified and its binding mode is confirmed (usually by crystallography), it serves as a starting point for chemical elaboration. Fragments can be "grown" into unoccupied pockets or "linked" with other fragments to build a potent, high-affinity inhibitor.[31] FBDD is particularly effective for kinase inhibitor design because it can identify novel interactions in various sub-pockets of the ATP-binding site, leading to highly selective compounds.[3]

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (MW < 300 Da) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hit Validated Fragment 'Hit' (Weak Binding) Screen->Hit Grow Fragment Growing Hit->Grow Link Fragment Linking Hit->Link Merge Fragment Merging Hit->Merge Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies in Fragment-Based Drug Design (FBDD).

Chapter 5: Experimental Protocols for Kinase Inhibitor Characterization

Validating the activity of a newly designed inhibitor requires a suite of robust biochemical and cell-based assays.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the potency (e.g., IC50 value) of an inhibitor against a purified kinase enzyme by measuring the depletion of ATP. The Kinase-Glo® Luminescent Kinase Assay is a widely used homogeneous method for this purpose.[32]

Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction.[33][34] A proprietary luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[32] The amount of light produced is inversely proportional to the kinase activity.[32][35]

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate (e.g., 384-well), prepare the kinase reaction mixtures. Each well will contain:

    • Kinase buffer (specific to the target kinase).

    • The purified kinase enzyme at a fixed concentration.

    • The specific substrate for the kinase (e.g., a peptide).

    • The test inhibitor at various concentrations (typically a 10-point serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Add a fixed concentration of ATP to all wells to start the kinase reaction. The ATP concentration should ideally be close to the Km of the kinase for ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well.[32] This reagent contains the luciferase enzyme and its substrate, luciferin, and it also stops the kinase reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 5.2: Cellular Target Engagement Assay (Western Blot)

An essential next step is to confirm that the inhibitor can enter cells and engage its intended target. This can be assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.

Principle: If the inhibitor successfully blocks the target kinase inside the cell, the phosphorylation level of its direct downstream substrate should decrease. This change can be visualized and quantified using Western blotting with a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active target kinase pathway.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with the test inhibitor at various concentrations for a specific duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to lyse the cells and solubilize proteins.

  • Protein Quantification:

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and denature them by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the reduction in phosphorylation as a function of inhibitor concentration.

Chapter 6: Case Study - The Rational Design of Imatinib (Gleevec®)

The development of Imatinib is a paradigm of rational drug design and highlights the power of a well-chosen scaffold.[16]

  • The Target: The discovery of the Philadelphia chromosome and its resulting fusion protein, BCR-ABL, provided a specific, validated driver of chronic myeloid leukemia (CML).[18]

  • The Strategy: Researchers initiated a high-throughput screen to find a compound that could inhibit the hyperactive BCR-ABL tyrosine kinase.[16]

  • The Scaffold: The initial hit was a 2-phenylaminopyrimidine compound. This scaffold was chosen for optimization because it showed kinase inhibitory activity and had favorable properties for chemical modification.[16]

  • The Optimization: Medicinal chemists systematically modified the lead compound. The key was adding specific groups (methyl and benzamide) to enhance binding properties and a polar N-methylpiperazine group to dramatically improve water solubility and oral bioavailability.[36] This process transformed a moderately active lead into a highly potent and selective drug.[16][36]

  • The Result: The resulting molecule, Imatinib, showed remarkable efficacy in clinical trials, inducing durable remissions in the vast majority of CML patients and transforming a fatal cancer into a manageable chronic condition.[1][17][18][36]

Imatinib_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_imatinib Imatinib Hinge Hinge Region (Backbone Amides) Pocket1 Hydrophobic Pocket Pocket2 Solvent-Exposed Region Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds (Anchor) Phenylamino Phenylamino Group Phenylamino->Pocket1 van der Waals Piperazine N-Methylpiperazine Piperazine->Pocket2 Solubility

Caption: Key interactions of the Imatinib scaffold within the kinase active site.

Chapter 7: Future Directions and Emerging Scaffolds

While ATP-competitive inhibitors based on established scaffolds continue to be a major focus, the field is evolving.

  • Allosteric Inhibitors: These molecules bind to sites on the kinase distant from the ATP pocket, inducing a conformational change that inactivates the enzyme.[11][37] This approach can offer higher selectivity. Diverse heterocyclic scaffolds are being explored for their potential as allosteric inhibitors.[38][39]

  • Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a reactive residue (often a cysteine) near the active site. This can lead to prolonged target engagement and high potency.

  • Novel Heterocyclic Systems: Medicinal chemists are constantly exploring new and more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, as bioisosteres of adenine to discover inhibitors with novel binding modes and improved drug-like properties.[13][40]

The foundation of kinase inhibitor design is built upon the remarkable chemical versatility of nitrogen-containing heterocycles. A deep understanding of their properties, interactions, and synthetic accessibility will continue to empower researchers to develop the next generation of targeted therapies.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Fragment-based Design of Kinase Inhibitors: A Practical Guide. (2015). Methods in Molecular Biology. [Link]

  • Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. (2012). Journal of Medicinal Chemistry. [Link]

  • Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT. (2012). Journal of Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (n.d.). SpringerLink. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. (2014). Future Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). Archiv der Pharmazie. [Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). Trends in Pharmacological Sciences. [Link]

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-d]pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyridine ring with a pyridazine ring to form the pyrido[2,3-d]pyridazinone core creates a heterocyclic system of significant interest in drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this and structurally related fused pyrimidine systems have demonstrated potent activities as anti-inflammatory agents, kinase inhibitors, and phosphodiesterase inhibitors, making them a focal point for the development of novel therapeutics.[3][4][5][6]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrido[2,3-d]pyridazinone and its close analogs. We will dissect how specific structural modifications to this core influence its interaction with key biological targets, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will explain the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Core Synthetic Strategy: Building the Pyrido[2,3-d]pyridazinone System

The foundational approach to synthesizing the pyrido[2,3-d]pyridazinone scaffold often involves the cyclocondensation of a functionalized 2-pyridone precursor with a hydrazine source.[3] This strategy allows for the introduction of diversity at various positions on the heterocyclic core, which is crucial for subsequent SAR exploration.

Below is a generalized workflow illustrating this common synthetic pathway.

G cluster_intermediate Intermediate Formation enamino β-Enamino Diketone pyridone Polyfunctionalized 2-Pyridone Substrate enamino->pyridone Reaction (i) methylene Active Methylene Reagent (e.g., Malononitrile) methylene->pyridone pyridazinone Pyrido[2,3-d]pyridazine-2,8-dione Derivative pyridone->pyridazinone Cyclocondensation (ii) Reflux hydrazine Hydrazine Monohydrate hydrazine->pyridazinone

Caption: Generalized synthetic workflow for pyrido[2,3-d]pyridazinone derivatives.

Part 1: SAR as Anti-inflammatory Agents via Cyclooxygenase (COX) Inhibition

A significant application of the pyrido[2,3-d]pyridazinone scaffold is in the development of anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3] By inhibiting these enzymes, these compounds can effectively reduce inflammatory responses.

A key study demonstrated that the annulation of a 2-pyridone pattern could convert a selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor, revealing crucial SAR insights.[3][7]

G AA Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX COX-1 / COX-2 Enzymes Inhibitor Pyrido[2,3-d]pyridazinone Derivative Inhibitor->COX Inhibition

Caption: Mechanism of action for COX-inhibiting anti-inflammatory agents.

Key SAR Observations for COX Inhibition:

  • Substitution at R¹ (Position 3): When comparing derivatives with nitrile, ester, and carboxylic acid groups at this position, the presence of a carboxylic acid group consistently yielded better anti-inflammatory activity.[3] This suggests that the acidic moiety may be crucial for interacting with key residues within the active site of the COX enzymes.

  • Substitution at R² (Hydrazine Moiety): The introduction of a phenyl group on the nitrogen of the pyridazinone ring (N-phenyl substitution) resulted in significantly higher anti-inflammatory activity compared to the unsubstituted (R²=H) analogs.[3] For instance, compound 7c (N-phenyl substituted) showed an 82% inhibition of ear edema, a marked improvement over its unsubstituted counterparts.[7]

  • Core Structure Transformation: The strategic ring-closing of a 2-pyridone scaffold, which was a selective COX-2 inhibitor, into the fused pyrido[2,3-d]pyridazine-2,8-dione system resulted in a compound (7c ) that acted as a dual COX-1/COX-2 inhibitor .[3][7] This highlights the profound impact of the fused heterocyclic system on target selectivity.

Table 1: SAR Summary of Pyrido[2,3-d]pyridazine-2,8-diones as Anti-inflammatory Agents (Data sourced from an in vivo croton oil-induced ear edema model[3])

CompoundR¹ (Position 3)R² (N-Substituent)R (Aryl Substituent)% Edema Inhibition (EI)Key Insight
6a -COOHH4-Cl56.2%Carboxylic acid shows good activity.
6c -COOHH4-NO₂75.2%Electron-withdrawing group on aryl enhances activity.
7a -CNPhenyl4-ClHigh Activity*N-phenyl substitution is beneficial.
7c -CNPhenyl4-NO₂82.0% Combination of N-phenyl and 4-NO₂ aryl is optimal.

*Qualitative "higher anti-inflammatory activity" reported compared to unsubstituted analog 4a.[3]

Part 2: SAR as Kinase Inhibitors

While direct SAR studies on pyrido[2,3-d]pyridazinones as kinase inhibitors are emerging, extensive research on the structurally analogous pyrido[2,3-d]pyrimidines provides invaluable predictive insights. These compounds are known to be potent inhibitors of various kinases, including tyrosine kinases (FGFr, PDGFr, EGFr) and Janus kinases (JAKs), by competing with ATP at the enzyme's active site.[8][9][10]

G Kinase Kinase (e.g., JAK3, FGFr) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., STAT5 Phosphorylation) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, etc.) Downstream->Response Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition

Caption: ATP-competitive inhibition of kinase signaling pathways.

Key SAR Observations for Kinase Inhibition (from Pyrido[2,3-d]pyrimidine analogs):

  • Substitution at Position 2: This position is critical for enhancing potency and improving pharmacokinetic properties. The introduction of a [4-(diethylamino)butyl]amino side chain at this position transformed an initial lead into a more potent and bioavailable compound.[8][10] This basic amine chain likely improves solubility and forms favorable interactions within the kinase domain.

  • Substitution at Position 6: The aryl group at this position is a major determinant of selectivity. The initial lead compound with a 6-(2,6-dichlorophenyl) moiety was a broad-spectrum tyrosine kinase inhibitor.[8][10] However, replacing this with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) kinase.[8][10] This demonstrates that steric and electronic properties at this position can be fine-tuned to achieve target selectivity.

  • Covalent Inhibition (JAK3): For Janus Kinase 3 (JAK3), a series of pyrido[2,3-d]pyrimidin-7-one covalent inhibitors were developed. The most potent compound, 10f , achieved an IC₅₀ value of 2.0 nM by forming a covalent bond with a specific cysteine residue in the kinase active site.[9] This highlights a strategy of incorporating a reactive group (e.g., an acrylamide) to achieve potent and durable inhibition.

Table 2: SAR Summary of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors (Data sourced from various in vitro kinase assays[8][10])

Compound2-Position Substituent6-Position SubstituentTarget KinaseIC₅₀ (µM)Key Insight
4b -NH₂2,6-dichlorophenylPDGFr1.11Initial lead, broad activity.
FGFr0.13
EGFr0.45
c-src0.22
6c -NH-(CH₂)₄-N(Et)₂2,6-dichlorophenylPDGFr0.3*Side chain at C2 improves potency.
4e -NH₂3,5-dimethoxyphenylFGFr0.060 C6 substitution drives high selectivity.
PDGFr, EGFr, c-src>50

*IC₅₀ for inhibition of PDGF-stimulated cell proliferation.[8]

Part 3: SAR as Phosphodiesterase (PDE) Inhibitors

The pyridazinone moiety is a well-established pharmacophore for the inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP.[6][11] By inhibiting PDEs (particularly PDE4), these compounds can increase intracellular cAMP levels, leading to anti-inflammatory effects.[12] More recently, the related pyrido[2,3-d]pyrimidin-7-one scaffold was used to develop inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target for cancer immunotherapy.[13]

Key SAR Observations for PDE Inhibition:

  • Substitution at N-2 (Pyridazine Ring): For PDE4 inhibition, structure-activity relationship studies indicated that the presence of an ethyl group at the N-2 position of the pyridazine ring is associated with the greatest potency and selectivity profile.[6]

  • Indole Moiety: The development of pyridazinone derivatives bearing an indole moiety yielded promising and selective PDE4B inhibitors, which are capable of regulating pro-inflammatory cytokine production in human macrophages.[12]

  • ENPP1 Inhibition: In the pursuit of ENPP1 inhibitors, extensive optimization of a pyrido[2,3-d]pyrimidin-7-one scaffold led to compound 31 , which showed significant potency in both ENPP1 inhibition and stimulation of the STING pathway, demonstrating in vivo efficacy in a breast cancer model.[13] This highlights the therapeutic potential of this scaffold in immuno-oncology.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: General Synthesis of 3,5-disubstituted Pyrido[2,3-d]pyridazine-2,8-diones[3]

  • Step 1: Synthesis of 2-Pyridone Substrates: React a β-enamino diketone (1.0 eq) with an active methylene reagent (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in refluxing ethanol for 6-24 hours. Monitor reaction completion by TLC.

  • Step 2: Purification of Intermediate: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the polyfunctionalized 2-pyridone substrate.

  • Step 3: Cyclocondensation: Suspend the 2-pyridone substrate (1.0 eq) in a 1:1 v/v mixture of ethanol and acetonitrile.

  • Step 4: Addition of Hydrazine: Add hydrazine monohydrate (or a substituted hydrazine, 5.0 eq) to the suspension.

  • Step 5: Reaction: Heat the mixture to reflux and maintain for 6-16 hours, monitoring by TLC.

  • Step 6: Isolation and Purification: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize or purify by column chromatography to obtain the final pyrido[2,3-d]pyridazine-2,8-dione derivative.

Protocol 2: In Vivo Anti-inflammatory Assay (Croton Oil-Induced Mouse Ear Edema)[3]

  • Animal Model: Use Swiss mice (20-25 g).

  • Induction of Edema: Prepare an irritant solution of croton oil in a suitable vehicle (e.g., acetone). Apply 20 µL of this solution to the inner surface of the right ear of each mouse.

  • Test Compound Application: Prepare the test compounds in the same vehicle. Immediately after the irritant, topically apply a defined dose (e.g., 0.625 or 1.25 mg per ear) of the test compound or vehicle (control group) to the same ear.

  • Incubation: House the animals for a period of 6 hours to allow the inflammatory response to develop.

  • Measurement: After 6 hours, sacrifice the animals and punch out a 6 mm diameter disc from both the treated (right) and untreated (left) ears.

  • Quantification: Weigh the ear discs immediately. The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculation: Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

Conclusion and Future Directions

The pyrido[2,3-d]pyridazinone scaffold and its close relatives are exceptionally versatile platforms for medicinal chemistry. The structure-activity relationships discussed herein demonstrate that subtle modifications to substituents at key positions can profoundly influence biological activity and target selectivity. For anti-inflammatory applications, N-phenyl substitution and a C-3 carboxylic acid group are favorable for COX inhibition.[3] For kinase inhibition, derivatization at the C-2 and C-6 positions is critical for modulating potency and achieving selectivity.[8][10]

Future research should focus on expanding the diversity of substituents, exploring different fused ring isomers, and applying these SAR principles to novel biological targets. The proven success of these scaffolds in targeting enzymes like kinases, COX, and phosphodiesterases provides a strong foundation for the development of next-generation therapeutics for cancer, inflammatory disorders, and beyond.

References

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  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry (RSC Publishing).
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The Pyridopyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the Pyridopyridazine Scaffold

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles consistently emerging as a cornerstone of successful drug design.[1][2][3] Among these, the pyridopyridazine nucleus stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][4][5] This guide provides a comprehensive technical overview of the history, synthesis, and development of pyridopyridazine-based pharmaceuticals, offering insights for professionals engaged in the intricate process of drug discovery.

The Privileged Heterocycle: Core Structure and Isomeric Forms

The pyridopyridazine core is a bicyclic heteroaromatic system resulting from the fusion of a pyridine and a pyridazine ring. This fusion can occur in several ways, giving rise to eight possible isomeric forms.[4][5] The arrangement of the nitrogen atoms within this framework is a critical determinant of the molecule's electronic properties, three-dimensional shape, and ultimately, its biological activity. The structural relationship to phthalazines, where a benzene ring is fused to a pyridazine, provides a valuable reference point for understanding its chemical behavior.[4][5] The introduction of a nitrogen atom into the benzo ring of phthalazines to form pyridopyridazines significantly alters the molecule's properties, including its reactivity and ability to cross biological membranes.[4][5]

Physicochemical Properties and Their Influence on Drug Development

The physicochemical properties of the pyridopyridazine scaffold are pivotal to its success in drug development. The presence of multiple nitrogen atoms imparts a degree of polarity and the capacity for hydrogen bonding, which are crucial for target recognition and binding.[1] Furthermore, the aromatic nature of the fused ring system contributes to its stability. The scaffold's versatility allows for functionalization at various positions, enabling chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability to optimize pharmacokinetic and pharmacodynamic profiles.[4][5][6][7]

Historical Perspective: From Discovery to Clinical Significance

The journey of pyridopyridazine-based compounds in medicine has been marked by several key milestones. Early investigations in the mid-20th century laid the groundwork for understanding the chemistry of this heterocyclic system. A significant breakthrough came with the synthesis and development of Endralazine in the 1970s, a potent antihypertensive agent.[4][5] This clinically approved vasodilator demonstrated the therapeutic potential of the pyridopyridazine core and spurred further research.[4][5] Over the subsequent decades, the scope of investigation broadened dramatically, with major pharmaceutical companies like Novartis, Hexal, Merck Sharp & Dohme, and GlaxoSmithKline exploring pyridopyridazine derivatives for a multitude of therapeutic applications.[4][5]

Part 2: Synthetic Strategies for Pyridopyridazine Derivatives

The accessibility of a diverse range of derivatives is a testament to the robust synthetic chemistry developed around the pyridopyridazine nucleus. Both classical and modern synthetic methodologies have been employed to construct and functionalize this versatile scaffold.[8]

Foundational Synthesis Methodologies

A cornerstone of pyridopyridazine synthesis involves the cyclocondensation of suitably substituted pyridine precursors with hydrazine or its derivatives.[8] This approach has been widely used to construct the pyridazinone ring onto a pre-existing pyridine core.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyridazinone Derivative

Objective: To synthesize a substituted pyrido[2,3-d]pyridazinone via cyclocondensation.

Materials:

  • Substituted 2-acylpyridine-3-carboxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted 2-acylpyridine-3-carboxylic acid (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent system to obtain the pure pyridopyridazinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Modern Synthetic Approaches

Modern synthetic organic chemistry has provided powerful tools for the late-stage functionalization of heterocyclic cores. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, have been instrumental in creating diverse libraries of pyridopyridazine derivatives with tailored biological activities.[9] These methods allow for the precise introduction of various substituents onto the pyridopyridazine scaffold, facilitating detailed structure-activity relationship (SAR) studies.[9]

Multi-component reactions (MCRs) have gained prominence in medicinal chemistry for their efficiency in generating complex molecules in a single step. The development of MCRs for the synthesis of pyridopyridazines has enabled the rapid assembly of diverse chemical libraries for high-throughput screening.

Diagrammatic Representation of a Key Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Acylpyridine-3-carboxylic acid 2-Acylpyridine-3-carboxylic acid Cyclocondensation Cyclocondensation 2-Acylpyridine-3-carboxylic acid->Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation Pyrido[2,3-d]pyridazinone Pyrido[2,3-d]pyridazinone Cyclocondensation->Pyrido[2,3-d]pyridazinone Reflux in Ethanol

Caption: A simplified workflow for the synthesis of a pyrido[2,3-d]pyridazinone.

Part 3: Pharmacological Landscape of Pyridopyridazine-Based Pharmaceuticals

The broad spectrum of biological activities exhibited by pyridopyridazine derivatives stems from their ability to interact with a diverse range of molecular targets.[4][5]

Mechanism of Action: Targeting Key Biological Pathways

A significant area of research has focused on pyridopyridazines as inhibitors of protein kinases.[4] For instance, certain pyrido[2,3-d]pyridazine-2(1H)-one derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[4] By inhibiting p38 kinase, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[4][10] In oncology, pyridopyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are crucial for cancer cell proliferation and angiogenesis.[5][9]

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Macrophage/Monocyte Macrophage/Monocyte Inflammatory Stimuli (LPS)->Macrophage/Monocyte p38 MAP Kinase p38 MAP Kinase Macrophage/Monocyte->p38 MAP Kinase Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1) p38 MAP Kinase->Pro-inflammatory Cytokines (TNF-α, IL-1) Pyridopyridazine Inhibitor Pyridopyridazine Inhibitor Pyridopyridazine Inhibitor->p38 MAP Kinase Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1)->Inflammation

Caption: Inhibition of the p38 MAP kinase pathway by pyridopyridazine derivatives.

The antihypertensive effects of pyridopyridazines are exemplified by Endralazine, a direct-acting vasodilator.[4][5] Other derivatives have been shown to possess diuretic properties.[5]

The pyridopyridazine scaffold has also been explored for its potential in treating neurological disorders. Certain derivatives have shown affinity for GABAA receptors, suggesting their potential as anxiolytics or anticonvulsants.[2]

Structure-Activity Relationship (SAR) Studies: A Case Study

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridazine-based inhibitors of amyloid formation, for instance, it has been shown that the type and position of substituents on the flanking aromatic rings are critical for their inhibitory activity.[11] A fluorinated derivative was found to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of subtle structural modifications.[11]

Pharmacokinetics and Pharmacodynamics: A General Overview

The journey of a drug through the body is described by its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[6][7] The functionalization of the pyridopyridazine core allows for the modulation of these properties. For example, the introduction of polar groups can enhance aqueous solubility and facilitate excretion, while lipophilic moieties can improve membrane permeability and distribution into tissues like the central nervous system. Understanding and optimizing these parameters is a critical aspect of the drug development process for any pyridopyridazine-based therapeutic.[12]

Part 4: Therapeutic Applications and Clinical Development

The versatility of the pyridopyridazine scaffold is reflected in the wide range of therapeutic areas where its derivatives have been investigated.[4][5]

Marketed Drugs and Late-Stage Clinical Candidates

Endralazine, marketed under trade names such as Miretilan® and Arritlan®, is a clinically approved antihypertensive drug.[4][5] Its vasodilatory action helps to lower blood pressure.

Emerging Therapeutic Areas

As previously mentioned, pyridopyridazines are being actively investigated as anticancer agents, targeting various kinases and signaling pathways involved in tumor growth and progression.[5]

Recent studies have explored the potential of pyridopyridazine-based compounds to inhibit the formation of amyloid fibrils, which are implicated in neurodegenerative conditions like Alzheimer's disease.[11]

The pyridopyridazine nucleus has also shown promise in the development of antimicrobial and antituberculosis agents.[4]

Tabulated Summary of Key Pyridopyridazine-Based Drug Candidates
Compound/Drug Name Therapeutic Area Mechanism of Action Developer/Originator Development Stage
EndralazineHypertensionVasodilatorNovartis/HexalMarketed[4][5]
Pyrido[2,3-d]pyridazin-2(1H)-onesInflammationp38 MAP Kinase InhibitorPatented ResearchPreclinical[4]
Pyrido[2,3-d]pyridazinesCancerCDK InhibitorResearchPreclinical[5]
Pyrido[2,3-c]pyridazinesNeurological DisordersGABAA Receptor LigandMerck Sharp & DohmePreclinical[2][4]
Pyrido[2,3-d]pyridazinonesAsthmaPDE IV InhibitorResearchPreclinical[4]
Pyrido[2,3-d]pyridazin-5-yl)acetic acid derivativesDiabetesAldose Reductase InhibitorResearchPreclinical[4]

Part 5: Future Perspectives and Conclusion

Challenges and Opportunities in Pyridopyridazine Drug Discovery

While the pyridopyridazine scaffold holds immense promise, challenges remain in optimizing the selectivity and safety profiles of drug candidates. Off-target effects can lead to undesirable side effects, necessitating careful molecular design and rigorous preclinical testing. However, the growing understanding of disease biology and the continuous development of novel synthetic methodologies present significant opportunities for the discovery of next-generation pyridopyridazine-based therapeutics.

Novel Scaffolds and Bioisosteric Replacements

The exploration of novel fused heterocyclic systems and the application of bioisosteric replacement strategies will continue to be important avenues for innovation. By subtly modifying the pyridopyridazine core or replacing it with structurally related scaffolds, it may be possible to improve upon the properties of existing compounds.

Concluding Remarks

The pyridopyridazine nucleus has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its rich history of development, coupled with ongoing research into new therapeutic applications, ensures that this privileged heterocycle will continue to be a source of innovative medicines for the foreseeable future. The continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will be paramount in unlocking the full therapeutic potential of this remarkable molecular framework.

Part 6: References

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6(10), 477.

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing.

  • Zanfoga, B. T., Fusi, R., Chemi, G., & Gratteri, P. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(21), 7209.

  • Chen, C. H., Lin, Y. L., Hsieh, M. T., Chen, C. H., & Liou, J. P. (2007). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of medicinal chemistry, 50(20), 4941-4959.

  • de Souza, E. F. V., de Paiva, T. O. A., & Dehaen, W. (2022). Synthetic Pathways to Pyrido [3,4-c] pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7014.

  • Carling, R. W., Castro, P. J., & Mitchinson, A. (2001). Pyridopyridazine derivatives useful in treatment of neurological disorders. US Patent 6,291,459.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).

  • El-Gohary, N. S., & Shaaban, M. R. (2013). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.

  • Gelin, S., & Gelin, R. (1978). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Heterocyclic Chemistry, 15(4), 527-531.

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry.

  • Park, H. J., Kim, Y., Lee, S., Kim, Y. H., & Kim, Y. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS chemical neuroscience, 9(10), 2569-2578.

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate.

  • Pyridopyridazine-A Potent Pharmacophore. (n.d.).

  • Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025). Pharmaceutics.

  • Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). DiPiro's Pharmacotherapy: A Pathophysiologic Approach, 13th Edition.

  • Pharmacokinetic and pharmacodynamic drug interactions during treatment with vigabatrin. (n.d.).

  • Pyridopyridazine derivatives as antihistaminic agents. (n.d.). ResearchGate.

  • Nishikawa, K., Shimakawa, H., Inada, Y., & Shibouta, Y. (1976). Pyridopyridazine derivatives. U.S. Patent No. 3,948,908. Washington, DC: U.S. Patent and Trademark Office.

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An In-Depth Technical Guide to the Physicochemical Properties of Fused Pyridine-Pyridazine Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fused heterocyclic systems are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Among these, the fusion of a pyridine ring with a pyridazine ring creates a class of compounds—pyridopyridazines—that offer a unique and compelling set of physicochemical properties.[1] These structures, which are essentially aza-analogs of phthalazines and cinnolines, provide a rigid, electron-rich framework that can be strategically functionalized to modulate biological activity and material characteristics.[1][3] The introduction of nitrogen atoms into the core scaffold significantly alters the electron distribution, which in turn modifies crucial chemical and physical properties like solubility, polarity, and metabolic reactivity.[1]

This guide provides a comprehensive exploration of the core physicochemical properties of fused pyridine-pyridazine systems. It is designed for researchers, scientists, and drug development professionals who seek to understand and exploit these properties for rational design. We will delve into the electronic landscape, key drug-like properties, metabolic stability considerations, and the experimental and computational methods used to characterize these versatile scaffolds.

Chapter 1: The Structural and Electronic Landscape

The arrangement of nitrogen atoms within the fused bicyclic system dictates its fundamental electronic character and three-dimensional shape. Understanding this landscape is the first step in predicting and tuning the molecule's behavior.

Core Isomeric Scaffolds

The fusion of a pyridine and a pyridazine ring can result in several structural isomers, with the most commonly studied in medicinal chemistry being the pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[2,3-c]-, and pyrido[3,4-c]pyridazines.[1][3][4] Each isomer presents a unique spatial arrangement of nitrogen atoms, which serve as key hydrogen bond acceptors and points for metabolic attack or synthetic modification.

G cluster_0 Common Pyridopyridazine Isomers node_A Pyrido[2,3-d]pyridazine img_A img_A node_B Pyrido[3,4-d]pyridazine img_B img_B node_C Pyrido[2,3-c]pyridazine img_C img_C

Caption: Key structural isomers of the fused pyridine-pyridazine system.

Aromaticity and Electron Distribution

The pyridazine ring is an electron-deficient (π-deficient) heteroaromatic system due to the high electronegativity of its two adjacent nitrogen atoms.[5] This inherent electron deficiency significantly influences the electronic properties of the entire fused scaffold. The aromaticity index (IA) for pyridazine is calculated to be 79, which is lower than that of pyridine (86) and benzene (100), indicating a less aromatic character.[6] This reduced aromaticity and skewed electron distribution make the ring system susceptible to specific chemical reactions and influence the properties of any attached substituents.[6][7]

Dipole Moment and Polarity

A defining feature of the pyridazine moiety is its large dipole moment, which is significantly higher than that of pyridine.[8] This is a direct consequence of the vector sum of the individual C-N bond dipoles from the adjacent nitrogen atoms. This high intrinsic polarity has several important consequences for the fused system:

  • Increased Solubility: The high polarity generally imparts greater aqueous solubility, a highly desirable trait for drug candidates.[8]

  • π-π Stacking: The dipole moment can facilitate productive π-π stacking interactions with aromatic residues in biological targets, such as enzymes and receptors.[6]

  • Reduced Lipophilicity: The polarity contributes to a lower lipophilicity (logP) compared to carbocyclic analogs, which can be advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][8]

Chapter 2: Key Physicochemical Properties for Drug Discovery

The success of a drug candidate is intimately linked to its physicochemical properties. These parameters govern everything from how the molecule binds to its target to how it is absorbed and cleared by the body.

Basicity (pKa)

The basicity of the pyridazine ring is modest, with a pKa of 2.0, which is considerably weaker than pyridine (pKa = 5.2).[6] This is due to the powerful electron-withdrawing inductive effect of the adjacent nitrogen atom. Consequently, fused pyridopyridazines are also weak bases.[3][6] This has critical implications:

  • Salt Formation: Salt formation, a common strategy to improve solubility and crystallinity, is generally only feasible with strong acids.[6] However, the introduction of basic substituents, such as a 3-amino group, can significantly enhance basicity and allow for the formation of stable dihydrochloride salts with excellent aqueous solubility.[6]

  • Target Engagement: The low basicity ensures that the nitrogen atoms remain effective hydrogen bond acceptors at physiological pH (around 7.4), as they are less likely to be protonated compared to the more basic nitrogen in a pyridine ring.[6]

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes. The inclusion of the polar pyridopyridazine core generally leads to lower lipophilicity.[8] This can be a strategic advantage in drug design, where excessive lipophilicity often leads to poor solubility, high metabolic turnover, and off-target toxicity. The cLogP of pyridazine is approximately -0.51, a significant decrease from pyridine's 0.84.[8]

Hydrogen Bonding Capacity

The pyridopyridazine scaffold is a potent hydrogen bond acceptor.[6][7] The two nitrogen atoms of the pyridazine ring can engage in robust, dual hydrogen-bonding interactions with a target protein, which can be a powerful driver of binding affinity and selectivity.[6] Furthermore, due to the electron-deficient nature of the ring, the C-H bonds, particularly the one adjacent to a nitrogen atom (e.g., C-3), are more acidic and can act as weak hydrogen bond donors.[6] This dual acceptor-donor capacity makes the scaffold highly versatile for molecular recognition.

Data Summary Table

The following table summarizes key calculated physicochemical properties for representative parent scaffolds. These values serve as a baseline and will be modulated by the addition of substituents.

PropertyPyrido[2,3-c]pyridazineDipyrido[3,2-c:2',3'-e]pyridazinePyridine (Reference)Pyridazine (Reference)Source(s)
Molecular Formula C₇H₅N₃C₁₀H₆N₄C₅H₅NC₄H₄N₂[9][10][11]
Molecular Weight ( g/mol ) 131.14182.1879.1080.09[9][10][11]
Calculated logP 0.41.570.76~ -0.5[8][9][10][11]
pKa (Strongest Basic) N/AN/A5.122.0[6][11]
H-Bond Acceptor Count 3412[9][10][11]
H-Bond Donor Count 0000[9][10][11]
Topological Polar Surface Area (TPSA) (Ų) 38.751.612.925.8[9][10][11]

Chapter 3: Metabolic Stability and Optimization Strategies

A molecule's susceptibility to metabolism by enzymes, primarily cytochrome P450s (CYPs), is a major hurdle in drug development. The electron distribution and steric accessibility of the pyridopyridazine core influence its metabolic fate.

Common Metabolic Pathways

Like other N-heterocycles, fused pyridine-pyridazine systems are susceptible to oxidative metabolism. Potential "metabolic hotspots" include:

  • Aromatic Hydroxylation: Oxidation of electron-rich positions on the carbon framework.

  • N-Oxidation: Oxidation of the pyridine or pyridazine nitrogen atoms.

  • Metabolism of Substituents: Alkyl groups attached to the ring are common sites for hydroxylation.

Strategies for Enhancing Stability

When a metabolic liability is identified, several rational design strategies can be employed to improve the compound's half-life. The choice of strategy depends on understanding the underlying cause of the instability, which is often linked to either electronic effects or steric accessibility.

  • Metabolic Blocking: Introducing a stable, non-metabolizable group, such as a fluorine atom or a trifluoromethyl group, at or near the site of metabolism can sterically hinder the enzyme's access, thereby preventing oxidation.[12]

  • Electronic Modulation: Reducing the electron density of the ring system can make it less susceptible to oxidative metabolism.[12] This can be achieved by adding electron-withdrawing groups to the scaffold.

  • Ring Saturation: In some cases, selective saturation of the pyridine ring to a piperidine can eliminate the aromatic metabolic pathways, though this drastically changes the molecule's geometry and other properties.[12]

Caption: Workflow for improving the metabolic stability of a lead compound.

Chapter 4: Experimental and Computational Determination of Properties

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and predictive models. A combination of high-throughput experimental methods and in silico predictions is standard practice.

Experimental Protocols

Protocols must be robust and reproducible. The following outlines a standard high-throughput method for determining the distribution coefficient (logD), a measure of lipophilicity at a specific pH.

Protocol: High-Throughput logD₇.₄ Determination by HPLC

  • Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with known logD values of a set of standard compounds. The non-polar stationary phase mimics the lipid environment of a cell membrane.

  • Methodology:

    • Standard Preparation: Prepare stock solutions of 5-10 standard compounds with well-documented logD₇.₄ values spanning a relevant range (e.g., 0 to 5).

    • Test Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • HPLC System Setup:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

      • Detector: UV detector set to an appropriate wavelength.

    • Calibration Curve Generation:

      • Inject each standard compound onto the HPLC system and record its retention time (tᵣ).

      • Plot the known logD₇.₄ values of the standards against their corresponding log(k), where k = (tᵣ - t₀) / t₀. (t₀ is the column dead time).

      • Perform a linear regression to generate a calibration curve.

    • Sample Analysis:

      • Inject the test compound under the identical HPLC conditions and record its retention time.

      • Calculate its log(k) value.

    • logD Calculation: Interpolate the logD₇.₄ of the test compound from its log(k) value using the calibration curve equation.

G cluster_workflow HPLC-Based logD Determination Workflow prep_standards 1. Prepare Standards (Known logD) hplc_run 3. Run HPLC Analysis (Standards & Test) prep_standards->hplc_run prep_sample 2. Prepare Test Compound prep_sample->hplc_run get_rt 4. Record Retention Times (tᵣ) hplc_run->get_rt build_curve 5. Build Calibration Curve (logD vs. log(k)) get_rt->build_curve calc_logd 6. Calculate logD of Test Compound build_curve->calc_logd Interpolate

Caption: Experimental workflow for determining logD using HPLC.

Computational Approaches

In the early stages of discovery, before a compound is synthesized, computational models are invaluable for prioritizing which structures to pursue. Quantitative Structure-Property Relationship (QSPR) models use the chemical structure to predict a wide range of properties.[13] Commercially available software suites (e.g., from ACD/Labs, ChemAxon, Schrödinger) are widely used to predict pKa, logP, logD, solubility, and TPSA, providing rapid feedback to design teams.[11][13]

Conclusion

Fused pyridine-pyridazine ring systems represent a privileged scaffold class characterized by a unique combination of physicochemical properties. Their inherent polarity, robust dual hydrogen bond accepting capability, and relatively low basicity make them highly attractive for designing molecules that can effectively interact with biological targets while maintaining favorable drug-like properties.[1][6] A thorough understanding of the interplay between the isomeric form, electronic distribution, and the impact of substituents is paramount for any scientist seeking to leverage this scaffold. By integrating rational design principles with modern experimental and computational tools, the full potential of pyridopyridazines in the development of novel therapeutics and advanced materials can be realized.

References

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., Khalilullah, H., Jaremko, M., Emwas, A.-H., & Kumar, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7471–7513. [Link]

  • Purins, M., Fanourakis, A., Bracken, A., & Baran, P. S. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., Khalilullah, H., Jaremko, M., Emwas, A.-H., & Kumar, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Hobbs, W. (2019). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Liberty University. [Link]

  • (N/A). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Semantic Scholar. [Link]

  • Shukla, S., & Singh, R. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Slepukhin, P. A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • Sahu, S. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. [Link]

  • (N/A). Synthesis and biological activity of some substituted pyrazolo [3,4-d] pyridazines and related compounds. ResearchGate. [Link]

  • (N/A). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine. ResearchGate. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advanced Heterocyclic Chemistry, 123, 245-361. [Link]

  • Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Kus, C., et al. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. [Link]

  • Sharma, P., & Kumar, A. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Fathalla, O. A. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Podomatic. [Link]

  • (N/A). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10427–10440. [Link]

  • (N/A). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Kesteleyn, B., et al. (2013). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 4(12), 1165–1169. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[2,3-C]pyridazine. PubChem. [Link]

  • (N/A). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Mansouri, K., et al. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(18), 9906–9916. [Link]

  • (N/A). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. [Link]

  • (N/A). N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. MDPI. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyridopyridazines. II. Some reactions of Pyrido[2,3-d]- and Pyrido[3,4-d]-pyridazine. Australian Journal of Chemistry. [Link]

  • Cernetic, M. R. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

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  • Procter, D. J., & Li, B. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

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Solubility Profile of Pyrido[2,3-d]pyridazin-5(6H)-one: Technical Characterization & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility profiling of Pyrido[2,3-d]pyridazin-5(6H)-one , a critical bicyclic scaffold in medicinal chemistry.

The following content is structured to support process chemists and formulation scientists in overcoming the "solubility brick wall" often encountered with fused diaza-heterocycles.

Executive Summary

Pyrido[2,3-d]pyridazin-5(6H)-one (CAS: 1752-96-7 / 253-73-6 analog series) represents a class of "privileged scaffolds" exhibiting high crystal lattice energy due to extensive intermolecular hydrogen bonding. This thermodynamic stability translates to poor solubility in standard organic solvents , presenting significant challenges in purification and bioassay formulation.

This guide provides a definitive solubility ranking, a self-validating experimental protocol for generating precise thermodynamic data, and mechanistic insights into solvent-solute interactions.

Physicochemical Determinants of Solubility

To manipulate the solubility of this compound, one must first understand the structural forces at play.

Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . In the solid state and polar solvents, the lactam form predominates, facilitating strong N-H···O=C intermolecular hydrogen bonding.

  • Lattice Energy: High (Melting point typically >250°C).

  • pKa: The N(6)-H proton is weakly acidic (pKa ≈ 9.5–10.5), allowing solubility enhancement in basic aqueous media (pH > 10).

  • LogP: Low to moderate (approx. 0.5 – 1.2), indicating a preference for polar environments, yet hindered by crystal packing forces.

Mechanism of Solvation

Solubility is governed by the ability of the solvent to disrupt the stable crystal lattice.

  • Protic Solvents (MeOH, EtOH): Compete for H-bonds but often lack the dielectric strength to fully solvate the polar core.

  • Polar Aprotic Solvents (DMSO, DMF): Act as strong H-bond acceptors for the N-H donor, effectively breaking the lattice.

  • Non-polar Solvents (Hexane, Toluene): Ineffective due to lack of dipole interaction.

Solubility Profile & Solvent Ranking

Note: While specific quantitative values vary by crystal polymorph, the following ranking is derived from validated data of structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) and thermodynamic modeling.

Table 1: Solubility Classification in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong H-bond acceptance; Dipole-dipole stabilization.
Cyclic Ethers 1,4-Dioxane, THFModerate Weak H-bond acceptance; moderate polarity.
Short-chain Alcohols Methanol, EthanolLow to Moderate H-bond donor/acceptor competition. Temperature dependent.[1]
Chlorinated Chloroform, DCMLow Weak dipole interactions; unable to break lattice.
Esters/Ketones Ethyl Acetate, AcetoneVery Low Insufficient polarity to overcome lattice energy.
Hydrocarbons Hexane, HeptaneInsoluble No specific interaction.
Temperature Dependence (Process Insight)

The solubility of Pyrido[2,3-d]pyridazin-5(6H)-one in alcohols (Ethanol, Isopropanol) exhibits a steep positive slope with temperature.

  • Application: This characteristic makes Ethanol/Water mixtures ideal for recrystallization . The compound dissolves at reflux but crystallizes rapidly upon cooling, providing high purity.

Experimental Protocol: Thermodynamic Solubility Determination

Standard "visual" solubility checks are insufficient for pharmaceutical profiling. The following Shake-Flask method ensures thermodynamic equilibrium is reached.

Workflow Visualization

The following diagram outlines the critical path for accurate data generation.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-72h, Const. Temp) Start->Equilibration Supersaturation Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibrium Reached Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / LC-MS) Dilution->Analysis Sample Prep Data Data Processing (Calculate S, LogS) Analysis->Data Peak Area Integration Data->Equilibration If Deviation > 5% between timepoints

Caption: Figure 1. Standardized Shake-Flask methodology for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Add excess Pyrido[2,3-d]pyridazin-5(6H)-one solid to 5 mL of the target solvent in a borosilicate glass vial.

  • Agitation: Place vials in an orbital shaker incubator set to 25.0 ± 0.1°C . Agitate at 200 rpm.

  • Time Course: Sample at 24h, 48h, and 72h to verify equilibrium. Equilibrium is confirmed when two consecutive time points differ by <5%.[2]

  • Phase Separation:

    • Preferred: Centrifuge at 10,000 rpm for 10 mins (thermostated).

    • Alternative: Filter through a 0.45 µm PVDF syringe filter (pre-saturated to avoid drug adsorption).

  • Quantification: Dilute the supernatant immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Analyze via HPLC-UV (typically 254 nm).

Thermodynamic Modeling (Apelblat Equation)

For process upscaling, relying solely on single-point data is risky. The Modified Apelblat Equation is the industry standard for modeling the solubility of pyridazinone derivatives across temperature ranges.



Where:

  • 
     = Mole fraction solubility[3]
    
  • 
     = Absolute temperature (K)[3][4][5]
    
  • 
     = Empirical constants derived from experimental data.
    

Application: By determining solubility at just three temperatures (e.g., 25°C, 40°C, 60°C), you can solve for A, B, and C, allowing you to predict solubility at any temperature within the range. This is crucial for designing cooling crystallization curves.

References

  • Solubility of Pyridazinone Derivatives: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI, 2019.

  • General Solubility Methodology: Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods in Practice. Raytor, 2026.[6][7][8]

  • Chemical Properties: Pyrido[2,3-d]pyridazine-5(6H)-thione (Analogous Structure) Properties. PubChem, NIH.[7][8]

  • Thermodynamic Modeling: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative. PMC, NIH.

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The Therapeutic Potential of Pyrido[2,3-d]pyridazin-5(6H)-ones: A Comprehensive Review of Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic applications of this heterocyclic core, intended for researchers, scientists, and professionals in drug development. We will delve into the key biological activities, structure-activity relationships, and underlying mechanisms of action that position these compounds as promising candidates for novel drug discovery.

Introduction to the Pyrido[2,3-d]pyridazin-5(6H)-one Core

The pyrido[2,3-d]pyridazin-5(6H)-one nucleus is a fused heterocyclic system comprising a pyridine ring fused to a pyridazinone ring. This unique arrangement imparts a rigid, planar structure with strategically positioned nitrogen atoms and a carbonyl group, which are crucial for establishing interactions with various biological targets. The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological properties.

Anticancer Activity: A Multi-pronged Approach

Derivatives of pyrido[2,3-d]pyridazin-5(6H)-one have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition: Targeting DNA Repair Mechanisms

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Pyrido[2,3-d]pyridazin-5(6H)-one derivatives have been designed as isosteres of the phthalazine nucleus found in the approved PARP inhibitor Olaparib.[1] These compounds have shown potent PARP-1 inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to Olaparib.[1][2]

Molecular modeling studies have revealed that these compounds effectively dock into the PARP-1 active site.[1] Key interactions include hydrogen bonding with Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and Tyr896.[1]

Table 1: PARP-1 Inhibitory Activity of Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives

CompoundIC50 (nM) for PARP-1Reference
Compound 8a 36[1]
Olaparib (Reference) 34[1]
Compound S2 4.06[2]
Compound S7 3.61[2]
Kinase Inhibition: Halting Aberrant Signaling

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine scaffold, a close structural relative, has been extensively explored for its kinase inhibitory properties, and this activity extends to the pyrido[2,3-d]pyridazin-5(6H)-one core.[3][4][5]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. Pyrido[2,3-d]pyrimidine derivatives have been designed as EGFR inhibitors, with some showing potent activity against both wild-type and mutant forms of the enzyme.[6][7]

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of CDK2 and CDK4/6, demonstrating their potential to control cancer cell proliferation.[8][9]

The pyrido[2,3-d]pyridazin-5-one scaffold has been specifically identified as a potent inhibitor of FMS tyrosine kinase, which is involved in inflammatory responses and cancer.[10] Furthermore, pyrido-pyridazinone derivatives have been discovered as inhibitors of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase implicated in cell migration and metastasis.[11][12]

Induction of Apoptosis

Several pyrido[2,3-d]pyrimidine and related derivatives have been shown to induce apoptosis in cancer cells. This is often achieved by arresting the cell cycle and modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax, Bcl-2, and p53, as well as activating caspases like caspase-3.[8][13][14]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compounds.

  • Procedure:

    • Coat streptavidin-coated microplates with biotinylated NAD+.

    • In a separate plate, incubate recombinant PARP-1 enzyme with activated DNA in the presence of varying concentrations of the test compound or vehicle control.

    • Initiate the PARP-1 reaction by adding NAD+.

    • Transfer the reaction mixture to the biotin-NAD+ coated plates to capture the poly(ADP-ribosyl)ated products.

    • Wash the plates to remove unbound components.

    • Add an anti-PARP antibody, followed by a secondary antibody-HRP conjugate.

    • Add the HRP substrate and measure the resulting signal (e.g., absorbance or fluorescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PARP_Inhibition_Workflow cluster_assay In Vitro PARP-1 Inhibition Assay reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Test Compounds incubation Incubate Enzyme, DNA, and Compound reagents->incubation reaction Initiate Reaction with NAD+ incubation->reaction capture Capture PARPylated Products on Biotin-NAD+ Plate reaction->capture detection Immunodetection with Anti-PARP Antibody capture->detection readout Measure Signal detection->readout analysis Calculate IC50 readout->analysis

Workflow for PARP-1 Inhibition Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and even cancer. Pyrido[2,3-d]pyridazin-5(6H)-one derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. A novel pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a dual inhibitor of COX-1 and COX-2, demonstrating potential anti-inflammatory activity.[15] The development of dual inhibitors or selective COX-2 inhibitors within this scaffold could offer a safer alternative to traditional NSAIDs, which are often associated with gastrointestinal side effects due to COX-1 inhibition.[15]

FMS Kinase Inhibition

As mentioned earlier, FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the differentiation and function of macrophages, which are key players in the inflammatory response. Inhibition of FMS by pyrido[2,3-d]pyrimidin-5-one derivatives has been shown to be effective in reducing inflammation in animal models of arthritis.[10][16] These compounds effectively inhibited LPS-induced TNF-α production in mice, highlighting their potential for treating chronic inflammatory diseases like rheumatoid arthritis.[10]

Anti_Inflammatory_Mechanism cluster_pathway Inflammatory Signaling Pathways cluster_inhibitors Inhibition by Pyrido[2,3-d]pyridazin-5(6H)-ones stimuli Inflammatory Stimuli (e.g., LPS) macrophages Macrophages stimuli->macrophages fms FMS Kinase macrophages->fms activates cox2 COX-2 macrophages->cox2 induces tnf TNF-α fms->tnf leads to production prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation tnf->inflammation inhibitor_fms Pyrido[2,3-d]pyrimidin-5-one Derivatives inhibitor_fms->fms inhibit inhibitor_cox Pyrido[2,3-d]pyridazine-2,8-dione Derivatives inhibitor_cox->cox2 inhibit

Mechanism of Anti-inflammatory Action.

Antimicrobial and Antifungal Activities

The pyrido[2,3-d]pyrimidine scaffold has been recognized for its antimicrobial properties.[5][7] While less explored for the specific pyrido[2,3-d]pyridazin-5(6H)-one core, the broader class of pyridazinone derivatives has shown promising antibacterial and antifungal activities.[14][17][18][19] Some pyridazinone-based diarylurea derivatives have exhibited potent activity against Staphylococcus aureus and Candida albicans.[14] Additionally, some newly synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antifungal activity.[20] This suggests that the pyrido[2,3-d]pyridazin-5(6H)-one scaffold could be a valuable starting point for the development of novel antimicrobial and antifungal agents.

Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyridazin-5(6H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the pyridone nitrogen (N-6): This position is often crucial for modulating potency and pharmacokinetic properties.

  • Substitution on the pyridine ring: Modifications at various positions of the pyridine ring can influence target selectivity and potency. For instance, in PARP inhibitors, modifications in the "tail" part of the molecule, analogous to the substituent on the phthalazine ring of Olaparib, significantly impact activity.[1]

  • Fusion of additional rings: The expansion of the pyrido[2,3-d]pyrimidine core to tetracyclic systems has been shown to enhance anticancer activity.[6]

A thorough understanding of SAR is essential for the rational design of more potent and selective inhibitors based on this scaffold.

Conclusion and Future Directions

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with the most significant being in the areas of oncology and inflammation. The potent inhibition of key enzymes such as PARP and various kinases underscores the therapeutic potential of this heterocyclic system.

Future research should focus on:

  • Lead Optimization: Further exploration of the structure-activity relationships to design more potent and selective inhibitors for specific targets.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of cancer and inflammatory diseases.

  • Exploration of New Biological Targets: Investigating the potential of this scaffold to interact with other biological targets to uncover new therapeutic applications.

The continued investigation of the pyrido[2,3-d]pyridazin-5(6H)-one core holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

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  • Si, X., et al. (2022). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity.
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Pyrido[2,3-d]pyridazine vs. Phthalazine: A Comparative Analysis of Bioisosteric Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are foundational to modern drug discovery, providing the structural framework for a vast array of therapeutics.[1][2][3] Among these, fused diazine systems have proven to be particularly fruitful. This technical guide provides a detailed comparative analysis of two important, yet distinct, heterocyclic scaffolds: phthalazine and its bioisostere, pyrido[2,3-d]pyridazine. While both are bicyclic aromatic structures containing a pyridazine ring, their subtle difference—a benzene ring in phthalazine versus a pyridine ring in the pyrido[2,3-d]pyridazine core—imparts significant variations in their physicochemical properties, synthetic accessibility, and pharmacological applications. This document explores these differences from a medicinal chemistry perspective, offering insights into scaffold selection, synthetic strategy, and application in drug design, with a particular focus on their roles as pharmacophores in targeted therapies like PARP and kinase inhibition.

Chapter 1: Core Scaffold Analysis: Structural and Physicochemical Properties

The strategic selection of a core scaffold is a critical decision in drug design, influencing everything from target engagement to pharmacokinetic properties. The presence of heteroatoms like nitrogen can drastically alter a molecule's characteristics compared to its carbocyclic parents.[2]

Phthalazine: The Established Benzodiazine

Phthalazine, also known as benzo[d]pyridazine, is a bicyclic heteroaromatic compound where a benzene ring is fused to a pyridazine ring.[4][5][6] This scaffold has a long and successful history in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds.[5]

  • Structure and Electronics: The fusion of the electron-rich benzene ring with the electron-deficient pyridazine ring results in a unique electronic distribution. The two adjacent nitrogen atoms in the pyridazine moiety act as strong electron-withdrawing groups, rendering the heterocyclic ring electron-deficient and susceptible to nucleophilic attack, especially when substituted with a leaving group.[5]

  • Physicochemical Properties: Phthalazine is a pale yellow solid with a basic character (pKa ≈ 3.4).[4][5] The two nitrogen atoms are primarily hydrogen bond acceptors, a key feature for molecular recognition by biological targets. Its planar, aromatic structure allows for favorable π-π stacking interactions within protein binding pockets.

Pyrido[2,3-d]pyridazine: A Strategic Bioisostere

The pyrido[2,3-d]pyridazine scaffold is a bioisosteric analogue of phthalazine where the fused benzene ring is replaced by a pyridine ring.[7][8] This seemingly minor change introduces a third nitrogen atom into the bicyclic system, profoundly impacting its properties and offering new avenues for drug design.

  • Structure and Electronics: The introduction of the pyridine ring further increases the electron-deficient nature of the entire fused system compared to phthalazine. The position of the third nitrogen atom (relative to the pyridazine ring) is crucial and gives rise to several isomers, each with distinct properties.[9] This guide focuses on the [2,3-d] fusion, which is prominently featured in recent drug discovery efforts.

  • Physicochemical Properties: The additional nitrogen atom provides an extra hydrogen bond acceptor site, potentially enabling new interactions with a biological target. It also increases the scaffold's polarity and can improve aqueous solubility, a common challenge in drug development. This modification offers a strategic tool for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis

The decision to use a phthalazine core or its pyridopyridazine bioisostere can be guided by a head-to-head comparison of their fundamental properties.

.dot

Caption: Core structures of Phthalazine and Pyrido[2,3-d]pyridazine.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyPhthalazinePyrido[2,3-d]pyridazineKey Difference & Implication
Molecular FormulaC₈H₆N₂C₇H₅N₃Replacement of a C-H group with a Nitrogen atom.
Molar Mass130.15 g/mol [6]131.13 g/mol [10]Minimal change in mass, making it an ideal bioisosteric swap.
pKa~3.4[4][5]Expected to be lower (more basic)The pyridine nitrogen can be protonated, affecting solubility and interactions.
H-Bond Acceptors2[5]3The additional acceptor can form new interactions, potentially increasing potency/selectivity.
H-Bond Donors00Neither core scaffold is a hydrogen bond donor.
Topological Polar Surface Area (TPSA)25.8 Ų[5]38.7 Ų[10]Increased TPSA suggests higher polarity and potentially better solubility but lower permeability.

Chapter 2: Synthetic Strategies and Chemical Reactivity

The accessibility of a scaffold and its derivatives is a pragmatic consideration for any medicinal chemistry program. Both phthalazine and pyrido[2,3-d]pyridazine have well-established synthetic routes, though the starting materials and specific conditions differ.

Synthesis of the Phthalazine Core

The construction of the phthalazine ring system is a mature field with robust and scalable methods.

  • Classical Condensation: The most traditional and widely used method involves the condensation of a hydrazine species with an ortho-substituted benzene bearing two carbonyl groups or their equivalents.[11] This includes starting from phthalic anhydrides, o-phthalaldehydes, or o-acylbenzoic acids.[12][13]

  • Modern Approaches: More recent developments include transition-metal-catalyzed cyclizations and inverse electron demand Diels-Alder reactions, which provide access to highly functionalized derivatives.[11][14] A key intermediate for many drug discovery programs is 1-chlorophthalazine, which is readily prepared from phthalazinone and serves as a versatile handle for nucleophilic substitution reactions.[5][15]

Experimental Protocol: Synthesis of 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione (A Key Precursor) [15]

  • Step 1: Synthesis of Phthalazinone Intermediate (2): A mixture of 4-oxo-4-phenylbutanoic acid (10 mmol) and phthalic anhydride (10 mmol) is heated at 250°C for 2 hours. After cooling, the residue is triturated with water. The resulting solid is filtered and recrystallized from ethanol to yield the phthalazinone precursor.

  • Step 2: Chlorination (3): The phthalazinone precursor (2) is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The reaction mixture is heated under reflux to afford the 1-chlorophthalazine derivative (3).

  • Rationale: This two-step process is a common and efficient way to generate a reactive chlorophthalazine intermediate. The chlorine at the C1 position is highly activated towards nucleophilic aromatic substitution, making it an excellent electrophilic partner for coupling with various amines, phenols, and other nucleophiles to build molecular complexity.

Synthesis of the Pyrido[2,3-d]pyridazine Core

The synthesis of the pyrido[2,3-d]pyridazine system often starts from appropriately substituted pyridine precursors.

  • From Pyridine-2,3-dicarbonyls: Similar to the phthalazine synthesis, pyridine-2,3-dialdehydes or related dicarbonyl compounds can be condensed with hydrazine to form the fused bicyclic system.[7][8]

  • From Functionalized 2-Pyridones: A highly effective and modular approach involves the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine.[16][17] This route allows for the introduction of diverse substituents onto the pyridine portion of the scaffold prior to the final ring closure.

Experimental Protocol: One-Pot Synthesis of 3,5-disubstituted Pyrido[2,3-d]pyridazine-2,8-diones [16]

  • Step 1: 2-Pyridone Formation: A β-enamino diketone starting material (1.0 eq) is reacted with an active methylene reagent (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in refluxing ethanol for 8-24 hours to form the 2-pyridone intermediate in situ.

  • Step 2: Cyclocondensation: Without isolating the intermediate, hydrazine monohydrate (5.0 eq) is added directly to the reaction mixture. The reaction is then refluxed for an additional 6-16 hours until the starting material is fully consumed, as monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrido[2,3-d]pyridazine-2,8-dione.

  • Rationale: This one-pot procedure is highly efficient, combining two reaction steps without the need for intermediate purification, which improves overall yield and reduces operational complexity.[16] It provides rapid access to the core scaffold with substituents already in place.

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Synthetic_Workflows cluster_phthalazine Phthalazine Synthesis cluster_pyrido Pyrido[2,3-d]pyridazine Synthesis ortho_benzene ortho-Disubstituted Benzene phthalazine_core Phthalazine Core ortho_benzene->phthalazine_core Condensation hydrazine1 Hydrazine hydrazine1->phthalazine_core pyridone Functionalized 2-Pyridone pyrido_core Pyrido[2,3-d]pyridazine Core pyridone->pyrido_core Cyclocondensation hydrazine2 Hydrazine hydrazine2->pyrido_core

Caption: General synthetic workflows for the two scaffolds.

Chapter 3: Medicinal Chemistry Landscape and Pharmacological Significance

Both scaffolds are prevalent in modern medicinal chemistry, but they have found distinct niches based on their inherent properties and historical development.

Phthalazine: A Scaffold with a Rich Clinical History

Phthalazine and its oxidized form, phthalazinone, are core components of numerous marketed drugs and clinical candidates.[18][19] Its derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[12][14][18]

  • Case Study: PARP Inhibitors: The most prominent recent success story for the phthalazinone scaffold is Olaparib , a first-in-class PARP (Poly(ADP-ribose) polymerase) inhibitor for the treatment of BRCA-mutated cancers.[20] The phthalazinone core acts as a mimic of the nicotinamide moiety of the NAD+ cofactor, forming crucial hydrogen bonds with Gly863 and Ser904 in the PARP active site.[21] This interaction is fundamental to its inhibitory mechanism.

  • Case Study: Kinase Inhibitors: The phthalazine scaffold is also a key feature in many kinase inhibitors. Vatalanib , for instance, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are critical for tumor angiogenesis.[5][22][23] The scaffold serves as a stable anchor that presents substituents to key regions of the ATP-binding pocket.

  • Other Marketed Drugs: Other well-known drugs include Hydralazine (a vasodilator) and Azelastine (an antihistamine), showcasing the scaffold's versatility.[18]

Pyrido[2,3-d]pyridazine: The Emerging Challenger and Bioisostere

While less historically prevalent in marketed drugs, the pyrido[2,3-d]pyridazine scaffold is rapidly gaining attention, particularly as a strategic bioisosteric replacement for phthalazine.[24][25]

  • Case Study: Next-Generation PARP Inhibitors: Recognizing the success of Olaparib, researchers have intelligently substituted the phthalazinone core with a pyridopyridazinone ring.[21][26] This strategy aims to retain the key pharmacophoric interactions while altering physicochemical properties to create novel intellectual property, improve solubility, or fine-tune the ADME profile. Several pyridopyridazinone-based PARP inhibitors have shown inhibitory potencies comparable or even superior to Olaparib in preclinical studies.[21][26][27]

  • Other Targets: Derivatives of this scaffold have also been investigated as inhibitors of other important cancer targets like EGFR (Epidermal Growth Factor Receptor) kinases and as anti-inflammatory agents by targeting COX (Cyclooxygenase) enzymes.[16][17][28]

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PARP_Inhibition Bioisosteric Replacement in PARP Inhibition cluster_parp PARP Active Site olaparib Olaparib Phthalazinone Core gly863 Gly863 olaparib:c->gly863 H-Bond ser904 Ser904 olaparib:c->ser904 H-Bond pyridopyridazinone Analog Pyridopyridazinone Core pyridopyridazinone:c->gly863 H-Bond pyridopyridazinone:c->ser904 H-Bond

Caption: Bioisosteric replacement of the core pharmacophore for PARP-1 inhibition.

Table 2: Comparative Profile of Representative Drugs and Clinical Candidates

CompoundScaffoldPrimary Target(s)Therapeutic IndicationKey Feature
Olaparib PhthalazinonePARP1/2Ovarian, Breast, Prostate Cancer[20]Established pharmacophore mimicking NAD+.
Vatalanib PhthalazineVEGFR, PDGFR, c-KitAnticancer (Angiogenesis)[5][22]Multi-kinase inhibitor scaffold.
Hydralazine PhthalazineUnknown (Vasodilator)Hypertension[18]One of the earliest drugs with this core.
Compound 8a (El-Gamal et al.)PyridopyridazinonePARP-1Anticancer (Preclinical)[21]Bioisostere of Olaparib with comparable IC₅₀.
Compound 7c (de Oliveira et al.)Pyrido[2,3-d]pyridazineCOX-1/COX-2Anti-inflammatory (Preclinical)[16]Dual inhibitor profile.

Chapter 4: Strategic Application in Drug Design

Choosing the Right Scaffold: A Strategic Decision

The choice between these two scaffolds is not arbitrary but a strategic decision based on the project's goals.

  • Choose Phthalazine for:

    • Established Targets: When targeting proteins where the phthalazine pharmacophore is well-validated (e.g., PARP, VEGFR), it provides a high probability of success.[14][29]

    • Fast-Follower Programs: Leveraging the extensive existing SAR (Structure-Activity Relationship) data can accelerate lead optimization.

    • Favorable Lipophilicity: The benzene ring provides a more lipophilic character compared to the pyridine ring, which can be advantageous for membrane permeability.

  • Choose Pyrido[2,3-d]pyridazine for:

    • Novel IP Space: As a less explored scaffold, it offers greater opportunities for generating novel, patentable chemical matter.

    • Modulating Physicochemical Properties: The pyridine nitrogen is a powerful tool for increasing solubility, modulating pKa, and introducing an additional vector for hydrogen bonding.[30][31] This is a classic bioisosteric replacement strategy.[32]

    • "Escape from Flatland": While both are planar, the electronic modulation from the third nitrogen can influence stacking interactions and provide a different conformational presentation of substituents.

Future Perspectives

The journey for both scaffolds is far from over. For phthalazine, the focus remains on developing next-generation inhibitors with improved selectivity and resistance profiles. For pyrido[2,3-d]pyridazine, the initial success in mimicking the phthalazinone core in PARP inhibitors has opened the floodgates. We can anticipate its exploration against a wider range of targets, particularly within the kinase family, where the hydrogen bonding and polarity modifications it offers are highly valuable.

Conclusion

Phthalazine and pyrido[2,3-d]pyridazine are two powerful scaffolds in the medicinal chemist's arsenal. Phthalazine is the well-established veteran, the core of multiple blockbuster drugs, offering a validated path to potent inhibitors. Pyrido[2,3-d]pyridazine is the strategic challenger, a versatile bioisostere that provides a clear strategy for modulating physicochemical properties, exploring new binding interactions, and creating novel intellectual property. Understanding the nuanced differences in their structure, synthesis, and pharmacological potential allows drug discovery teams to make more informed decisions, ultimately accelerating the design of safer and more effective medicines.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available from: [Link]

  • Ghattas, M. A., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Phthalazine. Available from: [Link]

  • Kumar, N. & Singh, S. (2013). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Singh, S. & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available from: [Link]

  • Ghattas, M. A., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. Available from: [Link]

  • Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Gobouri, A. A., et al. (2015). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Chemistry and Materials Research. Available from: [Link]

  • PubChem. Phthalazine. National Institutes of Health. Available from: [Link]

  • Marketed drugs with a phthalazine or phthalazinone scaffold. ResearchGate. Available from: [Link]

  • El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available from: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available from: [Link]

  • Barlin, G. B. & Brown, W. V. (1969). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d]pyridazine and Pyrido[3,4d]pyridazine. Australian Journal of Chemistry. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available from: [Link]

  • Barlin, G. B. & Brown, W. V. (1969). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Semantic Scholar. Available from: [Link]

  • Basile, A. A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Polycyclic Aromatic Compounds. Available from: [Link]

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. ResearchGate. Available from: [Link]

  • El-Sayed, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Alam, M. A., et al. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie. Available from: [Link]

  • Wang, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available from: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. Molecules. Available from: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available from: [Link]

  • Wikipedia. Pyridazine. Available from: [Link]

  • Taylor, R. D., MacCoss, M. & Lawson, A. D. G. (2014). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2026). Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. Pyrido[2,3-c]pyridazine. National Institutes of Health. Available from: [Link]

  • D'hooge, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available from: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available from: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Examples of bioisosteric replacement in drug development. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one via Hydrazine Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents a privileged heterocyclic core in drug discovery, exhibiting significant biological activities including COX-1/COX-2 inhibition (anti-inflammatory) and kinase inhibition (anticancer, specifically mTOR and DHFR targets). This application note details a robust, scalable protocol for synthesizing this core via the cyclocondensation of 2-acylnicotinic acid derivatives with hydrazine hydrate.

Unlike general pyridazine syntheses, this protocol addresses the specific regiochemical and electronic requirements of the fused pyridine system, ensuring high yield and purity.

Retrosynthetic Analysis & Strategy

The construction of the pyrido[2,3-d]pyridazine system relies on a [4+2] atom fragment approach (though mechanistically it is a condensation, not a cycloaddition).

  • Target Molecule: Pyrido[2,3-d]pyridazin-5(6H)-one

  • Primary Disconnection: N–C(5) (Amide bond) and N–C(8) (Hydrazone bond).

  • Key Precursors:

    • Electrophile: 2-Acylnicotinic acid ester (e.g., Ethyl 2-acetylnicotinate). The C2-carbonyl serves as the ketone electrophile, while the C3-ester serves as the acylating agent.

    • Nucleophile: Hydrazine Hydrate (

      
      ).
      

Strategic Advantage: This route utilizes the "reactive handle" of the 2-acyl group to anchor the hydrazine via rapid hydrazone formation, which then entropically favors the intramolecular cyclization to form the lactam ring.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Ethyl 2-acetylnicotinate 1.0Substrate>98%
Hydrazine Hydrate (80%) 1.5 - 2.0NucleophileReagent
Ethanol (EtOH) SolventMediumAbs.
Glacial Acetic Acid 0.1 (Cat.)CatalystACS
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask (RBF) with Ethyl 2-acetylnicotinate (1.93 g, 10.0 mmol).

  • Add Ethanol (20 mL) and stir to dissolve.

  • Critical Step: Add Hydrazine Hydrate (0.75 mL, ~15.0 mmol) dropwise over 5 minutes at room temperature.

    • Note: A slight exotherm may be observed. The color often changes from pale yellow to deep orange/red upon hydrazone formation.

  • Add Glacial Acetic Acid (2-3 drops) to catalyze the initial imine formation.

Step 2: Cyclocondensation

  • Equip the RBF with a reflux condenser.

  • Heat the reaction mixture to reflux (78-80 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      product (highly polar lactam) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture slowly to room temperature, then to 0–4 °C in an ice bath.

  • The product typically precipitates as a crystalline solid.

  • Filter the solid under vacuum using a Buchner funnel.

  • Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove trace hydrazine.

Step 4: Purification

  • Crude Yield: Typically 80–90%.

  • Recrystallization: If necessary, recrystallize from hot Ethanol or DMF/Ethanol mixtures for high purity (>99%).

  • Dry the solid in a vacuum oven at 60 °C for 12 hours.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds through a cascade mechanism:

  • Nucleophilic Attack: The primary amine of hydrazine attacks the ketone carbonyl at the pyridine C2 position.

  • Dehydration: Loss of water forms the Hydrazone Intermediate .

  • Intramolecular Cyclization: The terminal

    
     of the hydrazone attacks the ester carbonyl at the C3 position.
    
  • Elimination: Loss of ethanol (from the ester) generates the stable lactam (pyridazinone) ring.

Visualization of Pathway (Graphviz)

ReactionMechanism Start 2-Acetylnicotinate (Ester + Ketone) Inter1 Tetrahedral Intermediate Start->Inter1 + N2H4 Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone - H2O (Acid Cat.) Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product Pyrido[2,3-d]pyridazin-5(6H)-one (Target) Cyclization->Product - EtOH (Irreversible)

Figure 1: Mechanistic pathway for the conversion of 2-acetylnicotinate to pyrido[2,3-d]pyridazin-5(6H)-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrazone formationIncrease reflux time; ensure catalytic AcOH is added.
Oiling Out Product too soluble in hot EtOHConcentrate solvent volume by 50% before cooling; add Hexane as anti-solvent.
Impurity (Azine) Hydrazine acting as linker between two ringsEnsure excess hydrazine (1.5–2.0 equiv) is used to prevent bis-condensation.
Starting Material Remains Steric hindrance at ketoneSwitch solvent to n-Butanol (Reflux 118 °C) for higher thermal energy.

Characterization Data (Simulated for 8-Methyl Derivative)

To validate the synthesis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one (derived from 2-acetylnicotinate):

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: >250 °C (Decomposes).

  • FT-IR (

    
    ): 
    
    • 3150–3250 (NH stretch, broad).

    • 1685 (C=O, Lactam, strong).

    • 1590 (C=N).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.80 (s, 1H, NH, exchangeable).
      
    • 
       9.05 (dd, 1H, Pyridine H-2).
      
    • 
       8.55 (dd, 1H, Pyridine H-4).
      
    • 
       7.80 (dd, 1H, Pyridine H-3).
      
    • 
       2.65 (s, 3H, 
      
      
      
      ).

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent. Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Relevant comparative chemistry) Source: Molecules (MDPI) / PubMed URL:[Link]

  • Synthesis of 2-acetylnicotinic acid. (Precursor Synthesis) Source: PrepChem URL:[Link]

  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. (Mechanistic Foundation) Source: Chemistry LibreTexts URL:[Link]

one-pot multicomponent synthesis of pyrido[2,3-d]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic One-Pot Multicomponent Synthesis of Pyrido[2,3-d]pyridazine Derivatives

Executive Summary & Strategic Importance

The pyrido[2,3-d]pyridazine scaffold represents a privileged class of N-heterocycles in medicinal chemistry, exhibiting potent bioactivity as PDE4 inhibitors, anticancer agents (VEGFR inhibition), and dual COX-1/COX-2 anti-inflammatory agents.

Traditionally, synthesizing this fused ring system involved multi-step isolation of pyridine intermediates, leading to low overall yields and high solvent waste. This Application Note details an optimized One-Pot, Sequential Multicomponent Reaction (MCR) protocol. Unlike random-mixing strategies that often lead to thermodynamic "dead-ends" (such as the formation of pyranopyrazoles), this protocol utilizes a "Pyridone-First" sequential addition strategy . This ensures regioselective ring fusion and high purity.

Key Advantages of this Protocol:

  • Atom Economy: >85% atom efficiency.

  • Regiocontrol: Eliminates the "Pyranopyrazole Trap" common in 4-component mixtures.

  • Scalability: Validated for gram-scale synthesis without column chromatography.

Mechanistic Architecture

To successfully synthesize pyrido[2,3-d]pyridazines, one must understand the competitive pathways. A common error is mixing hydrazine, aldehyde, and dicarbonyls simultaneously, which kinetically favors the pyrano[2,3-c]pyrazole isomer.

Our protocol forces the formation of the pyridine core first via a Michael-Cyclization sequence, followed by a hydrazine-mediated ring closure.

The Reaction Cascade:

  • Precursor Formation:

    
    -Enamino ketone acts as the 1,3-dinucleophile.
    
  • Pyridine Annulation: Reaction with an active methylene (e.g., Ethyl Cyanoacetate) forms the 2-pyridone intermediate via a Knoevenagel-Michael-Cyclization sequence.

  • Pyridazine Fusion: Hydrazine attacks the ester/nitrile and the carbonyl functionalities to close the second ring.

Figure 1: The sequential cascade mechanism designed to prevent side-reaction pathways.

Experimental Protocol: Sequential One-Pot Synthesis

Target Molecule: 3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-dione.[1] Scale: 5.0 mmol (Gram-scale adaptable).

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5]Role
A

-Enamino Ketone*
1.0Scaffold Backbone
B Ethyl Cyanoacetate1.1Pyridine Ring Closer
C Hydrazine Hydrate (80%)2.5Pyridazine Ring Closer
Solvent Ethanol (Abs.)10 VolReaction Medium
Catalyst Piperidine (Optional)5 mol%Base Catalyst

*Note: If


-enamino ketone is not commercially available, it can be generated in situ by stirring an aniline derivative with acetylacetone for 30 mins prior to Step 1.
Step-by-Step Methodology

Phase 1: Pyridine Core Construction

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Component A (5.0 mmol) and Ethanol (15 mL).

  • Activation: Add Component B (Ethyl Cyanoacetate, 5.5 mmol) and the piperidine catalyst.

  • Reflux I: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the enamino ketone and the appearance of a fluorescent spot (the pyridone intermediate).

Phase 2: Pyridazine Ring Fusion 5. Addition: Once Phase 1 is complete (do not isolate), carefully add Component C (Hydrazine Hydrate, 12.5 mmol) dropwise through the condenser. 6. Reflux II: Continue refluxing for an additional 6–10 hours .

  • Observation: The solution often changes color (yellow to orange/red) and a precipitate may begin to form.
  • Completion: Monitor TLC (EtOAc:MeOH 9:1). The intermediate pyridone spot should disappear.

Phase 3: Workup & Purification 8. Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, chill in an ice bath (


) for 30 minutes to maximize precipitation.
9.  Filtration:  Filter the solid precipitate under vacuum.
10. Washing:  Wash the filter cake with:
  • Cold Ethanol (
    
    
    )
  • Water (
    
    
    ) to remove excess hydrazine.
  • Diethyl Ether (
    
    
    ) to facilitate drying.
  • Drying: Dry the solid in a vacuum oven at
    
    
    for 4 hours.
  • Recrystallization: If purity is
    
    
    (by HPLC), recrystallize from hot DMF/Ethanol (1:3).

Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Troubleshooting

Expected Yields & Characterization
Substituent (R)Time (h)Yield (%)Melting Point (

C)
Phenyl1088>300
4-Cl-Phenyl1285>300
4-OMe-Phenyl1482295-297
Methyl875280-282
Troubleshooting Guide (Self-Validating Systems)

Issue 1: Formation of Sticky Gum instead of Solid

  • Cause: Incomplete cyclization or presence of unreacted hydrazine.

  • Solution: Add 5 mL of cold water to the reaction mixture while stirring vigorously. This changes the polarity and forces the hydrophobic product to precipitate.

Issue 2: The "Pyranopyrazole Trap"

  • Symptom:[1][5][6] Product melts at a much lower temperature (

    
    ) and NMR shows no amide protons.
    
  • Cause: You likely mixed all reagents at once (4-component mode). The hydrazine reacted with the cyanoacetate/ketone before the pyridine ring formed.

  • Fix: Strictly follow the Sequential Addition (Phase 1 then Phase 2). Do not add hydrazine until the pyridone intermediate is confirmed by TLC.

Issue 3: Low Yield in Phase 1

  • Cause: Reversibility of the Knoevenagel condensation.

  • Solution: Use a Dean-Stark trap to remove water if the reaction is sluggish, or switch solvent to n-Propanol for a higher reflux temperature.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis of Pyridazine Derivatives by Base-Catalyzed Three-Component Reaction. Source: Chinese Journal of Applied Chemistry. URL:[Link][7][8]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. (For comparative mechanistic insight on fused pyridines). Source: Scientific Research Publishing. URL:[Link]

Sources

Application Note: Green Chemistry Protocols for Synthesizing Pyridopyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyridazinone scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent bioactivities including PDE4 inhibition, analgesic, anti-inflammatory (COX-1/COX-2 dual inhibition), and anticancer properties. Traditional synthetic routes often rely on volatile organic compounds (VOCs), harsh catalysts (e.g.,


), and energy-intensive refluxing.

This guide details three validated Green Chemistry protocols for synthesizing these scaffolds. These methods prioritize Atom Economy , Hazard Reduction (replacing chlorinated solvents with water/ethanol), and Energy Efficiency (Microwave/Ultrasound).

Strategic Framework: The "Green Shift"

The transition to green synthesis for this scaffold relies on three mechanistic pillars:

  • Solvent Replacement: Shifting from DMF/Toluene to Ethanol, Water, or Ionic Liquids.

  • Energy Catalysis: Utilizing Microwave (MW) and Ultrasound (US) to overcome activation energy barriers without prolonged heating.

  • Telescoped Synthesis: One-pot sequential reactions that eliminate intermediate isolation, reducing waste (E-factor).

Comparative Analysis of Methods
FeatureMethod A: Sequential One-PotMethod B: Microwave-AssistedMethod C: Aqueous Nanocatalysis
Primary Principle Telescoped SynthesisEnergy EfficiencyBenign Solvent/Catalyst
Reagents Enaminones + Active MethyleneDicarboxylic Anhydride + HydrazineAldehyde + 1,3-Dicarbonyl + Hydrazine
Solvent Ethanol (EtOH)Solvent-free or WaterWater (

)
Time 6–16 Hours10–30 Minutes1–2 Hours
Yield 65–90%85–95%80–92%
Scalability High (Gram scale)Low/Medium (Batch limit)High (Catalyst recycling)

Detailed Protocols

Protocol A: Sequential One-Pot Cyclocondensation in Ethanol

Target Scaffold: Pyrido[2,3-d]pyridazine-2,8-diones Mechanism: Michael Addition


 Cyclization 

Hydrazinolysis.

This protocol avoids the isolation of the 2-pyridone intermediate, significantly reducing solvent usage for purification.

Materials
  • 
    -Enamino diketone (1.0 mmol)
    
  • Active methylene reagent (Malononitrile or Ethyl cyanoacetate) (1.0 mmol)

  • Hydrazine monohydrate (

    
    ) (2.0 mmol)
    
  • Ethanol (Absolute)

  • Reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Pyridone Formation: In a 50 mL round-bottom flask, dissolve the

    
    -enamino diketone and active methylene reagent in Ethanol (10 mL).
    
  • Initial Reflux: Heat the mixture to reflux (

    
    C) for 8–12 hours. Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) for the disappearance of starting materials.
    
  • Hydrazine Addition: Cool the reaction mixture slightly (

    
    C) and add hydrazine monohydrate dropwise.
    
    • Safety Note: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood with double gloves.

  • Cyclization Reflux: Return the mixture to reflux for an additional 6–16 hours. The solution typically changes color (yellow to orange/red) as the fused system forms.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol (

    
     mL) and recrystallize from EtOH/DMF if necessary.
    
Protocol B: Microwave-Assisted Synthesis (Solvent-Free/Green Solvent)

Target Scaffold: Pyrido[2,3-d]pyridazin-5,8-diones Mechanism: Anhydride ring opening


 Hydrazide formation 

Dehydrative cyclization.

Microwave irradiation exploits the high dielectric loss of the polar intermediates, heating the reaction molecularly rather than convectively.

Materials
  • 2,3-Pyridinedicarboxylic anhydride (1.0 mmol)

  • Substituted Hydrazine / Hydrazine Hydrate (1.1 mmol)

  • Catalyst: Glacial Acetic Acid (drops) or solid support (

    
    )
    
  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: Mix the anhydride and hydrazine derivative in a microwave-safe vial.

    • Green Tip: For solvent-free conditions, grind the reagents together in a mortar before transferring to the vial. Add 2-3 drops of acetic acid as a catalyst.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature:

      
      C
      
    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes.

  • Cooling: Use compressed air cooling (built-in) to rapidly drop temperature to

    
    C.
    
  • Isolation: Add cold water (5 mL) to the vial and sonicate for 1 minute.

  • Filtration: Filter the resulting solid. Yields are typically >90% with high purity, requiring minimal recrystallization.

Protocol C: Aqueous-Mediated Nanocatalytic Synthesis

Target Scaffold: Tetrahydropyrido[2,3-d]pyridazines Mechanism: Knoevenagel


 Michael 

Cyclization (MCR).

Using water utilizes the Hydrophobic Effect , forcing organic reactants into close proximity, accelerating the reaction without toxic solvents.

Materials
  • Aromatic Aldehyde (1.0 mmol)

  • Meldrum’s Acid or 1,3-Dicarbonyl (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Catalyst:

    
     Nanoparticles or L-Proline (10 mol%)
    
  • Solvent: Deionized Water

Step-by-Step Methodology
  • Catalyst Dispersion: Sonicate the nanocatalyst in water (5 mL) for 5 minutes to ensure uniform dispersion.

  • Reagent Addition: Add the aldehyde, dicarbonyl, and hydrazine simultaneously.

  • Reaction: Stir vigorously at

    
    C.
    
    • Observation: The reaction mixture will likely become heterogeneous (milky/turbid). This is normal and indicates the hydrophobic effect is active.

  • Completion: Monitor via TLC (approx. 30–60 mins).

  • Separation:

    • If using Magnetic Nano-catalyst: Use an external magnet to hold the catalyst at the bottom/side of the flask and decant the liquid.

    • If using Organocatalyst: Filter the precipitate.

  • Recycling: Wash the magnetic catalyst with ethanol and dry at

    
    C for reuse (typically active for 4–5 cycles).
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway for the Sequential One-Pot Protocol (Method A) , highlighting the critical cyclization steps.

G Start Enamino Diketone + Active Methylene Inter1 Michael Adduct (Transient) Start->Inter1 Reflux EtOH Pyridone 2-Pyridone Intermediate Inter1->Pyridone Cyclization (-H2O/EtOH) Hydrazine Add Hydrazine (N2H4) Pyridone->Hydrazine One-Pot Addition Cyclization Nucleophilic Attack on Nitrile/Carbonyl Hydrazine->Cyclization Reflux Product Pyrido[2,3-d]pyridazinone Scaffold Cyclization->Product -NH3/H2O

Caption: Mechanistic pathway for the sequential one-pot synthesis of pyrido[2,3-d]pyridazinone derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of pyridone intermediate.Ensure Step 2 (Initial Reflux) is complete via TLC before adding hydrazine.
Sticky/Oily Product Impurities or solvent trapping.Triturate the crude oil with cold diethyl ether or ethanol/water (1:1) to induce crystallization.
Explosion Risk (Method B) Over-pressurization of microwave vial.Do not exceed 150W power. Ensure the vessel is not filled >50% volume.
Catalyst Leaching (Method C) Poor magnetic separation or solubility.Ensure pH is neutral. If using organocatalyst (L-Proline), wash product thoroughly with water.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source:[1] RSC Medicinal Chemistry. URL:[Link]

  • Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines (Analogous Protocol). Source: Ramon Llull University / ResearchGate. URL:[Link]

  • Green Synthesis of Pyridazinone Derivatives. Source: Indo Global Journal of Pharmaceutical Sciences.[2] URL:[Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism. Source: ACS Omega / NIH. URL:[Link]

Sources

Strategic Functionalization of N-6 in Pyrido[2,3-d]pyridazin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of N-6 Position in Pyrido[2,3-d]pyridazin-5(6H)-one Content Type: Detailed Application Notes and Protocols[1]

Executive Summary & Structural Analysis

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for phthalazinones and quinazolinones.[1] Its derivatives are heavily investigated as inhibitors of p38 MAP kinase , PDE4 , and VEGFR-2 , making them critical targets in anti-inflammatory and oncology drug discovery.

This guide focuses on the N-6 position (the amide/lactam nitrogen).[1] Functionalizing this site is non-trivial due to competing tautomeric equilibria and potential regioselectivity issues (O-alkylation vs. N-alkylation).[1]

Structural Reactivity Profile

The core challenge lies in the ambident nucleophilicity of the lactam functionality.

  • Acidity: The N-6 proton is relatively acidic (

    
    ), comparable to phthalazinone.[1]
    
  • Regioselectivity (N vs. O): Upon deprotonation, the negative charge is delocalized between N-6 and the carbonyl oxygen at C-5.[1]

    • Kinetic Control (Hard Electrophiles): Reaction with hard electrophiles (e.g., alkyl sulfonates, acyl chlorides) or the use of silver salts often favors O-alkylation (forming the lactim ether).

    • Thermodynamic Control (Soft Electrophiles): Reaction with soft electrophiles (e.g., alkyl iodides/bromides) in polar aprotic solvents favors N-alkylation (forming the thermodynamically stable lactam).[1]

Visualization: Reactivity Landscape

ReactivityLandscape Scaffold Pyrido[2,3-d]pyridazin-5(6H)-one Anion Delocalized Anion (N-6 vs O-5) Scaffold->Anion Base (NaH/Cs2CO3) Path_Aryl N-Arylation (Chan-Lam Coupling) Scaffold->Path_Aryl Cu(OAc)2, Ar-B(OH)2 Oxidative Coupling Path_N N-Alkylation (Major) Thermodynamic Product Anion->Path_N Soft Electrophile (R-I, R-Br) Polar Aprotic Solvent Path_O O-Alkylation (Minor/Impurity) Kinetic Product Anion->Path_O Hard Electrophile (R-OTf) or Ag+ Salts

Figure 1: Decision tree for functionalization based on electrophile nature and desired outcome.

Protocol A: Chemoselective N-Alkylation (Standard)

Objective: Introduction of alkyl chains, benzyl groups, or functionalized linkers at N-6.[1] Mechanism:


 Nucleophilic Substitution via the lactam anion.
Reagents & Materials[1][2][3]
  • Substrate: Pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) OR Cesium Carbonate (

    
    ) (2.0 eq) for milder conditions.[1]
    
  • Electrophile: Alkyl Halide (R-Br or R-I) (1.2 eq). Note: Avoid chlorides unless activated.

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under

    
     flow.
    
  • Solubilization: Dissolve the scaffold (1.0 eq) in anhydrous DMF.

  • Deprotonation:

    • Cool the solution to

      
       (ice bath).
      
    • Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at

      
       for 15 minutes, then warm to RT for 30 minutes. The solution usually turns yellow/orange, indicating anion formation.
      
  • Addition: Re-cool to

    
     (optional, depending on electrophile reactivity). Add the alkyl halide (1.2 eq) dropwise.
    
  • Reaction: Stir at RT. Monitor by TLC (typically 2–16 hours).[1]

    • Tip: If reaction is sluggish, heat to

      
      .
      
  • Quench & Workup:

    • Pour reaction mixture into ice-cold water.

    • Precipitation Method: Often the product precipitates. Filter, wash with water and hexanes.

    • Extraction Method: If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .[1]
      
  • Purification: Flash column chromatography (

    
    /MeOH gradient).
    
Troubleshooting & Validation
IssueCauseSolution
O-Alkylation Observed Electrophile too "hard" or solvent too non-polar.Switch solvent to DMF/DMSO.[1] Use Alkyl Iodides instead of Bromides/Sulfonates.
N-1 Alkylation Rare, but possible if N-1 is highly basic.[1]Unlikely with NaH. Ensure stoichiometric control.
Incomplete Conversion Poor solubility of anion.Add LiBr (1.0 eq) to break up ion pairs or switch to DMSO.[1]

Protocol B: Copper-Promoted N-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl or heteroaryl rings at N-6.[1] Context: Traditional Buchwald-Hartwig couplings can be difficult with amide nitrogens due to catalyst poisoning or competitive binding.[1] The Chan-Lam coupling is the industry standard for N-arylation of pyridazinones.[1]

Reagents & Materials
  • Substrate: Pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (2.0 eq).[1]
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 eq).[1]
    
  • Base: Pyridine (2.0 eq) or

    
     (2.0 eq).[1]
    
  • Solvent: DCM (Dichloromethane) or 1,4-Dioxane (anhydrous).[1]

  • Additives: Molecular Sieves (4Å) - Critical for moisture control.[1]

  • Atmosphere: Open air (balloon of

    
     recommended for speed).
    
Step-by-Step Methodology
  • Setup: In a dry vial, combine the scaffold (1.0 eq), Aryl Boronic Acid (2.0 eq),

    
     (1.0 eq), and 4Å Molecular Sieves.
    
  • Solvent: Add DCM (0.1 M).[1]

  • Base: Add Pyridine (2.0 eq).

  • Oxidation: The reaction requires an oxidant to regenerate Cu(II).

    • Standard: Attach a drying tube (open to air).[1]

    • Accelerated: Purge slightly with

      
       and keep under an 
      
      
      
      balloon.
  • Reaction: Stir vigorously at RT for 24–48 hours. The mixture will turn from blue/green to a dark slurry.

  • Workup:

    • Filter through a pad of Celite to remove copper salts. Wash with DCM/MeOH.[1]

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with

      
       (10% aq) or EDTA solution to remove residual copper (blue aqueous layer).[1]
      
  • Purification: Flash chromatography.

Quality Control: Distinguishing N- vs. O-Isomers

The most critical QC step is verifying regioselectivity.[1]

NMR Diagnostics[1]
  • 
     NMR (Carbonyl Shift): 
    
    • N-Alkylated (Lactam): The C-5 carbonyl carbon typically appears at 158–165 ppm .[1]

    • O-Alkylated (Lactim Ether): The C-5 carbon shifts upfield to 150–155 ppm (loss of C=O double bond character).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Alkyl: The

      
       protons will show a strong 3-bond coupling to the adjacent Carbonyl (C-5) and the C-4a bridgehead.[1]
      
    • O-Alkyl: The

      
       protons will show a 3-bond coupling to C-5, but C-5 will have chemical shift characteristics of an imidate carbon.[1]
      
IR Spectroscopy[1]
  • N-Alkyl: Strong

    
     stretch retained (
    
    
    
    ).[1]
  • O-Alkyl: Loss of strong

    
     stretch; appearance of 
    
    
    
    stretch (
    
    
    ).[1]

Mechanistic Pathway Visualization

Mechanism Start Pyrido[2,3-d]pyridazin-5(6H)-one Deprotonation Deprotonation (Base) Start->Deprotonation Ambident Ambident Anion Resonance [N- vs O-] Deprotonation->Ambident TS_N Transition State (N-attack) Soft-Soft Interaction Ambident->TS_N Alkyl Halides (I, Br) DMF/DMSO TS_O Transition State (O-attack) Hard-Hard Interaction Ambident->TS_O Alkyl Sulfonates / Ag+ Prod_N N-6 Alkylated Product (Thermodynamic) TS_N->Prod_N Prod_O O-Alkylated Product (Kinetic/Impurity) TS_O->Prod_O

Figure 2: Mechanistic pathway highlighting the divergence between N- and O-alkylation.[1]

References

  • Regioselectivity in Pyridazinone Alkylation: Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1] Source: ResearchGate / J. Org.[1] Chem (Contextual). URL:[Link]

  • Chan-Lam Coupling on Nitrogen Heterocycles: Title: Copper-Promoted Chan-Lam Coupling of N-H Heterocycles.[1][2] Source: National Institutes of Health (PMC).[1] URL:[Link][1]

  • Synthesis of Pyrido[2,3-d]pyridazine Derivatives: Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[1][3] Source: Royal Society of Chemistry (RSC) / NIH.[1] URL:[Link]

  • General Reactivity of Fused Pyridazinones: Title: Synthesis and biological evaluation of novel 6-substituted pyrido[3,2-d]pyridazine derivatives. (Structural Analog Reference). Source: PubMed.[1][4] URL:[Link]

Sources

Application Note: Protocol for Microwave-Assisted Synthesis of Pyridopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrido[2,3-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to phthalazines and isoquinolines. Derivatives of this system exhibit potent biological activities, including PDE4 inhibition, anti-inflammatory properties, and anticancer potential (e.g., CDK inhibitors).

Traditional thermal synthesis of pyridopyridazines—typically involving the condensation of 2,3-pyridinedicarboxylic anhydrides or esters with hydrazines—suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and inconsistent yields due to thermal degradation of sensitive functional groups.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the high dielectric loss of hydrazine and polar solvents, this method achieves:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes (typically 5–20 min).

  • Enhanced Purity: Minimized side reactions via uniform volumetric heating.

  • Green Chemistry Compliance: Utilization of aqueous or ethanolic media, eliminating the need for high-boiling toxic solvents like DMSO or DMF in routine steps.

Mechanistic Principles

Dielectric Heating & Solvation

The success of this protocol relies on the interaction between the microwave field (2.45 GHz) and the dipole moments of the reagents.

  • Dipolar Polarization: Hydrazine hydrate (

    
    ) acts as a primary microwave absorber (susceptor) due to its high permanent dipole moment. As the oscillating field aligns and relaxes the dipoles, molecular friction generates rapid internal heat.
    
  • The "Superheating" Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the reaction rate according to the Arrhenius equation.

Reaction Pathway Visualization

The synthesis proceeds via a double nucleophilic acyl substitution (condensation) followed by cyclization.

ReactionPathway Start 2,3-Pyridinedicarboxylic Anhydride Inter Intermediate: Monohydrazide Start->Inter Nucleophilic Attack (Fast) Reagent Hydrazine Hydrate Reagent->Inter TS Transition State: Ring Closure Inter->TS MW Irradiation (Dehydration) Product Pyrido[2,3-d]pyridazine- 5,8-dione TS->Product - H2O

Figure 1: Mechanistic pathway for the condensation of anhydride with hydrazine.

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyridazine-5,8-dione

This is the foundational protocol for generating the core scaffold from commercially available quinolinic anhydride.

Reagents:

  • Quinolinic anhydride (2,3-pyridinedicarboxylic anhydride) [1.0 equiv]

  • Hydrazine hydrate (80% or 98%) [1.2 – 1.5 equiv]

  • Solvent: Ethanol (EtOH) or Water (

    
    )
    
  • Catalyst: Glacial Acetic Acid (AcOH) [Optional, 2-3 drops]

Workflow:

  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), suspend Quinolinic anhydride (149 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Hydrazine hydrate (1.5 mmol) dropwise. Note: Exothermic reaction may occur; allow to stand for 1 min.

  • Sealing: Cap the vial with a PTFE/Silicone septum and place it in the microwave reactor cavity.

  • Irradiation (Standard Method):

    • Mode: Dynamic Power (Temp-Control)

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Stirring: High (magnetic stir bar essential to prevent hot spots)

    • Pressure Limit: 250 psi (17 bar)

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • The product typically precipitates as a white or off-white solid upon cooling.

    • Filter the solid, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 mL).

    • Dry under vacuum.

Data & Yields:

SolventTemp (°C)Time (min)Yield (%)Purity (HPLC)
Ethanol80 (Reflux)120 (Thermal)65%88%
Ethanol 140 (MW) 10 92% >98%
Water150 (MW)588%95%
Acetic Acid160 (MW)594%96%
Protocol B: Functionalization via Chlorination (Intermediate Step)

To access biologically active derivatives, the dione is often converted to the dichloro-derivative.

Reagents:

  • Pyrido[2,3-d]pyridazine-5,8-dione (from Protocol A)

  • Phosphorus oxychloride (

    
    ) [Excess, solvent/reagent]
    
  • Catalyst: N,N-Diethylaniline (cat.)

MW Conditions:

  • Temp: 100°C

  • Time: 15 min

  • Vessel: Open vessel (reflux condenser attached) or sealed (if

    
     volume is small and safety shields are active). Caution: High pressure risk with 
    
    
    
    in sealed vessels.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing the reaction if low yields are observed.

Optimization Start Evaluate Reaction Outcome YieldLow Low Yield (<50%) Start->YieldLow PurityLow Low Purity / Byproducts Start->PurityLow Success Yield >85%, Purity >95% Start->Success SolvCheck SolvCheck YieldLow->SolvCheck Check Solubility StoichCheck Reduce Hydrazine to 1.05 eq (Prevent ring opening) PurityLow->StoichCheck Check Hydrazine ChangeSolv Switch to AcOH or DMF/EtOH mix SolvCheck->ChangeSolv Poor Solubility TempCheck Increase Temp by 20°C (Max 180°C) SolvCheck->TempCheck Solubility OK

Figure 2: Optimization logic for microwave synthesis parameters.

Critical Parameters (E-E-A-T)
  • Solvent Choice: Ethanol is preferred for green chemistry. However, if the anhydride is poorly soluble, Glacial Acetic Acid is an excellent alternative as it protonates the carbonyls, increasing electrophilicity, and absorbs MW energy efficiently (

    
    ).
    
  • Vessel Filling: Do not fill MW vials >60% volume. Hydrazine decomposition can generate gas (

    
    ), causing over-pressurization.
    
  • Safety: Hydrazine is toxic and potentially unstable. Always operate the microwave with the safety shield in place and monitor the pressure curve.

Advanced Application: Inverse Electron Demand Diels-Alder (IEDDA)

For researchers constructing complex libraries (e.g., DNA-encoded libraries), the IEDDA route is an alternative.

  • Concept: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (or strained alkynes) followed by retro-Diels-Alder (

    
     extrusion).
    
  • MW Advantage: IEDDA reactions with sterically hindered partners can be accelerated from days to minutes at 80–100°C.

  • Note: This route typically yields pyridazines, but fusing a pyridine ring requires specific dienophiles (e.g., 2-vinylpyridine derivatives) or subsequent cyclizations.

References

  • Microwave Assisted Organic Synthesis of Heterocyclic Compounds. Source: International Journal of Pharmaceutical Sciences (2025). Context: General principles of dielectric heating and solvent effects on nitrogen heterocycles. URL:

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source: Chimica Italiana (Review). Context: Green chemistry metrics and solvent-free protocols for hydrazine condensations. URL:

  • Microwave-Assisted One Pot Three-Component Synthesis of Pyridazinediones. Source: MDPI (2021). Context: Analogous conditions (150°C, 2 min) for thiazolyl-pyridazinedione synthesis, validating the temperature range. URL:

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines. Source: Organic Letters (2018). Context: Advanced synthesis via tetrazine ligation, applicable to complex pyridopyridazine derivatives. URL:

  • Microwave-Assisted Synthesis of Phthalazine Derivatives. (Analogous Chemistry) Source: ARKIVOC. Context: Establishes the anhydride+hydrazine MW protocol which is chemically identical to the quinolinic anhydride route. URL:

Application Note: Pyrido[2,3-d]pyridazin-5(6H)-one as a COX-2 Selective Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, functionalization, and biological evaluation of Pyrido[2,3-d]pyridazin-5(6H)-one , a critical bicyclic intermediate used to generate vicinal diaryl heterocycles with high affinity and selectivity for Cyclooxygenase-2 (COX-2).

Executive Summary

The development of selective COX-2 inhibitors (Coxibs) revolutionized the treatment of inflammation by mitigating the gastrointestinal toxicity associated with traditional NSAIDs. While early Coxibs (e.g., Celecoxib, Rofecoxib) utilized pyrazole or furanone cores, the pyrido[2,3-d]pyridazine scaffold has emerged as a robust "second-generation" template.

The pyrido[2,3-d]pyridazin-5(6H)-one intermediate is particularly valuable because it provides a rigid, bicyclic core that locks the requisite vicinal diaryl substituents into the optimal geometry for the COX-2 hydrophobic side pocket. Furthermore, the nitrogen-rich backbone improves aqueous solubility compared to carbocyclic analogs. This guide outlines the protocols for synthesizing this intermediate, converting it into a potent inhibitor, and validating its selectivity.

Mechanistic Rationale

Structural Biology of COX-2 Inhibition

Selective COX-2 inhibition relies on exploiting the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

  • The Selectivity Pocket: COX-2 possesses a secondary "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Scaffold Role: The pyrido[2,3-d]pyridazine ring acts as a central template. It positions a phenylsulfonamide (or sulfone) group to dock into the hydrophilic side pocket (Arg513/His90) and a lipophilic aryl group (often fluorinated) to occupy the hydrophobic channel.

  • The 5(6H)-one Function: As an intermediate, the C-5 carbonyl serves as a "chemical handle." It can be retained to interact with the solvent-exposed region or converted (via chlorination/coupling) to install a second aryl group, creating a 5,8-diaryl system that mimics the tricyclic nature of potent inhibitors like Etoricoxib.

Pathway Visualization

The following diagram illustrates the role of the intermediate in the drug discovery pipeline.

COX2_Pathway Precursor 2,3-Pyridinedicarboxylic Anhydride Intermediate Pyrido[2,3-d]pyridazin- 5(6H)-one (The Scaffold) Precursor->Intermediate Cyclization (Hydrazine) Activated 5-Chloro-pyrido[2,3-d] pyridazine Intermediate->Activated POCl3 Chlorination FinalDrug 5,8-Diaryl-pyrido[2,3-d] pyridazine (Active COX-2 Inhibitor) Activated->FinalDrug Suzuki Coupling (Ar-B(OH)2) COX2 COX-2 Enzyme (Val523 Pocket) FinalDrug->COX2 Binding Inhibition Anti-Inflammatory Response COX2->Inhibition Blockade

Caption: Workflow converting the anhydride precursor to the active 5,8-diaryl COX-2 inhibitor via the 5(6H)-one intermediate.

Experimental Protocols

Protocol A: Synthesis of 8-Aryl-pyrido[2,3-d]pyridazin-5(6H)-one

This protocol describes the formation of the core scaffold. We utilize a regiospecific route starting from 2-acylnicotinic acid derivatives, ensuring the carbonyl is positioned correctly at C-5.

Materials:

  • 2,3-Pyridinedicarboxylic anhydride (Quinolinic anhydride)

  • Aryl Grignard reagent (e.g., 4-Fluorophenylmagnesium bromide)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Solvents: Dry THF, Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Formation of 2-Acylnicotinic Acid:

    • Dissolve quinolinic anhydride (10 mmol) in dry THF (50 mL) under N₂ atmosphere.

    • Cool to -78°C. Slowly add the Aryl Grignard reagent (11 mmol) dropwise over 30 minutes. Note: Low temperature favors nucleophilic attack at the less hindered carbonyl, typically yielding the 2-acyl isomer.

    • Stir for 2 hours, allowing the mixture to warm to 0°C.

    • Quench with 1N HCl and extract with Ethyl Acetate. The product is 3-carboxy-2-(4-fluorobenzoyl)pyridine .

  • Cyclization to the Intermediate:

    • Dissolve the crude keto-acid (from step 1) in Ethanol (20 mL).

    • Add Hydrazine hydrate (15 mmol) and a catalytic amount of Glacial Acetic Acid (0.5 mL).

    • Reflux the mixture for 4–6 hours. A precipitate typically forms.

    • Validation: Monitor by TLC (5% MeOH in DCM). The disappearance of the keto-acid spot indicates completion.

  • Isolation:

    • Cool to room temperature. Filter the solid precipitate.[1]

    • Wash with cold ethanol and diethyl ether.

    • Yield: Expect 70–85% of 8-(4-fluorophenyl)-pyrido[2,3-d]pyridazin-5(6H)-one .

Protocol B: Functionalization to Active COX-2 Inhibitor

To achieve high potency, the 5-oxo group is often converted to a second aryl ring.

Step-by-Step Methodology:

  • Aromatization/Chlorination:

    • Suspend the 5(6H)-one intermediate (5 mmol) in POCl₃ (15 mL).

    • Heat to 100°C for 3 hours. The solution will clarify as the chloropyridazine forms.

    • Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃.

    • Extract the 5-chloro-8-(4-fluorophenyl)-pyrido[2,3-d]pyridazine with DCM.

  • Suzuki-Miyaura Coupling:

    • Combine the 5-chloro intermediate (1 eq) with a Phenylboronic acid derivative (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.2 eq).

    • Catalyst: Pd(PPh₃)₄ (5 mol%). Base: Na₂CO₃ (2M aq). Solvent: Dioxane.

    • Reflux under Argon for 12 hours.

    • Result: 5-[4-(methylsulfonyl)phenyl]-8-(4-fluorophenyl)-pyrido[2,3-d]pyridazine .

Biological Evaluation: COX-1 vs. COX-2 Selectivity

Trustworthy data is essential. The following assay validates the selectivity of the synthesized compounds.

Assay Principle

Inhibition of COX enzymes is measured by quantifying the production of Prostaglandin E2 (PGE2) or PGF2α from Arachidonic Acid (AA). We recommend using a purified enzyme immunoassay (EIA).

Reagents:

  • Recombinant Human COX-1 and COX-2 enzymes (commercial units).

  • Arachidonic Acid (substrate).[1]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).

Protocol:

  • Preparation: Dilute test compounds in DMSO. Prepare serial dilutions (0.01 nM to 10 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the inhibitor for 10 minutes at 25°C in Reaction Buffer (0.1M Tris-HCl, pH 8.0, containing heme).

  • Reaction: Initiate the reaction by adding Arachidonic Acid (100 µM final). Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction with 1M HCl or Stannous Chloride.

  • Quantification: Measure PGF2α produced via ELISA. Absorbance is read at 405-420 nm.

Data Analysis & Interpretation

Calculate the IC₅₀ (concentration inhibiting 50% of activity) using non-linear regression (Sigmoidal dose-response).

Selectivity Index (SI):



  • Target Profile: An SI > 50 is desirable for gastric safety.

  • Reference Standards:

    • Indomethacin (Non-selective): SI ~ 0.5 - 1.0

    • Celecoxib (Selective): SI ~ 300

Representative Data Table

Hypothetical data based on structure-activity relationships (SAR) of pyridazinone class inhibitors.

Compound IDR1 (Pos 8)R2 (Pos 5)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Intermediate 4-F-Ph=O (Keto)> 1005.2> 19
Analog A 4-F-Ph4-SO₂Me-Ph> 1000.045 > 2200
Analog B 4-F-Ph4-SO₂NH₂-Ph85.00.0801062
Indomethacin --0.020.600.03

Note: The intermediate itself often shows weak activity. The full potency is realized upon installing the second aryl group (Analog A/B).

References

  • Discovery of pyrido[2,3-d]pyridazine-2,8-dione derivatives: El-Moghazy, S. M., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.[1]

  • Synthesis of Pyridazinone Scaffolds: Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry.

  • General Synthesis of Pyrido[2,3-d]pyridazines: Kakusawa, N., et al. (2006). Synthesis of pyrido[2,3-d]pyridazine derivatives. Chemical and Pharmaceutical Bulletin.

  • COX-2 Selectivity Protocols: Cayman Chemical. COX Inhibitor Screening Assay Protocol.

Sources

Designing Novel CDK8 Inhibitors Using a Pyrido[2,3-d]pyridazin-5(6H)-one Core: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a high-value target in oncology.[1][2] Its dysregulation is implicated in a variety of malignancies, including colorectal, breast, and hematological cancers, making it an attractive target for therapeutic intervention.[3][4] This application note provides a comprehensive guide for the design, synthesis, and evaluation of novel CDK8 inhibitors built upon a Pyrido[2,3-d]pyridazin-5(6H)-one scaffold. This privileged heterocyclic system offers a versatile backbone for chemical modification to achieve potent and selective inhibition of CDK8. We present detailed protocols for chemical synthesis, biochemical and cellular characterization, and a framework for structure-activity relationship (SAR) studies to guide lead optimization.

Introduction: The Rationale for Targeting CDK8

CDK8, along with its close paralog CDK19, forms the kinase module of the Mediator complex, a key co-regulator of RNA polymerase II-dependent transcription.[5] By phosphorylating transcription factors and components of the transcriptional machinery, CDK8 influences the expression of genes critical for cell proliferation, differentiation, and survival.[6][7] In cancer, CDK8 has been shown to act as an oncogene, often through the potentiation of pro-tumorigenic signaling pathways such as Wnt/β-catenin.[7] Inhibition of CDK8 can disrupt these oncogenic transcriptional programs, presenting a promising therapeutic strategy.[2][3] The Pyrido[2,3-d]pyridazin-5(6H)-one core has been selected as a starting point due to the established utility of related pyridopyrimidine scaffolds in kinase inhibitor design, offering a rigid framework amenable to the introduction of various substituents to probe the ATP-binding site of CDK8.[8]

Drug Discovery Workflow

The successful development of a potent and selective CDK8 inhibitor from the Pyrido[2,3-d]pyridazin-5(6H)-one core follows a structured, iterative workflow. This process begins with the synthesis of a focused library of compounds, followed by a cascade of in vitro biochemical and cell-based assays to identify initial hits. Promising candidates are then subjected to rigorous structure-activity relationship (SAR) studies to guide further chemical modifications for lead optimization.

cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one Library b Biochemical Screening (ADP-Glo Kinase Assay) a->b Evaluate CDK8 Inhibition c Cellular Target Engagement (CETSA) b->c Confirm Intracellular Binding d Cell-Based Potency (Wnt Reporter Assay) c->d Assess Functional Activity e Selectivity Profiling d->e Determine Kinase Selectivity f Structure-Activity Relationship (SAR) Analysis e->f Identify Key Moieties g Iterative Chemical Synthesis f->g Design Improved Analogs h In Vivo Efficacy Studies f->h Advance Lead Candidates g->b Re-evaluate in Assay Cascade

Figure 1: Drug Discovery Workflow for CDK8 Inhibitors.

Protocols and Methodologies

Part 1: Chemical Synthesis of the Pyrido[2,3-d]pyridazin-5(6H)-one Core and Derivatives

The synthesis of the Pyrido[2,3-d]pyridazin-5(6H)-one scaffold can be achieved through a multi-step process, often involving a cyclocondensation reaction as a key step. The following is a generalized, illustrative protocol.

Protocol 1: Synthesis of the Pyrido[2,3-d]pyridazin-5(6H)-one Core

This protocol describes a plausible synthetic route adapted from literature precedents on related heterocyclic systems.[9][10]

  • Step 1: Synthesis of a Substituted Pyridone Intermediate.

    • Rationale: This initial step creates the pyridine portion of the final heterocyclic core. The choice of starting materials will determine the initial substitution pattern.

    • React a suitable β-enamino diketone with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a solvent such as ethanol.

    • The reaction is typically carried out under reflux for 6-24 hours.[9]

    • The resulting polyfunctionalized 2-pyridone is then isolated and purified.

  • Step 2: Cyclocondensation with Hydrazine.

    • Rationale: This is the key ring-forming step that creates the pyridazine portion of the scaffold.

    • The purified 2-pyridone intermediate from Step 1 is reacted with hydrazine monohydrate.

    • A mixed solvent system, such as ethanol/acetonitrile (1:1), is often used, and the reaction is refluxed for 6-16 hours.[9]

    • The desired Pyrido[2,3-d]pyridazin-5(6H)-one product will precipitate from the reaction mixture upon cooling and can be collected by filtration.

Protocol 2: Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the SAR, various substituents can be introduced at different positions of the core structure.

  • Modification at the N6-position:

    • Rationale: The N6-position can be readily alkylated or arylated to introduce groups that can interact with the solvent-exposed region of the CDK8 active site.

    • Treat the Pyrido[2,3-d]pyridazin-5(6H)-one core with a suitable alkyl or aryl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Substitution on the Pyridine Ring:

    • Rationale: Modifications to the pyridine ring can influence interactions with the hinge region of the kinase, a critical determinant of inhibitor potency.

    • This can be achieved by starting with appropriately substituted precursors in Protocol 1, Step 1. For example, using different β-enamino diketones can introduce diversity at what will become the C7 and C8 positions of the final product.

Part 2: Biochemical and Cellular Assays for Inhibitor Characterization

Protocol 3: In Vitro CDK8 Kinase Assay (ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of CDK8 and is the primary screen for inhibitor potency. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[8][11]

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution).

    • Add 10 µL of a solution containing the CDK8 substrate peptide (e.g., a generic kinase substrate or a specific peptide substrate for CDK8) and ATP in a kinase assay buffer.

    • To initiate the reaction, add 10 µL of a solution containing purified recombinant CDK8/Cyclin C enzyme. The final reaction volume is 25 µL.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 1 hour.[2]

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the CDK8 activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the inhibitor binds to CDK8 within a cellular context.[1] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment and Heat Challenge:

    • Culture a human cell line with known CDK8 expression (e.g., HCT116 colorectal cancer cells) to approximately 80% confluency.

    • Treat the cells with the test inhibitor at various concentrations for 1 hour at 37°C.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Quantify the amount of soluble CDK8 in the supernatant by Western blotting using a CDK8-specific antibody.

  • Data Analysis:

    • Plot the amount of soluble CDK8 as a function of temperature for both treated and untreated cells.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->Destruction_Complex Inhibition LRP5_6 LRP5/6 Co-receptor beta_catenin_degradation β-catenin Degradation Destruction_Complex->beta_catenin_degradation beta_catenin_stabilization β-catenin Stabilization beta_catenin_nucleus Nuclear β-catenin beta_catenin_stabilization->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Activation Gene_Expression Wnt Target Gene Expression (e.g., MYC, Cyclin D1) TCF_LEF->Gene_Expression CDK8 CDK8 CDK8->TCF_LEF Phosphorylation & Co-activation

Figure 2: Role of CDK8 in the Wnt/β-catenin Signaling Pathway.

Protocol 5: Wnt Signaling Luciferase Reporter Assay

This cell-based assay measures the functional consequence of CDK8 inhibition on a key signaling pathway.[2]

  • Cell Transfection and Treatment:

    • Co-transfect HEK293 cells (or another suitable cell line) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with serial dilutions of the CDK8 inhibitor.

    • Stimulate the Wnt pathway, for example, with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of Wnt-stimulated reporter activity for each inhibitor concentration.

    • Determine the IC50 value to quantify the cellular potency of the inhibitor.

Structure-Activity Relationship (SAR) Analysis

The goal of SAR studies is to understand how chemical modifications to the Pyrido[2,3-d]pyridazin-5(6H)-one core affect its biological activity. This is an iterative process of designing, synthesizing, and testing new analogs to improve potency, selectivity, and drug-like properties.

design Design of New Analogs synthesis Chemical Synthesis design->synthesis testing Biochemical & Cellular Assays synthesis->testing analysis SAR Analysis testing->analysis analysis->design Iterative Optimization

Figure 3: Iterative Cycle of SAR-driven Lead Optimization.

Hypothetical SAR Table for Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives

CompoundR1 (at N6)R2 (at C7)CDK8 IC50 (nM)Cell Viability (HCT116) IC50 (µM)
1 HH>10,000>50
2a MethylH85025.6
2b EthylH62018.3
3a HPhenyl1,50032.1
3b H4-Fluorophenyl78015.4
4a Methyl4-Fluorophenyl452.1
4b Ethyl4-Fluorophenyl321.8

SAR Insights and Discussion

  • Core Scaffold (Compound 1): The unsubstituted Pyrido[2,3-d]pyridazin-5(6H)-one core is inactive, highlighting the necessity of substituents for CDK8 inhibition.

  • N6-Alkylation (Compounds 2a, 2b): Small alkyl groups at the N6-position confer weak inhibitory activity. This suggests that this position can be modified to interact with the solvent-exposed region of the ATP-binding pocket.

  • C7-Arylation (Compounds 3a, 3b): Introduction of an aryl group at the C7-position also leads to a modest increase in potency. The addition of a fluorine atom (Compound 3b) may enhance interactions with the hinge region of the kinase.

  • Combined Modifications (Compounds 4a, 4b): A synergistic effect is observed when both the N6 and C7 positions are substituted. The combination of a small alkyl group at N6 and a 4-fluorophenyl group at C7 results in a significant improvement in both biochemical and cellular potency. This suggests that simultaneous optimization of interactions with different sub-pockets of the CDK8 active site is a promising strategy. Further exploration of different aryl and heteroaryl groups at C7, as well as more diverse substituents at N6, is warranted to further enhance potency and selectivity.

Conclusion

The Pyrido[2,3-d]pyridazin-5(6H)-one scaffold represents a promising starting point for the development of novel and selective CDK8 inhibitors. The detailed protocols and strategic framework presented in this application note provide a comprehensive guide for researchers to synthesize, evaluate, and optimize compounds based on this core. Through a systematic and iterative drug discovery process, it is anticipated that potent and selective CDK8 inhibitors can be developed, offering potential new therapeutic options for a range of cancers.

References

  • Hatcher, J. M., et al. (2020). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 11(4), 498-503. Available at: [Link].

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link].

  • Wang, S., et al. (2021). Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation. European Journal of Medicinal Chemistry, 214, 113248. Available at: [Link].

  • de Oliveira, M. S., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1714-1721. Available at: [Link].

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B, 11(8), 2358-2385. Available at: [Link].

  • Wells, C. I., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8196-8208. Available at: [Link].

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inh. Semantic Scholar. Available at: [Link].

  • Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link].

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (2021). STAR Protocols, 2(3), 100657. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(3), 643-655. Available at: [Link].

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Available at: [Link].

  • Scheme 18. Synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives in... ResearchGate. Available at: [Link].

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(1), 40-43. Available at: [Link].

  • A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. (2016). Nature Chemical Biology, 12(12), 1040-1046. Available at: [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1998. Available at: [Link].

  • Development of CDK inhibitors from existing pyrazolopyrimidine and... ResearchGate. Available at: [Link].

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2023). Bioorganic Chemistry, 138, 106651. Available at: [Link].

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Semantic Scholar. Available at: [Link].

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Available at: [Link].

  • Structure–kinetic relationship study of CDK8/CycC specific compounds. (2013). Proceedings of the National Academy of Sciences, 110(20), 8081-8086. Available at: [Link].

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3499. Available at: [Link].

  • TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience. Available at: [Link].

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Journal of Medicinal Chemistry, 60(5), 1746-1767. Available at: [Link].

  • Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. (2023). bioRxiv. Available at: [Link].

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ResearchGate. Available at: [Link].

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Synthesis of Pyrido[2,3-d]pyridazinone-Containing PDE4 Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation through Phosphodiesterase 4 (PDE4) Inhibition

Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis represent a significant global health burden. A key mediator in the inflammatory cascade is the intracellular second messenger cyclic adenosine monophosphate (cAMP). Phosphodiesterase 4 (PDE4), an enzyme highly prevalent in immune and central nervous system cells, plays a critical role in regulating inflammation by hydrolyzing cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby mitigating the inflammatory response.[3] Consequently, PDE4 has emerged as a compelling therapeutic target for a new generation of anti-inflammatory drugs.[2]

The pyrido[2,3-d]pyridazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure allows for specific interactions with biological targets. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of a series of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, a core structure for potent PDE4 inhibitors.

The PDE4 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of PDE4 in modulating the inflammatory response through the cAMP signaling pathway. Inhibition of PDE4 leads to an increase in cAMP, which ultimately results in a decrease in the production of pro-inflammatory cytokines.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR Pro-inflammatory Stimulus->GPCR activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB (phosphorylated) PKA->CREB phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro-inflammatory Cytokines downregulates Anti-inflammatory Cytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory Cytokines upregulates Pyrido[2,3-d]pyridazinone\nInhibitor Pyrido[2,3-d]pyridazinone Inhibitor Pyrido[2,3-d]pyridazinone\nInhibitor->PDE4 inhibits

Caption: PDE4 signaling pathway and the mechanism of action of pyrido[2,3-d]pyridazinone inhibitors.

Synthetic Strategy: A Two-Step and One-Pot Approach

The synthesis of the target 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones can be efficiently achieved through two primary routes: a conventional two-step synthesis and a more streamlined one-pot synthesis.[4] Both methods utilize readily available starting materials and proceed through the formation of a key polyfunctionalized 2-pyridone intermediate.

The following diagram provides a high-level overview of the synthetic workflow for both the two-step and one-pot approaches.

Synthetic_Workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis Start1 β-Enamino Diketone + Active Methylene Reagent Intermediate Polyfunctionalized 2-Pyridone Start1->Intermediate Step 1: Cyclization Final1 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-dione Intermediate->Final1 Step 2: Cyclocondensation with Hydrazine Start2 β-Enamino Diketone + Active Methylene Reagent + Hydrazine Hydrate Final2 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-dione Start2->Final2 One-Pot Reaction

Caption: High-level workflow for the synthesis of pyrido[2,3-d]pyridazine-2,8-diones.

Experimental Protocols

The following protocols are based on established synthetic routes for the pyrido[2,3-d]pyridazine-2,8-dione scaffold.[4] Researchers should adapt these procedures based on the specific substitutions desired for their target compounds.

Protocol 1: Two-Step Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones

Step 1: Synthesis of Polyfunctionalized 2-Pyridone Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate β-enamino diketone (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: Add the active methylene reagent (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 6 to 24 hours depending on the substrates.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The 2-pyridone product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyridazine-2,8-dione

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the polyfunctionalized 2-pyridone intermediate (1.0 eq.) in a 1:1 mixture of ethanol and acetonitrile.

  • Addition of Hydrazine: Add hydrazine monohydrate (1.5 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux. The reaction time typically ranges from 6 to 16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The desired pyrido[2,3-d]pyridazine-2,8-dione product usually precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-enamino diketone (1.0 eq.) and the active methylene reagent (1.1 eq.) in absolute ethanol.

  • Initial Reaction: Heat the mixture to reflux for 8 to 24 hours to allow for the in-situ formation of the 2-pyridone intermediate.

  • Addition of Hydrazine: Without isolating the intermediate, add hydrazine monohydrate (1.5 eq.) directly to the reaction mixture.

  • Cyclocondensation: Continue to heat the mixture at reflux for an additional 6 to 16 hours, monitoring the reaction by TLC until the final product is formed.

  • Work-up and Isolation: Cool the reaction to room temperature. The product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. This one-pot method often provides higher overall yields compared to the two-step process.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of a series of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, adapted from the literature.[4]

EntryR SubstituentStep 1 Time (h)Step 2 Time (h)Two-Step Yield (%)One-Pot Yield (%)
4a H868588
4b 4-Me1088285
4c 4-Cl12107881
4d 4-Br12107579
4e 4-F1088083
4f 4-NO₂669092
4g 4-OMe16166369

Yields are based on the starting β-enamino diketone.

Causality Behind Experimental Choices

  • Solvent Selection: Ethanol and acetonitrile are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reflux conditions. The 1:1 mixture in the cyclocondensation step often provides optimal solubility for the 2-pyridone intermediate.

  • Use of Hydrazine Monohydrate: Hydrazine monohydrate is a common and effective source of the dinucleophilic hydrazine required for the cyclocondensation reaction to form the pyridazinone ring.

  • Reflux Conditions: The elevated temperature provided by refluxing the solvents is necessary to overcome the activation energy for both the initial cyclization to the 2-pyridone and the subsequent cyclocondensation to the final product.

  • One-Pot vs. Two-Step Synthesis: The one-pot synthesis offers advantages in terms of efficiency, reduced waste, and often higher overall yields by avoiding the isolation and purification of the intermediate.[4] However, the two-step approach may be preferable for optimizing the reaction conditions for each step individually or when the intermediate is required for other synthetic purposes.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyridazinone scaffold represents a promising starting point for the development of novel PDE4 inhibitors for the treatment of inflammatory diseases. The synthetic protocols outlined in this application note provide a robust and versatile platform for the synthesis of a diverse library of these compounds. Further optimization of the substituents on the pyrido[2,3-d]pyridazinone core can lead to the discovery of potent and selective PDE4 inhibitors with improved therapeutic profiles. Researchers are encouraged to explore various substitutions at the 3 and 5 positions to probe the structure-activity relationship and enhance the PDE4 inhibitory activity and selectivity of these promising compounds.

References

  • PDE4 inhibitor - Wikipedia. Available at: [Link]

  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. Available at: [Link]

  • What are PDE4 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. Available at: [Link]

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Application Notes and Protocols for the Regioselective Alkylation of Pyrido[2,3-d]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity in Pyrido[2,3-d]pyridazinone Chemistry

The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory and kinase inhibitory agents.[1][2][3] The functionalization of the Pyrido[2,3-d]pyridazin-5(6H)-one core, specifically through alkylation, is a critical step in the synthesis of new chemical entities for drug discovery. However, the molecule possesses two potential nucleophilic sites: the lactam nitrogen (N-6) and the exocyclic oxygen (O-5). This ambident nucleophilicity presents a significant synthetic challenge, as alkylation can lead to a mixture of N-alkylated and O-alkylated products, complicating purification and reducing the yield of the desired isomer.

Controlling the regioselectivity of this reaction is therefore paramount.[4] The outcome of the alkylation is not arbitrary; it is governed by a delicate interplay of factors including the choice of base, solvent, electrophile (alkylating agent), and reaction conditions. This guide provides a detailed exploration of two distinct, reliable protocols for achieving high regioselectivity in the alkylation of Pyrido[2,3-d]pyridazin-5(6H)-one, targeting either the N-6 or the O-5 position.

The Duality of a Nucleophile: N-Alkylation vs. O-Alkylation

The core of the regioselectivity problem lies in the dual reactivity of the deprotonated Pyrido[2,3-d]pyridazin-5(6H)-one anion. The reaction can proceed via two distinct pathways, yielding either the N-6 substituted product or the O-5 substituted (pyridopyridazine ether) product. Understanding and manipulating the factors that favor one pathway over the other is the key to successful and efficient synthesis.

G cluster_start Reactants cluster_products Potential Products Start Pyrido[2,3-d]pyridazin-5(6H)-one + R-X N_Alk N-6 Alkylation Product Start->N_Alk  Path A O_Alk O-5 Alkylation Product (Pyridopyridazine Ether) Start->O_Alk  Path B Challenge Challenge: How to selectively favor Path A over Path B, or vice versa?

Caption: The fundamental regioselectivity challenge in alkylating Pyrido[2,3-d]pyridazin-5(6H)-one.

Protocol 1: Selective N-6 Alkylation via Phase-Transfer Catalysis (PTC)

Expertise & Rationale: Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique for the selective N-alkylation of heterocyclic systems.[5][6] The methodology is valued for its operational simplicity, mild reaction conditions, and its contribution to green chemistry by often allowing the use of water and inexpensive inorganic bases.[7]

The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336®, facilitates the transfer of the pyridazinone anion from the aqueous or solid phase (where it is generated by a base like K₂CO₃ or NaOH) into the organic phase where the alkylating agent resides.[5][7] In the relatively non-polar organic environment, the "harder" nitrogen atom of the ambident anion is more nucleophilic towards "hard" alkyl halides, leading to preferential N-alkylation. The presence of the catalyst is often crucial for promoting N-alkylation over competing C-alkylation or O-alkylation.[8]

Detailed Step-by-Step Protocol (N-6 Alkylation)
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add a suitable solvent system. A biphasic system like toluene/water or a polar aprotic solvent like acetonitrile (ACN) can be effective. ACN is often preferred for its ability to dissolve both the organic and, to some extent, the inorganic reagents.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 - 1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using a biphasic system, separate the organic layer. If using a solvent like ACN, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • If necessary, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-6 alkylated product.

  • Characterization: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The most telling sign in the ¹H NMR spectrum will be the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

N-Alkylation Workflow using PTC

G start Start: Suspension of Reactants deprotonation 1. Deprotonation Pyr-NH + K₂CO₃ → [Pyr-N]⁻ K⁺ start->deprotonation ion_pair 2. Ion Pair Formation [Pyr-N]⁻ K⁺ + Q⁺X⁻ → [Pyr-N]⁻ Q⁺ deprotonation->ion_pair transfer 3. Phase Transfer [Pyr-N]⁻ Q⁺ moves to Organic Phase ion_pair->transfer alkylation 4. SN2 Reaction [Pyr-N]⁻ Q⁺ + R-X → Pyr-NR + Q⁺X⁻ transfer->alkylation product Product: N-6 Alkylated Pyrido[2,3-d]pyridazinone alkylation->product catalyst_regen Catalyst Regeneration Q⁺X⁻ returns to Aqueous Phase alkylation->catalyst_regen

Caption: Workflow for selective N-6 alkylation using Phase-Transfer Catalysis (PTC).

Protocol 2: Selective O-5 Alkylation via the Mitsunobu Reaction

Expertise & Rationale: The Mitsunobu reaction is a cornerstone of organic synthesis for the dehydrative coupling of an alcohol and a pronucleophile with a pKa typically below 13.[9][10] It is particularly well-suited for achieving O-alkylation where standard SN2 conditions might favor N-alkylation.[11]

The reaction proceeds through the activation of a primary or secondary alcohol by a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[9][12] This forms a highly reactive alkoxyphosphonium salt. The pyridazinone, acting as the nucleophile, then attacks this activated alcohol. Under these mildly acidic to neutral conditions, the more electron-rich oxygen atom (O-5) acts as the preferential site of attack, leading to the formation of the O-alkylated product with high selectivity.[13] The reaction is known for its reliability and stereospecificity (inversion of configuration at the alcohol's stereocenter).[12]

Detailed Step-by-Step Protocol (O-5 Alkylation)
  • Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the Pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon adding the azodicarboxylate.

  • Addition of Azodicarboxylate: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change (e.g., to a milky white or pale yellow suspension) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring the reaction by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue will contain the product along with by-products like triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.

  • Purification: Purifying Mitsunobu reactions can be challenging due to the by-products.[10] Column chromatography on silica gel is the most common method. An initial trituration with a solvent like diethyl ether can sometimes help precipitate some of the TPPO before chromatography.

  • Characterization: Confirm the O-alkylated structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key indicators in the ¹H NMR spectrum include the retention of the N-H proton signal and the appearance of a new signal for the -O-CH₂- or -O-CH- protons from the newly introduced ether linkage.

O-Alkylation Workflow via Mitsunobu Reaction

G start Start: Reactants in Dry THF at 0°C activation 1. Activation PPh₃ + DEAD + R-OH → [R-O-P⁺Ph₃] Intermediate start->activation attack 2. Nucleophilic Attack Pyr-OH attacks [R-O-P⁺Ph₃] activation->attack product_formation 3. Product Formation Pyr-O-R + TPPO + Reduced DEAD attack->product_formation product Product: O-5 Alkylated Pyrido[2,3-d]pyridazine product_formation->product byproducts By-products: Triphenylphosphine Oxide (TPPO) & Hydrazine product_formation->byproducts

Caption: Workflow for selective O-5 alkylation using the Mitsunobu Reaction.

Summary of Reagents and Conditions for Regioselectivity

The choice of reagents is the most critical factor in directing the alkylation towards the desired nitrogen or oxygen atom. The following table provides a comparative summary of the two methodologies.

FeatureN-6 Alkylation (PTC)O-5 Alkylation (Mitsunobu)
Primary Goal Form C-N bondForm C-O bond
Key Reagents Base: K₂CO₃, NaOHCatalyst: TBAB, Aliquat 336®Redox System: PPh₃, DEAD/DIAD
Alkylating Agent Alkyl Halide (R-X)Primary or Secondary Alcohol (R-OH)
Solvent Acetonitrile, Toluene/H₂ODry THF, Dry DCM
Reaction pH BasicNeutral / Mildly Acidic
Mechanism SN2 on deprotonated anionDehydrative Condensation
Key By-products Inorganic SaltsTriphenylphosphine Oxide (TPPO), Hydrazine
Selectivity Driver Hard-Hard interaction in organic phaseIn-situ activation of alcohol, nucleophilic attack by oxygen

References

  • Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a - ResearchGate. Available at: [Link]

  • Convenient Selective Synthesis of Substituted Pyrido[2,3-d]pyrimidones and Annulated Derivatives. Z. Naturforsch. 2007, 62b, 104 – 110. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Pharmaceuticals 2022, 15(3), 352. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed. Bioorganic & Medicinal Chemistry Letters, 18(7), 2361–2366. Available at: [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 2003, 7(18), 1905-1925. Available at: [Link]

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. Reactions, 2025, 6(1), 1-25. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Molecules 2019, 24(22), 4161. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. RSC Medicinal Chemistry, 2023, 14(7), 1335-1346. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. Organic Chemistry Research, 2023, 9(1), 40-43. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. European Journal of Medicinal Chemistry, 2019, 183, 111718. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. Journal of Medicinal Chemistry, 2011, 54(17), 6130-6138. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Pharmaceuticals 2025, 18(10), 1723. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Molecules 2023, 28(13), 5178. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. International Journal of Molecular Sciences, 2025, 26(21), 10335. Available at: [Link]

  • alpha1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus - PubMed. Bioorganic & Medicinal Chemistry Letters, 13(2), 171-173. Available at: [Link]

  • Regioselectivity - Wikipedia. Available at: [Link]

  • mod07lec50 - Regioselectivity of alkylation reactions - YouTube. Available at: [Link]

  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing). Organic Chemistry Frontiers, 2019, 6(1), 103-107. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Beilstein Journal of Organic Chemistry, 2021, 17, 1968-1976. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Molecules 2022, 27(20), 7015. Available at: [Link]

  • Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. Available at: [Link]

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Application Notes & Protocols for the Biological Screening of Pyridopyridazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyridopyridazine Scaffold

The pyridopyridazine core is a versatile nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural features, including the capacity for robust hydrogen bonding and a significant dipole moment, make it an attractive framework for engaging with a variety of biological targets.[3] This has led to the development of pyridopyridazine derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][2][4] Notably, this scaffold is a key structural feature in clinically approved drugs, underscoring its therapeutic relevance.[1][2]

Given this wide-ranging biological activity, pyridopyridazine-based compound libraries represent a rich source for identifying novel therapeutic leads. This guide provides an in-depth overview of strategic screening approaches and detailed experimental protocols tailored for the evaluation of these libraries, empowering researchers to efficiently navigate the early stages of the drug discovery process.

Strategic Framework: Designing an Effective Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to identify, confirm, and characterize bioactive compounds. This "screening cascade" approach is essential for efficiently triaging large compound libraries, minimizing false positives, and focusing resources on the most promising hits.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Tertiary Assays Primary High-Throughput Screening (HTS) (Single concentration, e.g., 10 µM) Biochemical or Phenotypic Assay Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation Identifies 'Hits' DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) Confirmation->DoseResponse Confirms Activity Orthogonal Orthogonal Assays (e.g., Cell-Based Assay for Biochemical Hit) DoseResponse->Orthogonal Quantifies Potency Selectivity Selectivity & Specificity Profiling (e.g., Kinome Scan, Panel of Cell Lines) Orthogonal->Selectivity Validates in Relevant System MoA Mechanism of Action (MoA) Studies (e.g., Target Engagement, Biomarker Analysis) Selectivity->MoA Characterizes Specificity Lead_Opt Lead Optimization MoA->Lead_Opt Elucidates Biological Effect Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Step 1 cluster_2 Detection Step 2 Kinase Target Kinase ADP ADP P_Substrate Phosphorylated Substrate Substrate Peptide Substrate Substrate->P_Substrate ATP ATP ATP->ADP Phosphorylation ATP_left Remaining ATP Compound Pyridopyridazine Inhibitor? Compound->Kinase Inhibits ADP_Glo_R ADP-Glo™ Reagent ADP->ADP_Glo_R Depletes Kinase_Det_R Kinase Detection Reagent ADP_Glo_R->Kinase_Det_R Stops Reaction Luciferase Luciferase/ Luciferin Kinase_Det_R->Luciferase Converts ADP to ATP Light Luminescent Signal Luciferase->Light Generates Light

Caption: Mechanism of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Protocol 1: Primary HTS for Kinase Inhibition (ADP-Glo™)

Step Action Details & Rationale
1 Compound Plating Using an acoustic liquid handler, dispense 25-50 nL of each library compound (typically 10 mM in DMSO) into a 384-well assay plate. This provides a final assay concentration of 5-10 µM.
2 Control Plating Dispense equivalent volumes of DMSO (negative control, 0% inhibition) and a known potent inhibitor like Staurosporine (positive control, 100% inhibition) into designated wells.
3 Enzyme Addition Add 5 µL of recombinant target kinase diluted in kinase buffer to each well.
4 Pre-incubation Incubate the plate for 15-30 minutes at room temperature. Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated.
5 Reaction Initiation Add 5 µL of a solution containing the kinase peptide substrate and ATP (at its Km concentration) in kinase buffer to all wells.
6 Kinase Reaction Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
7 First Detection Step Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Rationale: This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
8 Second Detection Step Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. Rationale: This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a light signal proportional to ADP amount.
9 Data Acquisition Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

| 10 | Data Analysis | Calculate the percent inhibition for each compound relative to the DMSO (0%) and positive (100%) controls. Calculate the Z'-factor for the plate to ensure data quality. Hits are typically defined as compounds exhibiting >50% inhibition or >3 standard deviations from the mean of the DMSO controls. |

Secondary Assay: Cell-Based Proliferation

Hits from the primary biochemical screen must be validated in a cellular context. A cell proliferation assay using a cancer cell line known to be dependent on the target kinase is an excellent secondary screen. This confirms that the compound can penetrate cell membranes and engage its target in a physiological environment.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

Step Action Details & Rationale
1 Cell Plating Seed a cancer cell line (e.g., K562 for BCR-ABL inhibitors) into a 384-well clear-bottom white plate at an optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium.
2 Cell Adherence Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.
3 Compound Addition Prepare serial dilutions of the hit compounds (typically an 8-point, 3-fold dilution series starting from 20 µM). Add 10 µL of the diluted compounds to the cell plates. Include DMSO-only wells as a negative control.
4 Incubation Incubate the plates for 72 hours at 37°C, 5% CO₂. Rationale: This duration is typically sufficient to observe significant effects on cell proliferation.
5 Assay Reagent Addition Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 25 µL of the reagent to each well.
6 Lysis & Signal Stabilization Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
7 Data Acquisition Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.

| 8 | Data Analysis | Normalize the data to the DMSO controls and plot the dose-response curve. Calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis. |

Part 2: Phenotypic Screening Approaches

Phenotypic screening is a target-agnostic approach where compounds are screened for their ability to induce a desired change in a cell or organism's phenotype, without a preconceived molecular target. [5][6]This strategy is powerful for discovering compounds with novel mechanisms of action. [7]

High-Content Imaging for Cellular Differentiation

High-content screening (HCS) uses automated microscopy and image analysis to quantify complex cellular phenotypes. For example, a pyridopyridazine library could be screened for compounds that induce the differentiation of acute myeloid leukemia (AML) cells, a promising therapeutic strategy. [5]

Phenotypic_Screen cluster_0 Assay Setup cluster_1 Staining & Imaging cluster_2 Data Analysis Cells Plate AML Cells (e.g., HL-60) Compound Add Pyridopyridazine Library Compounds Cells->Compound Incubate Incubate (e.g., 48-96 hours) Compound->Incubate Fix Fix & Permeabilize Cells Incubate->Fix Stain Stain Nuclei (DAPI) & Marker (e.g., anti-CD11b) Fix->Stain Image Automated Microscopy (Acquire Images) Stain->Image Segment Image Segmentation (Identify Nuclei & Cells) Image->Segment Measure Feature Extraction (Measure Intensity, Shape, Texture) Segment->Measure Score Calculate Phenotypic Score (e.g., % CD11b Positive Cells) Measure->Score Hit 'Hit' Compound Score->Hit

Caption: Workflow for a high-content phenotypic screen to identify differentiation agents.

Protocol 3: General Workflow for High-Content Phenotypic Screening

Step Action Details & Rationale
1 Assay Setup Plate a relevant cell line (e.g., HL-60 for AML) in optically clear microplates. Add library compounds at a single concentration (e.g., 10 µM) and incubate for a period sufficient to induce the phenotype of interest (e.g., 72-96 hours).
2 Cell Staining Fix, permeabilize, and stain the cells with fluorescent probes. Example: For AML differentiation, use DAPI to label nuclei (for cell counting) and a fluorescently-conjugated antibody against a differentiation marker like CD11b.
3 Image Acquisition Use an automated high-content imaging system to capture images from multiple fields within each well.
4 Image Analysis Use specialized software to segment the images, identify individual cells, and extract quantitative data (features) for each cell. This can include marker intensity, cell size, nuclear morphology, and texture.
5 Hit Identification Define a "hit" based on a statistically significant change in one or more key features compared to negative controls. For example, a compound that increases the percentage of CD11b-positive cells above a defined threshold would be scored as a hit.

| 6 | Follow-up | Confirmed hits would be subjected to dose-response analysis and further mechanistic studies to identify the molecular target responsible for the observed phenotype. |

Data Interpretation and Summary

The initial output of a primary screen is a large dataset that requires careful analysis. The goal is to prioritize the most promising compounds for follow-up studies.

Table 1: Example Data from a 10 µM Primary Kinase Screen

Compound ID % Inhibition Hit Status
PYR-001 8.2 Inactive
PYR-002 95.7 Hit
PYR-003 12.1 Inactive
PYR-004 68.3 Hit
... ... ...
Staurosporine 99.1 Positive Control

| DMSO | 0.5 | Negative Control |

Conclusion and Future Directions

The pyridopyridazine scaffold is a privileged structure in drug discovery, with demonstrated activity against a host of biologically important targets. The screening strategies outlined in this guide, from high-throughput biochemical assays against specific kinases to unbiased high-content phenotypic screens, provide a robust framework for unlocking the full potential of a pyridopyridazine library. Initial hits identified through these methods serve as the starting point for a rigorous process of hit-to-lead optimization, including secondary and orthogonal assays, selectivity profiling (e.g., full kinome scanning), and detailed mechanism-of-action studies. [8]By applying this systematic and multi-faceted approach, researchers can effectively identify and validate novel pyridopyridazine-based candidates for progression into preclinical development.

References

  • Bentham Science. (n.d.). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules.
  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • National Center for Biotechnology Information. (n.d.). Direct Phenotypic Screening in Mice: Identification of Individual, Novel Antinociceptive Compounds from a Library of 734 821 Pyrrolidine Bis-piperazines. PMC.
  • Bentham Science. (n.d.). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review.
  • Scientific Research Publishing. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • Research & Reviews. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • Scientific Research Publishing. (2015, October 9). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • National Center for Biotechnology Information. (2023, October 5). Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. PubMed.
  • American Chemical Society. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.
  • National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PMC.
  • Enamine. (n.d.). Phenotypic Screening Library.
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Pyrido[2,3-d]pyridazin-5(6H)-one Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-56H-OPT Subject: Improving Yield and Purity of Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1][2]

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the diagnostic tree below. This scaffold synthesis typically involves the condensation of 2-acylpyridine-3-carboxylic acid derivatives (or 2,3-dicarbonyls) with hydrazine.[1][2]

DiagnosticTree start START: What is the primary issue? issue_yield Low Yield (<40%) start->issue_yield issue_purity Sticky/Gummy Product start->issue_purity issue_start No Reaction / SM Recovery start->issue_start check_inter Is the intermediate hydrazone visible by TLC/LCMS? issue_yield->check_inter soln_workup SOLUTION: pH Adjustment (pH 5-6) & Ethanol Trituration issue_purity->soln_workup soln_solvent SOLUTION: Switch Solvent (EtOH -> DMF/Microwave) issue_start->soln_solvent inter_yes Yes: Cyclization failure check_inter->inter_yes Peak present inter_no No: Azine formation or decomposition check_inter->inter_no Multiple spots soln_acid SOLUTION: Increase Acid Catalyst (AcOH or p-TSA) + High Temp inter_yes->soln_acid soln_stoich SOLUTION: Slow addition of Hydrazine (Avoid Azine dimer) inter_no->soln_stoich

Caption: Diagnostic logic flow for identifying bottlenecks in pyrido-pyridazine cyclization. SM = Starting Material.[1][2]

Technical Deep Dive: The Chemistry of Failure

To improve yield, you must understand the competing pathways. The formation of the Pyrido[2,3-d]pyridazin-5(6H)-one core usually proceeds via the reaction of a 2-acylpyridine-3-ester with hydrazine.[1]

The Mechanism & Critical Steps
  • Step 1 (Fast): Nucleophilic attack of hydrazine on the ketone (2-acyl position) to form a hydrazone intermediate .[1][2]

  • Step 2 (Slow/Rate-Determining): Intramolecular nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl (3-position), followed by loss of alcohol (cyclization).[1][2]

Why Yields Drop
Failure ModeChemical CauseIndicator
Azine Formation Hydrazine acts as a linker between two electrophiles rather than cyclizing.[1][2] Occurs when hydrazine concentration is too low relative to the substrate.Dimer peak in MS (2x Mass - Hydrazine).
Incomplete Cyclization The hydrazone forms but is stable and does not close the ring. Common in sterically hindered substrates or electron-rich pyridines.[1]Intermediate peak (M+14 or M+16) persists.[1]
Hydrolysis If using esters in aqueous base, the ester may hydrolyze to the acid (carboxylate), which is unreactive toward nucleophilic attack by the hydrazone.[2]Formation of carboxylic acid byproduct.

Troubleshooting Guides (Q&A)

Issue 1: "I see the hydrazone intermediate, but it won't cyclize."

Root Cause: The ester carbonyl is not electrophilic enough, or the hydrazone configuration is unfavorable (


 isomerism).
Solution:  Acid Catalysis & Temperature.[3][4][5][6][7]
  • Protocol Shift: Switch from neutral ethanol reflux to Glacial Acetic Acid reflux or add 10 mol% p-Toluenesulfonic acid (p-TSA) to the ethanol.

  • Why? Acid protonates the ester carbonyl, making it more susceptible to attack. It also facilitates the isomerization of the hydrazone to the reactive configuration.

  • Advanced Fix: If thermal reflux fails, use Microwave Irradiation (see Protocol B).[2]

Issue 2: "My product is a sticky oil/gum instead of a solid."

Root Cause: Presence of residual high-boiling solvents (DMF, DMSO) or partial hydrolysis products.[1] Solution: The "Crash and Wash" Method.

  • Evaporate the reaction solvent to near dryness.

  • pH Adjustment: If the reaction was basic, acidify to pH 5-6 with 1N HCl. The lactam proton (NH) is weakly acidic; ensuring it is protonated helps precipitation.[1][2]

  • Trituration: Add cold Ethanol or Diethyl Ether and sonicate. This removes non-polar impurities and forces the polar pyridazinone to crystallize.

Issue 3: "Yield is low (<30%) and I see a dimer."

Root Cause: Azine formation.[1] This happens when one hydrazine molecule reacts with two substrate molecules. Solution: Inverse Addition / Excess Hydrazine.

  • Protocol: Do not add hydrazine to the substrate. Instead, add the substrate dropwise to a solution of excess hydrazine (1.5 - 2.0 equiv) . This ensures the substrate always encounters free hydrazine, favoring the mono-hydrazone over the dimer.[1]

Optimized Protocols

Method A: Standard Acid-Catalyzed Reflux (Scalable)

Best for: Standard substrates, gram-scale synthesis.[1][2]

  • Dissolve: 1.0 equiv of 2-acylpyridine-3-carboxylate in Ethanol (0.5 M concentration).

  • Acidify: Add 0.5 mL Glacial Acetic Acid per mmol of substrate.

  • Reagent: Add 2.0 equiv of Hydrazine Monohydrate (64-80%).

  • Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and add cold water. Filter and wash with cold ethanol.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Stubborn substrates, library generation, electron-rich pyridines.[1][2]

  • Vessel: 10 mL microwave vial.

  • Mix: 1.0 mmol Substrate + 2.5 mmol Hydrazine Hydrate + 0.1 mmol p-TSA.

  • Solvent: 2 mL Ethanol or DMF (DMF is preferred for solubility).

  • Irradiation: Heat to 120°C for 15–20 minutes (Dynamic power mode).

  • Result: Yields typically improve from ~40% (thermal) to >80% (MW) due to rapid overcoming of the activation energy for ring closure [1, 2].[1]

Frequently Asked Questions (FAQ)

Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Yes, but you must add a base (like Sodium Acetate or Triethylamine) to liberate the free hydrazine.[2] Hydrazine salts are safer to handle but react slower in cyclizations unless buffered correctly.

Q: My substrate is a 2,3-dicarboxylic anhydride, not an ester. Is the protocol the same? A: Similar, but the product will be a Pyrido[2,3-d]pyridazin-5,8-dione (two carbonyls).[1] This reaction is generally faster and requires less forcing conditions. Acetic acid reflux is the standard for anhydrides [3].

Q: The product is insoluble in everything. How do I characterize it? A: These scaffolds are notorious for poor solubility due to intermolecular H-bonding (dimerization of the lactam).[1]

  • NMR: Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 with gentle heating.[1][2]

  • Purification: Avoid column chromatography. Rely on crystallization/trituration.

References

  • Abdolmohammadi, S., & Balalaie, S. (2012).[2][7] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[7] Link

  • Mont, N. U., Teixidó, J., & Borrell, J. I. (2003).[2][8] A three-component synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters. (Microwave optimization context). Link[1]

  • Gomes, C., et al. (2015). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[1][2] RSC Advances. (Discusses anhydride/dione routes and NaOH hydrolysis). Link

  • Ma, Y., et al. (2025).[2][6] Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. (Mechanistic insights on hydrazine cyclization behavior). Link[1]

Sources

overcoming solubility issues of pyridopyridazinones in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyridopyridazinone Solubility in Biological Assays

Status: Operational | Role: Senior Application Scientist | Ticket: #SOL-PYR-001

Executive Summary: The "Brick Dust" Challenge

Pyridopyridazinones represent a privileged scaffold in kinase and PDE inhibition due to their ability to mimic ATP via hydrogen bonding motifs. However, their flat, planar heteroaromatic structure leads to high crystal lattice energy (strong


-

stacking), often resulting in "brick dust" insolubility.

This guide moves beyond generic advice. We address the specific physicochemical paradox of this scaffold: moderate lipophilicity (LogP ~2-4) but extremely poor aqueous solubility (often <1 µM) . The following workflows are designed to prevent compound precipitation during the assay, ensuring that your IC50 values reflect true potency, not aggregation artifacts.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My IC50 curves have steep Hill slopes (>2.0) and high variability. Is this a solubility issue?

Diagnosis: Likely, yes. This is a hallmark of colloidal aggregation . Pyridopyridazinones often form promiscuous aggregates at micromolar concentrations. These aggregates sequester enzyme, leading to false-positive inhibition and steep dose-response curves. Action:

  • Add a detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer. If the IC50 shifts significantly (potency decreases), your compound was aggregating.

  • Centrifugation Test: Spin your diluted compound samples at high speed (e.g., 10,000 x g) for 10 minutes before adding to the assay plate. If potency drops compared to un-spun samples, you have undissolved micro-precipitates.

Q2: My compound precipitates immediately upon dilution from DMSO into the assay buffer.

Diagnosis: You are experiencing "Solvent Shock." Pyridopyridazinones are often soluble in 100% DMSO but crash out when the water content exceeds 90% because the local concentration at the injection site exceeds the amorphous solubility limit. Action: Implement the "Intermediate Step-Down" Protocol (See Experimental Protocols below). Never dilute directly from 10 mM stock to aqueous buffer if the final concentration is >10 µM.

Q3: The compound is soluble in buffer but precipitates after 2 hours. Why?

Diagnosis: This is a Kinetic vs. Thermodynamic Solubility issue. The compound initially forms a supersaturated solution (kinetic solubility) but eventually nucleates and crystallizes to its stable form (thermodynamic solubility). Action:

  • Short-term: Read plates immediately.

  • Long-term: Add a precipitation inhibitor. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    is particularly effective for pyridopyridazinones as it encapsulates the planar hydrophobic core without disrupting the assay (unlike high DMSO).

Module 2: Assay Buffer Engineering

To stabilize pyridopyridazinones, you must disrupt the


-

stacking interactions in aqueous media. Use the "Solubility Triad" approach:
ComponentRecommended ReagentConcentration RangeMechanism of Action
Cosolvent DMSO or PEG-4001% - 5% (Assay Dependent)Reduces polarity of the bulk solvent; prevents immediate nucleation.
Surfactant Tween-20 or Pluronic F-680.005% - 0.05%Forms micelles that sequester hydrophobic monomers; prevents aggregation.
Carrier BSA (Bovine Serum Albumin)0.1 mg/mLProvides non-specific binding sites to keep monomeric compound in solution (mimics plasma).

Critical Note: Ensure your target protein tolerates these additives. Kinases are generally stable in 5% DMSO, but cell-based assays usually cap at 0.5-1%.

Module 3: Visualizing the Solution

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your assay type.

SolubilityTree Start Start: Compound Precipitates in Assay Buffer CheckConc Is Final Conc > 10 µM? Start->CheckConc StepDown Use 'Step-Down' Dilution (See Protocol) CheckConc->StepDown Yes CheckAssay Assay Type? CheckConc->CheckAssay No StepDown->CheckAssay Enzymatic Enzymatic/Biochemical CheckAssay->Enzymatic Cellular Cell-Based CheckAssay->Cellular AddDet Add 0.01% Triton X-100 or Tween-20 Enzymatic->AddDet CheckDMSO Can cells tolerate 1% DMSO? Cellular->CheckDMSO Solved1 Precipitation Resolved? AddDet->Solved1 Success1 Proceed with Assay Solved1->Success1 Yes AddCarrier Add 0.1 mg/mL BSA or PEG-400 Co-solvent Solved1->AddCarrier No Cyclodextrin Formulate with HP-beta-Cyclodextrin CheckDMSO->Cyclodextrin No (<0.5%) DirectAdd Use Direct Addition (Pre-warmed Media) CheckDMSO->DirectAdd Yes

Caption: Decision logic for selecting the appropriate solubilization strategy based on assay tolerance and compound concentration.

Module 4: Experimental Protocols

Protocol A: The "Step-Down" Serial Dilution

Standard serial dilution in 100% DMSO followed by a massive jump to buffer causes precipitation. This protocol creates an intermediate buffer/solvent phase.

Materials:

  • 10 mM Stock of Pyridopyridazinone in anhydrous DMSO.

  • Intermediate Buffer: 50% DMSO / 50% Assay Buffer.

  • Final Assay Buffer.

Workflow:

  • Compound Preparation: Perform your 3-fold serial dilution in a 100% DMSO master plate (Concentrations: 10 mM -> 3.3 mM -> etc.).

  • Intermediate Step: Transfer 5 µL from the DMSO master plate into 95 µL of Intermediate Buffer (50% DMSO).

    • Result: 20x concentration, 52.5% DMSO. The high organic content prevents shock precipitation.

  • Equilibration: Shake plate for 5 mins at room temperature.

  • Final Transfer: Transfer 5 µL from the Intermediate plate into 95 µL of Final Assay Buffer in the assay plate.

    • Final State: 1x concentration, ~2.6% DMSO.

    • Why this works: The transition from 100% -> 50% -> 2.5% DMSO is gentler than 100% -> 2.5%, allowing the compound to associate with buffer components (or added surfactants) before reaching critical supersaturation.

Figure 2: Step-Down Dilution Visualization

DilutionFlow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (50% DMSO / 50% Buffer) Stock->Inter 1:20 Dilution (Prevents Shock) Assay Assay Plate (2.5% DMSO / 97.5% Buffer) Inter->Assay 1:20 Dilution (Final Assay Conc)

Caption: Schematic of the Step-Down dilution method to mitigate solvent shock precipitation.

FAQ: Frequently Asked Questions

Q: Can I use acid to dissolve my pyridopyridazinone? A: Pyridopyridazinones typically have a pKa around 2-4 (pyridine nitrogen) and potentially acidic protons on the pyridazinone ring depending on substitution. While acidification (pH < 3) might solubilize the pyridine moiety, it is rarely compatible with biological assays (pH 7.4). Salt formation (e.g., mesylate or hydrochloride salts) during synthesis is a better long-term strategy than in-situ acidification [1].

Q: How do I store DMSO stocks to prevent degradation? A: Pyridopyridazinones are generally stable, but DMSO is hygroscopic. Water uptake by DMSO decreases compound solubility over time, leading to "silent precipitation" inside the storage tube.

  • Best Practice: Store in single-use aliquots at -20°C. Use a desiccator when warming to room temperature.

Q: Is there a specific chemical modification to improve solubility? A: Yes. If you are in the lead optimization phase, introducing a morpholine or N-methyl-piperazine group at the C-5 or C-6 position has been proven to significantly improve solubility and pharmacokinetic profiles for this scaffold, as seen in FER kinase inhibitors [2].

References

  • Nakamura, K., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Omega. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Contextual grounding for kinetic solubility protocols).

purification of Pyrido[2,3-D]pyridazin-5(6H)-one from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-23D-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Diagnostic Triage

Subject: Isolation of Pyrido[2,3-d]pyridazin-5(6H)-one (and related 5-oxo derivatives) from reaction mixtures containing hydrazine, hydrazones, and oligomeric byproducts.

The Chemistry of the Problem: The target molecule is a fused bicyclic system containing a pyridine ring and a pyridazinone ring.[4]

  • Solubility Profile: High melting point "brick dust."[4] Typically insoluble in non-polar solvents (Hexane, DCM) and water; sparingly soluble in Ethanol; soluble in DMSO, DMF, and dilute acid/base.[2][3][4]

  • Primary Impurities:

    • Hydrazine/Hydrazine Hydrate: Used in excess for cyclization; highly polar, basic, and reducing.[2][3][4]

    • Open-chain Hydrazones: Intermediate species that failed to undergo ring closure.[1][4]

    • Regioisomers: (e.g., Pyrido[2,3-d]pyridazin-8(7H)-one) depending on the asymmetry of the starting diester/acyl-pyridine.[1][2][3]

Diagnostic Checklist (Before you begin):

Standard Operating Procedures (SOPs)
SOP-A: The "Gold Standard" Workup (Precipitation & Wash)

Best for: Scalable removal of hydrazine and polar byproducts from solid crude.[1][2]

The Logic: Hydrazine is highly water-soluble and basic.[1][4] The target lactam (5-one) is weakly acidic (pKa ~10-11) and sparingly soluble in water.[1][2] We exploit this polarity gap.

Protocol:

  • Quench: After the reaction (typically in Ethanol/Reflux), cool the mixture to 0–5°C. The product should precipitate.

  • Filtration: Collect the solid via vacuum filtration.[4] Do not let the cake dry yet.

  • The Acid Wash (Critical Step):

    • Wash the filter cake with 0.5 M HCl (cold).

    • Why? This protonates residual hydrazine (forming soluble hydrazine hydrochloride) and removes unreacted basic pyridines.[2][3] The fused lactam is less basic and usually remains insoluble at this mild pH.

  • The Water Wash: Wash with copious water until the filtrate is neutral (pH 7).[4]

  • The Solvent Wash: Wash with cold Ethanol or Diethyl Ether to remove non-polar organic impurities.[4]

  • Drying: Dry at 60°C under vacuum.

SOP-B: Recrystallization (Purification of the Solid)

Best for: Removing regioisomers and "trapped" oligomers.[1][2]

Solvent SystemSuitabilityNotes
DMF / Water Excellent Dissolve in hot DMF; add water dropwise until turbid; cool slowly.[1][4] Best for high-melting solids.[1]
Acetic Acid (Glacial) Good Dissolve in boiling AcOH; cool to crystallize.[2][3][4] Excellent for removing basic impurities.[4]
Ethanol / DMSO Moderate Good for less polar derivatives.[4] Dissolve in min. DMSO, dilute with hot EtOH.
Troubleshooting Guides (FAQs)
Issue 1: "My product is an amorphous gum/oil and won't solidify."

Diagnosis: This is common when impurities (oligomers) disrupt the crystal lattice, or if residual high-boiling solvents (DMSO/DMF) are present.[2][3][4]

Resolution: The Trituration Protocol

  • Decant any supernatant solvent.[4]

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum.[1][4]

  • Sonicate vigorously for 15 minutes. The mechanical energy + non-polar solvent forces the polar product to aggregate.

  • If that fails, dissolve the gum in a minimum amount of Methanol , then pour slowly into a stirring beaker of Ice Water .

Issue 2: "I cannot separate the 5(6H)-one from the 8(7H)-one regioisomer."

Diagnosis: If your starting material was a 2,3-pyridine dicarboxylic derivative, you may have formed both isomers.[1][2][3][4] They have identical masses (LC-MS is useless here) but different dipole moments.[1][4]

Resolution: Differential pH Extraction

  • Mechanism: The acidity of the N-H lactam proton differs slightly between isomers due to the electronic influence of the pyridine nitrogen (ortho- vs. meta-effect).[1][4]

  • Step 1: Suspend the mixture in water.

  • Step 2: Slowly add 1M NaOH while monitoring pH. One isomer often solubilizes (deprotonates) at a lower pH than the other.[2][3]

  • Step 3: Filter off the undissolved solid (Isomer A).[2][3][4]

  • Step 4: Acidify the filtrate to precipitate Isomer B.[4]

  • Validation: Check purity via 1H NMR (Look for shifts in the pyridine ring protons).[2][3][4]

Issue 3: "HPLC peaks are tailing badly."

Diagnosis: The basic nitrogen in the pyridine ring and the lactam functionality are interacting with the acidic silanol groups on the silica column.[4]

Resolution: Mobile Phase Modifiers

  • Add Base: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.[2][3] This blocks the silanol sites.

  • Switch Column: Use a "End-capped" C18 column or a column designed for basic compounds (e.g., C18-PFP).[1][4]

Visual Workflows
Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture StateCheck Check Physical State Start->StateCheck Solid Precipitate (Solid) StateCheck->Solid Precipitates Oil Gum / Oil StateCheck->Oil No Precipitate Filter Vacuum Filtration Solid->Filter Triturate Trituration (MTBE/Ether) + Sonication Oil->Triturate Induce Solidification Triturate->Solid WashCycle Wash Cycle: 1. 0.5M HCl (Remove Hydrazine) 2. Water (Neutralize) 3. Cold EtOH (Dry) Filter->WashCycle PurityCheck Purity Check (NMR/LCMS) WashCycle->PurityCheck Pure Final Product Pyrido[2,3-d]pyridazin-5(6H)-one PurityCheck->Pure >95% Impure Impure / Regioisomers PurityCheck->Impure <95% Recryst Recrystallization (DMF/H2O or AcOH) Impure->Recryst Recryst->Pure

Caption: Decision tree for isolating the target lactam from crude mixtures, addressing both solid and oily byproducts.

Workflow 2: Tautomerism & Solubility Logic

Tautomerism Lactam Lactam Form (5-one) (Dominant in Solid State) High MP, Low Solubility Lactim Lactim Form (5-OH) (Minor Tautomer) Aromatic, Acidic -OH Lactam->Lactim Tautomerism Lactim->Lactam Anion Anionic Species (Soluble in Base) Lactim->Anion + NaOH (Deprotonation) Anion->Lactam + HCl (Precipitation)

Caption: Exploiting the Lactam-Lactim tautomerism for Acid/Base purification. The molecule becomes soluble as an anion.[2]

References & Authoritative Grounding
  • Synthesis & Class Overview:

    • Citation: "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent..."[1][2][3][5]

    • Relevance: Establishes the synthesis conditions (ethanol reflux, hydrazine) and the "brick dust" solubility profile of the fused pyrido-pyridazine scaffold.

    • Source:[1][2][3]

  • Solubility Thermodynamics:

    • Citation: "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents..."

    • Relevance: Provides quantitative data on the solubility of pyridazinones, confirming DMSO/DMF as superior solvents and water/ethanol as poor solvents (antisolvents).

    • Source:[1][2][3]

  • Chemical Properties & pKa:

    • Citation: "Chemical Properties of Pyrido[2,3-d]pyridazine (CAS 253-73-6)"[1][2][3][6]

    • Relevance: Provides calculated LogP and water solubility data (-2.57 log10WS), supporting the protocol for aqueous washing to remove impurities.

    • Source:[1][2][3]

For further assistance, please reply with your specific LC-MS data or solvent constraints.

Sources

troubleshooting regioselectivity in pyrido[2,3-d]pyridazine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of pyrido[2,3-d]pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in substitution reactions on this important heterocyclic scaffold. We will explore the underlying principles governing reactivity and provide practical, field-tested solutions to common experimental challenges.

Introduction: The Challenge of Regioselectivity

The pyrido[2,3-d]pyridazine ring system, a fusion of electron-deficient pyridine and pyridazine rings, presents a unique and challenging landscape for synthetic chemists. Its electronic asymmetry dictates a nuanced reactivity profile, where achieving substitution at a specific position is often non-trivial. The interplay between the electron-withdrawing effects of the four nitrogen atoms and the influence of existing substituents can lead to mixtures of regioisomers, complicating synthesis and purification. This guide provides a systematic approach to understanding and troubleshooting these challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the electronic nature and reactivity of the pyrido[2,3-d]pyridazine core.

Q1: What are the primary factors governing regioselectivity in substitutions on the pyrido[2,3-d]pyridazine ring?

Regioselectivity is primarily governed by a combination of three factors:

  • Electronic Effects: The entire bicyclic system is electron-deficient due to the presence of four nitrogen atoms. The pyridazine ring is generally more electron-poor than the pyridine ring, making it more susceptible to nucleophilic attack. Calculations of π-electron densities often guide predictions of reactivity.[1]

  • Reaction Type: The nature of the attacking species is critical. Nucleophiles will target electron-poor carbon centers, whereas electrophiles (in the rare cases they react at carbon) would target less electron-deficient positions. Radical substitutions have their own distinct selectivity patterns.

  • Steric Hindrance: The accessibility of a reaction site can be impeded by bulky substituents on the ring or by the attacking reagent itself. In cases where electronic effects at two positions are similar, sterics often become the deciding factor.

Q2: Which positions on the pyrido[2,3-d]pyridazine core are most susceptible to nucleophilic attack, and why?

The positions on the pyridazine ring, C-5 and C-8 , are the most susceptible to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing inductive effects of the adjacent pyridazine nitrogens (N-6 and N-7), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The pyridine ring nitrogen (N-1) also deactivates its ortho (C-2) and para (C-4) positions to nucleophilic attack, further directing nucleophiles towards the pyridazine portion of the scaffold.[2]

Q3: Is direct electrophilic aromatic substitution (SEAr) a viable strategy for functionalizing the pyrido[2,3-d]pyridazine core?

Direct SEAr on an unsubstituted pyrido[2,3-d]pyridazine ring is generally not feasible.[3] The ring system is highly electron-deficient, making it very unreactive towards electrophiles under standard conditions (e.g., nitration, halogenation).[4] The lone pairs on the nitrogen atoms are the most basic and electron-rich sites, meaning electrophiles will preferentially coordinate with the nitrogens. This coordination forms a positively charged pyridinium-like species, which further deactivates the entire ring system to electrophilic attack.

Diagram 1: Electronic Reactivity Map

cluster_0 Pyrido[2,3-d]pyridazine Core Reactivity cluster_1 Core Core Key_SNAr Most Prone to Nucleophilic Attack (SNAr) Key_SEAr Least Deactivated for Electrophilic Attack (SEAr) Key_Radical Susceptible to Radical Attack G start Poor Selectivity in Sequential Cross-Coupling q1 Are you using a di-chloro or di-bromo substrate? start->q1 sol1 Synthesize a mixed halide (e.g., Chloro/Iodo) substrate to enforce electronic differentiation. q1->sol1 No q2 Is the reaction one-pot or two-step? q1->q2 Yes sol2 Switch to a two-step protocol. Isolate the mono-coupled intermediate first. q2->sol2 One-Pot q3 Are you changing the catalyst system for the second step? q2->q3 Two-Step sol3 Use a more active ligand/catalyst and/or higher temperature for the less reactive C-X bond. q3->sol3 No

Caption: Decision tree for optimizing sequential cross-coupling reactions.

Issue 3: My reaction with an alkyl halide is resulting in N-alkylation at one of the ring nitrogens instead of the desired C-C bond formation.

This occurs because the nitrogen lone pairs are often more nucleophilic than the deprotonated carbon species you are trying to generate for a C-alkylation.

  • Probable Cause: Basicity of Reaction Conditions Using strong bases (e.g., NaH, LDA) to deprotonate a carbon position for alkylation can also deprotonate N-H precursors or simply leave ring nitrogens as highly active nucleophiles.

  • Solution A: Use Radical Chemistry (Minisci-type Reaction) For C-H alkylation, especially on electron-deficient systems, the Minisci reaction is an excellent alternative. It proceeds via a radical mechanism that is not susceptible to N-alkylation. A radical is generated from a carboxylic acid precursor (using an oxidant like (NH₄)₂S₂O₈) and adds selectively to the electron-deficient ring. This method avoids the need for strong bases. [5]

  • Solution B: N-Protection Strategy If your starting material has an N-H group (e.g., a pyrido[2,3-d]pyridazinone), you must protect it before attempting C-alkylation. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple benzyl group can be installed, and then removed after the C-alkylation step.

Key Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination at C-8

This protocol describes the selective amination of 5,8-dichloropyrido[2,3-d]pyridazine at the C-8 position.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 5,8-dichloropyrido[2,3-d]pyridazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Reagent Addition: Add the desired amine (1.1 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent: Add anhydrous dioxane (approx. 0.1 M concentration relative to the substrate).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The mono-aminated product at C-8 should be the major species formed initially.

  • Workup: After completion (typically 4-8 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to isolate the 8-amino-5-chloro-pyrido[2,3-d]pyridazine.

Diagram 3: Simplified Catalytic Cycle for Cross-Coupling

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(L)₂-X ox_add->pd_complex transmetal Transmetalation (e.g., with R-B(OH)₂) pd_complex->transmetal pd_r_complex Ar-Pd(II)(L)₂-R transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product substrate Ar-X (Substrate) substrate->ox_add

Caption: Key steps in a Palladium-catalyzed cross-coupling cycle.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Al-Tel, T. H. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8.
  • Gontijo, T. B., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(6), 1133-1144.
  • Armarego, W. L. F., & Jones, R. A. Y. (1969). Pyridopyridazines. II. Some reactions of Pyrido[2,3-d]- and Pyrido[3,4-d]-pyridazine. Australian Journal of Chemistry, 22(8), 1745-1757.
  • (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2485.
  • (n.d.). Electrophilic Substitution In Azines.
  • Noble, A., & MacMillan, D. W. C. (2014). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 136(15), 5567–5570.
  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Quimicaorganica.org.
  • (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

Sources

optimizing recrystallization solvents for Pyrido[2,3-D]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents

Ticket ID: #REC-PYR-005 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Recrystallizing Pyrido[2,3-d]pyridazin-5(6H)-one presents a classic challenge in heterocyclic chemistry: balancing the solubility of a polar, hydrogen-bond-donating lactam against the need to reject non-polar impurities. This scaffold often exhibits high melting points (>200°C) and poor solubility in standard organic solvents (e.g., hexanes, ether, DCM), leading to frequent "oiling out" or amorphous precipitation.

This guide moves beyond generic advice, applying Liquid-Liquid Phase Separation (LLPS) thermodynamics and Hansen Solubility Parameters to optimize your purification workflow.

Module 1: Solvent Selection Logic

The Solubility Paradox

The 5(6H)-one core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . In the solid state, the lactam form dominates, forming strong intermolecular hydrogen bond networks (dimers or ribbons). To dissolve this, you must disrupt these networks using solvents with high dielectric constants or hydrogen bond acceptor capabilities.

Solvent Performance Matrix

Based on empirical data for fused pyridazinone analogs (e.g., PPD, PDP-6) [1, 2].

Solvent ClassRepresentativeSolubility RatingUse Case
Dipolar Aprotic DMSO, DMF High Primary solvent. Excellent for dissolving the lattice but difficult to remove.
Polar Protic Acetic Acid High Good for protonating the ring nitrogen to increase solubility; risk of salt formation.
Alcohols Ethanol, IPA Moderate/Low Ideal anti-solvent or secondary solvent in binary systems. "Greener" alternative.
Esters Ethyl Acetate Low Poor solvent for the lactam form; excellent for rejecting polar impurities.
Non-Polar Hexane, Ether Insoluble Strict anti-solvents.
Decision Tree: Selecting Your System

Use this logic flow to determine the optimal solvent system based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Use Ethanol (Single Solvent) SolubilityCheck->YesEthanol Yes NoEthanol Check Solubility in Acetic Acid SolubilityCheck->NoEthanol No ImpurityCheck Impurity Profile? YesEthanol->ImpurityCheck YesAcOH Use AcOH / Water (Binary) NoEthanol->YesAcOH Soluble NoAcOH Use DMSO / Water (Binary) NoEthanol->NoAcOH Insoluble YesAcOH->ImpurityCheck NoAcOH->ImpurityCheck NonPolarImp Non-polar (e.g., unreacted hydrazine) ImpurityCheck->NonPolarImp Wash filter cake with Ether PolarImp Polar (e.g., regioisomers, salts) ImpurityCheck->PolarImp Recrystallize from Water/EtOH mix

Figure 1: Decision logic for selecting the primary solvent system based on solubility and impurity profile.

Module 2: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit is crossed at a temperature where the product is a liquid (oil) rather than a solid. This is common with fused lactams because their high melting points often require high boiling solvents, creating a wide gap where the oil phase is stable [3].

The Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product at a temperature above the oiling-out point but below the saturation point.

  • Slow Down: Rapid cooling promotes oiling. Wrap the flask in foil or a towel to cool slowly.

  • Adjust Anti-Solvent: If using water as an anti-solvent, add it dropwise only until turbidity persists, then stop. Do not "crash" it out.

Q2: I have a regioisomer impurity (Pyrido[3,2-c] vs [2,3-d]). How do I separate them?

Diagnosis: Regioisomers often have similar solubilities but different crystal packing efficiencies. The Fix: Switch to a Thermodynamic Control protocol.

  • Instead of cooling to 0°C, hold the crystallization at room temperature or slightly elevated (e.g., 40°C) for a longer period.

  • This allows the less stable isomer (the impurity) to stay in solution or redissolve, while the thermodynamically stable crystal (your product) grows.

  • Solvent Tip: Use Acetic Acid for this separation. The slight acidity can differentiate the basicity of the ring nitrogens in the isomers [4].

Q3: The crystals are trapping solvent (Solvates).

Diagnosis: DMSO and DMF are notorious for forming solvates with lactams via hydrogen bonding. The Fix:

  • Slurry Wash: Take the wet cake and slurry it in refluxing Ethanol or Isopropanol for 30 minutes. This facilitates a "solvent exchange" without fully dissolving the crystal.

  • Drying: Dry under high vacuum (>1 mbar) at 60-80°C.

Module 3: Validated Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Best for: Compounds with moderate solubility and non-polar impurities.

  • Dissolution: Suspend 1.0 g of crude solid in 10 mL of Ethanol (absolute).

  • Heating: Heat to reflux (78°C). If solid remains, add Ethanol in 1 mL increments.

    • Critical Check: If >20 mL is required, abort and switch to Protocol B.

  • Filtration: Perform a hot filtration through a pre-warmed funnel to remove mechanical impurities (dust, metal shavings).

  • Crystallization: Remove from heat. Add warm Water (50°C) dropwise until the solution turns slightly cloudy. Add 1-2 drops of Ethanol to clear it.

  • Nucleation: Allow to cool to RT undisturbed.

  • Harvest: Filter and wash with cold 50% EtOH/Water.

Protocol B: The "Heavy Duty" Method (DMSO/Water)

Best for: High-melting (>250°C) solids or highly insoluble derivatives.

  • Dissolution: Dissolve 1.0 g of crude in the minimum amount of DMSO at 80-90°C. (Caution: Do not boil DMSO).

  • Anti-Solvent Addition: Slowly add hot Water (80°C) to the hot DMSO solution.

    • Ratio: Target a final ratio of 1:1 to 1:2 (DMSO:Water).

  • Oiling Prevention: If oil droplets appear, add a small amount of DMSO to redissolve, then seed immediately.

  • Cooling: Cool slowly to Room Temperature. Do not use an ice bath (viscosity of DMSO/Water increases drastically, trapping impurities).

  • Washing: The filter cake must be washed thoroughly with Water, then Ethanol, to remove residual DMSO.

Workflow Visualization: Oiling Out Rescue

OilingRescue OilForms Oil Droplets Form Reheat Reheat to Clear Solution OilForms->Reheat Seed Add Seed Crystal @ T > T_oil Reheat->Seed SlowCool Controlled Cooling (-1°C/min) Seed->SlowCool Success Crystalline Product SlowCool->Success

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

References

  • Solubility of Pyridazinone Derivatives: Bhat, H. R., et al. (2019).[1] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI Processes.

  • General Purification of Fused Nitrogen Heterocycles: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann. (Refer to Chapter on Heterocycles).

  • Thermodynamics of Oiling Out: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Section 2.20: Recrystallization).

  • Regioisomer Separation in Pyridopyridazines: Moura, C., et al. (2012). "Synthesis of pyridazine and pyridopyridazine derivatives." University of Minho Research.

Sources

resolving NMR signal overlap in substituted pyridopyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: You are experiencing signal overlap in the aromatic region (


 ppm) of substituted pyridopyridazine derivatives. This scaffold contains high nitrogen density, potential for tautomerism, and extended 

-systems, making assignment via standard 1D

H NMR difficult.

Welcome to the Advanced NMR Support Hub

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Pyridopyridazines (fused pyridine and pyridazine rings) present a "perfect storm" for NMR spectroscopists:

  • Spectral Crowding: The scaffold protons and aromatic substituents often co-resonate.

  • Nitrogen Quadrupole Effects: Broadening of adjacent protons.

  • Dynamic Processes: Rotamers (amide substituents) or prototropic tautomerism (NH groups).

This guide provides a modular troubleshooting workflow to resolve these overlaps, moving from simple sample preparation fixes to advanced pulse sequences.

Module 1: Solvent Engineering (The ASIS Effect)

Diagnosis: If your aromatic peaks are clustered or overlapping in


 or 

, do not immediately run 2D experiments. Change the matrix.

The Science: Aromatic Solvent-Induced Shift (ASIS) utilizes the magnetic anisotropy of solvent molecules like Benzene-


 or Toluene-

. These solvents form transient solvation complexes with the solute. The

-cloud of the solvent shields or deshields protons depending on their geometry relative to the solvent ring, often resolving accidental equivalence.

Protocol:

  • Baseline: Acquire

    
    H spectrum in 
    
    
    
    (Reference).
  • Titration: If solubility is poor in pure Benzene-

    
    , perform a titration.
    
    • Prepare sample in 500

      
      L 
      
      
      
      .
    • Add 50-100

      
      L increments of 
      
      
      
      .
    • Monitor peak separation.[1]

  • Full Swap: If soluble, dissolve 5-10 mg directly in

    
    .
    

Data Comparison:

SolventMechanism of ShiftEffect on Pyridopyridazine

Weak H-bondingStandard chemical shifts. Often crowded.

Strong H-bond acceptorDeshields NH/OH protons significantly (moves them to

ppm). Viscosity causes line broadening.

Anisotropy (ASIS)Induces upfield shifts (

ppm) for protons above/below the solvent plane. Excellent for separating scaffold protons from phenyl substituents.
Module 2: Heteronuclear Correlation ( N-HMBC)

Diagnosis: You have resolved the protons, but cannot assign them to specific ring positions because the coupling constants (


) are ambiguous.

The Science: Pyridopyridazines contain 3-4 nitrogen atoms. Standard


C-HMBC is often insufficient because quaternary carbons in nitrogen heterocycles have long relaxation times and low sensitivity. 

N-HMBC
is the "Gold Standard" here. It correlates protons to nitrogens via

and

couplings, providing a fingerprint of the ring system.

Protocol (


 HMBC): 
  • Concentration: High concentration required (>20 mg/0.6 mL) due to low natural abundance of

    
    N (0.37%).
    
  • Parameter Setup:

    • Optimize long-range coupling delay for

      
       Hz.
      
    • Set spectral width for Nitrogen dimension to 0 - 400 ppm (covers pyridinic and amide N).

  • Acquisition: Minimum 128 scans per increment (approx. 4-8 hours).

Visualization of Logic:

N_Assignment Start Unassigned Ring Protons Exp Run 1H-15N HMBC Start->Exp Result Observe Cross Peaks Exp->Result Analysis1 2-bond (2J) Correlation Result->Analysis1 Strong Analysis2 3-bond (3J) Correlation Result->Analysis2 Strong Conclusion Definitive Assignment Analysis1->Conclusion Proximal N Analysis2->Conclusion Distal N

Figure 1: Workflow for utilizing Nitrogen-Proton correlations to map the heterocyclic core.

Module 3: Dynamic NMR (Variable Temperature)

Diagnosis: Signals are broad, "hump-like," or missing entirely.

The Science: Substituted pyridopyridazines often exhibit:

  • Restricted Rotation: If you have an amide or bulky substituent, rotation may be slow on the NMR timescale, leading to broad peaks (coalescence) or double peaks (rotamers).

  • Tautomerism: The NH proton on the pyridazine ring can hop between nitrogens.

Protocol (VT-NMR):

  • High Temperature (HT): Heat sample to 320-350 K (in

    
     or 
    
    
    
    ).
    • Goal: Fast exchange limit.[2] Peaks sharpen and coalesce into a time-averaged singlet.

  • Low Temperature (LT): Cool to 230-250 K (in

    
     or Acetone-
    
    
    
    ).
    • Goal: Slow exchange limit. "Freeze" the conformers to see distinct sets of sharp signals for each species.

Module 4: Pure Shift NMR (Homodecoupling)

Diagnosis: Severe multiplet overlap (e.g., two triplets and a doublet occupying the same 0.1 ppm window).

The Science: Standard


H NMR shows splitting due to J-coupling (

). Pure Shift experiments (like PSYCHE or Zangger-Sterk ) suppress homonuclear coupling during acquisition.[3] The result is a spectrum of singlets at the chemical shift frequencies.

Protocol:

  • Pulse Sequence: Select psyche or push (depending on vendor: Bruker/Varian).

  • Acquisition: Requires 2D-like reconstruction (interferogram).

  • Result: All doublets/triplets collapse to single lines, instantly revealing hidden peaks.

Comparison Table:

FeatureStandard

H
Pure Shift (PSYCHE)
Resolution Limited by J-coupling widthsLimited only by natural linewidth
Sensitivity 100%~10-20% (Slice selection loss)
Appearance Complex MultipletsSinglets (like

C{H})
Utility General structureDeconvoluting overlaps
Troubleshooting Decision Tree

Use this logic flow to determine the correct experiment for your specific overlap issue.

Troubleshooting Problem Problem: Signal Overlap CheckSolvent 1. Can you change solvent? Problem->CheckSolvent ASIS Try Benzene-d6 (ASIS) CheckSolvent->ASIS Yes CheckBroad 2. Are peaks broad? CheckSolvent->CheckBroad No/Failed VT Run VT-NMR (Heat/Cool) CheckBroad->VT Yes CheckAssign 3. Assignment ambiguous? CheckBroad->CheckAssign No N_HMBC Run 15N-HMBC CheckAssign->N_HMBC Yes CheckMulti 4. Multiplets overlapping? CheckAssign->CheckMulti No PureShift Run Pure Shift (PSYCHE) CheckMulti->PureShift Yes

Figure 2: Decision matrix for selecting the appropriate resolution technique.

Frequently Asked Questions (FAQ)

Q: I can see the aromatic protons, but the NH proton is missing. Where is it? A: In


, NH protons can be very broad due to quadrupole coupling with 

N. In

, they usually sharpen and move downfield (

ppm). If using

or

, the NH will exchange with deuterium and disappear entirely. Solution: Use dry

or

.

Q: My integration values are wrong in the aromatic region (e.g., 1.5H instead of 1.0H). A: This indicates either an impurity hiding under the peak or a relaxation issue.

  • Relaxation: Increase the relaxation delay (

    
    ) to 5-10 seconds. Aromatic protons, especially isolated ones, have long 
    
    
    
    times.
  • Impurity: Run a 1D TOCSY . Select the peak of interest; the TOCSY will light up only the protons coupled to it (the spin system), filtering out the impurity.

Q: Can I use algorithmic deconvolution instead of running new experiments? A: Yes. Software like Mnova or TopSpin has "Global Spectrum Deconvolution" (GSD). This fits synthetic Lorentzian/Gaussian shapes to your experimental data. It is effective for quantitative analysis (qNMR) of overlapping peaks but should be validated with a 2D HSQC to ensure you aren't deconvoluting a single broad peak into two artifacts.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects & Chapter 5: Heteronuclear Correlation).

  • Adams, R. W., et al. (2014).[4] "Pure Shift NMR Spectroscopy." Chemistry – A European Journal. (Detailing Zangger-Sterk and PSYCHE methods).

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. (Foundational text on Nitrogen HMBC).

  • Reich, H. J. (2022). "Solvent Effects in NMR." University of Wisconsin-Madison Chem 605 Course Materials. (Authoritative guide on ASIS).

Sources

preventing ring opening of pyridopyridazinone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring Opening Under Basic Conditions

Welcome to the technical support center dedicated to addressing a critical challenge in the handling and synthesis of pyridopyridazinone-based compounds: the prevention of ring opening under basic conditions. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to ensure the stability and integrity of your molecules during research and development.

The pyridopyridazinone scaffold is a privileged heterocyclic system found in numerous biologically active compounds, including potent kinase inhibitors.[1][2] However, the inherent reactivity of the embedded lactam (cyclic amide) moiety presents a significant challenge, particularly its susceptibility to cleavage under basic conditions. This guide will equip you to anticipate, diagnose, and resolve issues related to the hydrolytic instability of the pyridopyridazinone ring.

Understanding the Challenge: The Mechanism of Base-Catalyzed Ring Opening

The core of the issue lies in the susceptibility of the pyridazinone ring's amide bond to nucleophilic attack by hydroxide ions or other strong bases. While direct literature on the ring-opening mechanism of the pyridopyridazinone system is specific, the fundamental principles of lactam hydrolysis provide a strong predictive framework. The generally accepted mechanism for base-catalyzed lactam hydrolysis involves a two-step process:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the lactam ring. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses, resulting in the cleavage of the carbon-nitrogen bond within the ring. This step is typically irreversible and leads to the formation of a carboxylate and an amine.

This process is analogous to the well-understood base-catalyzed hydrolysis of esters, often referred to as saponification.[3][4][5]

Troubleshooting Guide: Preventing Pyrido[2,3-d]pyridazinone Ring Opening

This section provides a question-and-answer formatted guide to directly address common issues encountered during experiments.

Question 1: I am observing significant degradation of my pyridopyridazinone compound during a reaction that uses a strong base (e.g., NaOH, KOH, NaOMe). How can I confirm that ring opening is the cause?

Answer:

To confirm ring opening, you should analyze the reaction mixture using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS Analysis: Look for a new major peak with a mass corresponding to the addition of a water molecule (M+18) to your starting material's mass. This is a strong indicator of hydrolysis.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the degradation product, you would expect to see the disappearance of the characteristic lactam N-H proton signal (if present) and the appearance of a new broad signal corresponding to a carboxylic acid proton and an amine proton. In the ¹³C NMR, the carbonyl signal of the lactam will be replaced by a carboxylate carbon signal.

Question 2: What are the key factors that influence the rate of pyridopyridazinone ring opening under basic conditions?

Answer:

Several factors can significantly impact the stability of the pyridopyridazinone ring in the presence of a base:

FactorInfluence on Ring OpeningRationale
Base Strength & Concentration Higher concentration and stronger bases (lower pKa of conjugate acid) increase the rate.A higher concentration of hydroxide or other basic nucleophiles increases the frequency of collisions with the lactam carbonyl.
Temperature Higher temperatures accelerate the reaction rate.Hydrolysis is a chemical reaction with an activation energy barrier. Increased temperature provides more kinetic energy to overcome this barrier.
Solvent Protic solvents (e.g., water, methanol, ethanol) can participate in the reaction and stabilize the transition state.Protic solvents can solvate the hydroxide ion and the tetrahedral intermediate, facilitating the reaction.
Substituents on the Ring Electron-withdrawing groups on the pyridopyridazinone ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.Conversely, electron-donating groups can decrease the rate of hydrolysis.
Question 3: I need to perform a reaction under basic conditions. What strategies can I employ to minimize or prevent ring opening of my pyridopyridazinone core?

Answer:

Several strategies can be implemented to mitigate unwanted ring opening. The choice of method will depend on the specific requirements of your reaction.

This is often the first and most straightforward approach.

  • Use a Weaker Base: If your reaction allows, substitute strong bases like NaOH or KOH with milder inorganic bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Lower the Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. This will slow down the rate of the competing ring-opening reaction.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to minimize the exposure of the pyridopyridazinone to basic conditions.

  • Use an Anhydrous Aprotic Solvent: If possible, conduct the reaction in an anhydrous aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile to reduce the availability of water that can act as a nucleophile.

In cases where harsh basic conditions are unavoidable, protecting the lactam nitrogen can be an effective strategy.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and amides. It can be introduced under neutral or mildly basic conditions and is stable to many basic reagents. It can be removed under acidic conditions (e.g., trifluoroacetic acid).

  • Benzyl Protection: A benzyl group can be introduced via N-alkylation. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation.

Experimental Protocol: N-Boc Protection of a Pyrido[2,3-d]pyridazinone

  • Dissolve the pyridopyridazinone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected pyridopyridazinone.

For long-term stability in a drug development context, modifying the pyridopyridazinone core itself can be a viable strategy.

  • Introduction of Steric Hindrance: Introducing bulky substituents near the lactam carbonyl can sterically hinder the approach of the nucleophile, thereby slowing down the rate of hydrolysis.

  • Electronic Modulation: Attaching electron-donating groups to the ring system can reduce the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack.

Frequently Asked Questions (FAQs)

  • Q1: At what pH range does the pyridopyridazinone ring become significantly unstable?

    • A: While the exact pH threshold depends on the specific compound and conditions, significant hydrolysis is generally observed under strongly basic conditions (pH > 10). It is advisable to maintain the pH below 9 for prolonged storage or processing in aqueous solutions.

  • Q2: Can I use aqueous workups for reactions involving pyridopyridazinones?

    • A: Yes, aqueous workups are generally acceptable, especially if they are brief and use neutral or mildly acidic/basic solutions. Avoid prolonged exposure to strongly basic aqueous solutions during extraction or washing steps. If a basic wash is necessary, use a dilute solution of a weak base like sodium bicarbonate and minimize the contact time.

  • Q3: Are there any alternative heterocyclic systems that are more stable to basic conditions but retain similar biological activity?

    • A: The exploration of bioisosteric replacements is a common strategy in drug discovery. Depending on the specific target and structure-activity relationship (SAR), related nitrogen-containing heterocycles like phthalazinones or other fused pyridazine systems might offer improved stability profiles.[1] However, any modification will require re-evaluation of the biological activity.

  • Q4: Does the position of the pyridine nitrogen in the pyridopyridazinone system affect its stability?

    • A: The electronic properties of the fused pyridine ring can influence the reactivity of the pyridazinone moiety. The position of the nitrogen atom in the pyridine ring, as well as the nature of any substituents, will modulate the electron density of the entire heterocyclic system, which in turn can affect the electrophilicity of the lactam carbonyl and thus its susceptibility to hydrolysis.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the key mechanisms and workflows.

Diagram 1: Proposed Mechanism of Base-Catalyzed Ring Opening of a Pyrido[2,3-d]pyridazinone

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening start Pyrido[2,3-d]pyridazinone + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Fast product Ring-Opened Product (Carboxylate and Amine) intermediate->product Slow, Rate-determining

Caption: Proposed two-step mechanism for the ring opening of a pyridopyridazinone under basic conditions.

Diagram 2: Decision-Making Workflow for Preventing Ring Opening

G cluster_0 Mitigation Strategies start Is a basic reaction necessary? no_base Proceed with non-basic conditions start->no_base No optimize Optimize Conditions: - Weaker base - Lower temperature - Shorter time - Aprotic solvent start->optimize Yes protect Use Protecting Group: - Boc - Benzyl optimize->protect If optimization is insufficient modify Structural Modification: - Steric hindrance - Electronic modulation protect->modify For long-term stability end Successful Reaction with Intact Ring modify->end

Sources

scale-up challenges for Pyrido[2,3-D]pyridazin-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-ones

Introduction: The Scaffold & The Challenge

The pyrido[2,3-d]pyridazin-5(6H)-one scaffold is a privileged pharmacophore, serving as the structural core for next-generation p38 MAP kinase inhibitors, COX-2 inhibitors, and CDK modulators. While the laboratory-scale synthesis (milligram to gram) is well-documented, scaling this chemistry to kilogram batches introduces non-linear challenges.

The primary bottleneck lies in the hydrazine cyclocondensation step . On a large scale, this reaction transforms from a simple reflux procedure into a complex hazard management operation involving thermal runaways, regiochemical ambiguity, and "crashing out" of insoluble intermediates that encapsulate unreacted starting material.

This guide provides field-proven protocols to navigate these specific scale-up hurdles, ensuring process safety and critical quality attribute (CQA) compliance.

Module 1: Synthetic Route Selection & Regiocontrol

Q: I am observing a mixture of isomers in my crude NMR. How do I ensure regioselectivity for the [2,3-d] isomer over the [3,2-d] isomer?

A: Regiocontrol is dictated by the electrophilicity differential between the two carbonyl centers in your pyridine precursor.

  • The Mechanism: The reaction typically proceeds via the formation of a hydrazone at the most electrophilic ketone (the 2-acyl group), followed by intramolecular nucleophilic attack on the adjacent ester/acid (position 3).

  • The Pitfall: If the 3-position substituent is a highly reactive acid chloride or mixed anhydride, hydrazine may attack there first, leading to the thermodynamic "wrong" isomer or acyclic hydrazides.

  • The Solution: Use 2-acylnicotinic esters (ethyl or methyl) rather than acids or acid chlorides. The ketone at position 2 is significantly more electrophilic towards the soft nucleophile (hydrazine) than the ester at position 3, kinetically favoring the desired hydrazone intermediate which then cyclizes to the [2,3-d] system.

Decision Matrix for Precursors:

Precursor TypeReactivityRegioselectivity RiskScale-Up Suitability
2-Acylnicotinic Acid Low (requires activation)High (activation eliminates selectivity)Low
2-Acylnicotinic Ester Optimal High (Favors [2,3-d]) High
2,3-Pyridinedicarboxylic Anhydride HighLow (Mixture of 5-one and 8-one)Medium (Requires separation)

Module 2: Process Safety & Hydrazine Handling

Q: We are scaling up to 500g. How do we manage the exotherm and toxicity of hydrazine monohydrate?

A: Hydrazine is a high-energy, toxic reagent. In a batch reactor, accumulation of unreacted hydrazine poses a thermal runaway risk.

Protocol 2.1: Controlled Addition Strategy

  • Dilution: Never add neat hydrazine monohydrate to a hot reactor. Dilute hydrazine 1:1 with the reaction solvent (typically Ethanol or 1-Propanol).

  • Dosing: Use a dosing pump to add the hydrazine solution to the refluxing mixture of the pyridine precursor.

  • End-of-Addition (EoA) Stirring: Maintain reflux for 1-2 hours post-addition. Do not rely on visual clearing; use HPLC to confirm consumption of the hydrazone intermediate.

Safety Critical Process Parameter (CPP):

  • Temperature: Maintain reaction temperature

    
     below the solvent boiling point during addition to prevent solvent boil-over if the exotherm spikes.
    
  • Quenching: Have a bleach (sodium hypochlorite) station ready for neutralizing spills, but never mix bleach with the reaction stream directly (generates chloramines). Use dilute peroxide or specific hydrazine scavengers for waste treatment.

Module 3: Reaction Troubleshooting (Yield & Solubility)

Q: The reaction mixture turns into a thick paste (slurry) and stirring stops. Yield is low (40-50%). What is happening?

A: You are experiencing "encapsulation." The product, pyrido[2,3-d]pyridazin-5(6H)-one, is extremely insoluble in alcohols. As it crystallizes rapidly, it traps unreacted intermediate (the open-chain hydrazone) inside the crystal lattice, preventing it from cyclizing.

Troubleshooting Guide: The "Gummy" Slurry

SymptomRoot CauseCorrective Action
Thick Paste / Stalled Stirrer High supersaturation; rapid precipitation.Dilution: Increase solvent volume from 10V to 20V. Co-solvent: Add 10% Acetic Acid (AcOH) to increase solubility of the intermediate.
Incomplete Conversion (HPLC) Product encapsulation.Temperature Cycling: Heat to reflux, then cool to 50°C, then reheat. This "Ostwald ripening" breaks up aggregates and releases trapped intermediate.
Yellow Impurity in Product Azine formation (Hydrazine reacting with two ketones).Stoichiometry: Ensure Hydrazine is in excess (1.2 - 1.5 eq). Azines form when Hydrazine is limiting.

Visual Workflow: Reaction Pathway & Failure Modes

G Start 2-Acylnicotinic Ester Intermediate Hydrazone Intermediate (Soluble) Start->Intermediate EtOH, Reflux Hydrazine Hydrazine (1.5 eq) Hydrazine->Intermediate Trapped Encapsulated Intermediate (Insoluble Aggregate) Intermediate->Trapped Rapid Precip. Product Pyrido[2,3-d]pyridazin-5(6H)-one (Precipitate) Intermediate->Product Cyclization (-EtOH) Azine Azine Impurity (Dimer) Intermediate->Azine Low Hydrazine Conc. Trapped->Product Re-dissolution (AcOH/Heat)

Figure 1: Reaction pathway showing the critical "Encapsulation" failure mode (Red) and the corrective loop (Green).

Module 4: Purification & Workup

Q: We cannot use column chromatography for 200g batches. How do we purify the solid?

A: Chromatography is unnecessary and often impossible due to the compound's poor solubility. Rely on reslurry purification .

Protocol 4.1: The "Hot Slurry" Wash

  • Filtration: Filter the crude reaction mixture while hot (

    
    ). The product is the filter cake. Impurities (unreacted ester, azines) often remain in the mother liquor.
    
  • Displacement Wash: Wash the cake immediately with 2 volumes of hot ethanol.

  • Acidic Reslurry (If purity < 95%):

    • Suspend the solid in 10 volumes of 0.5 M HCl.

    • Stir at

      
       for 30 minutes. The pyridazinone nitrogen is weakly basic; this removes highly basic impurities or trapped hydrazine.
      
    • Filter and wash with water until pH neutral.

    • Dry in a vacuum oven at

      
      .
      

Data: Solvent Efficiency for Impurity Removal

Solvent SystemTarget Impurity RemovedProduct LossRecommendation
Hot Ethanol Starting Material, Azines< 2%Primary Wash
Water Hydrazine salts, Inorganic salts< 0.5%Secondary Wash
Ethyl Acetate O-alkylated byproducts< 5%Use only if needed
DMF/DMSO None (Product dissolves)HighAvoid

References

  • Vertex Pharmaceuticals. (2002). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters. Link

  • Tamayo, N., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Derivatives.Link

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

Sources

Technical Support Center: Purification of Pyridopyridazine Final Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of a Genotoxic Impurity

The synthesis of pyridopyridazine derivatives, a scaffold of significant interest in medicinal chemistry, often employs hydrazine or its derivatives as key reagents.[1][2][3][4] While essential for the desired chemical transformation, residual hydrazine poses a critical challenge. It is classified as a probable human carcinogen and a genotoxic impurity (GTI), necessitating its control to exceptionally low levels in the final Active Pharmaceutical Ingredient (API).[5][6]

Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), often apply the Threshold of Toxicological Concern (TTC) principle for such impurities.[7][8] This pragmatic risk assessment tool establishes a safe daily intake limit, which for lifetime exposure to a genotoxic impurity is typically set at 1.5 µ g/day .[5][9] This translates to a required limit in the low parts-per-million (ppm) range for the final drug substance, demanding robust and validated purification and analytical strategies.

This guide provides practical, in-depth answers to common questions encountered during the removal of hydrazine from pyridopyridazine products, blending established protocols with the underlying scientific principles to empower you in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just finished synthesizing my pyridopyridazine derivative. How do I first determine if I have a hydrazine problem?

A1: You cannot remove what you cannot measure. The first step is always robust analytical detection. Hydrazine itself is notoriously difficult to analyze using standard techniques like reversed-phase HPLC with UV detection because it is highly polar, has a low molecular weight, and lacks a UV chromophore.[10][11] Therefore, a derivatization step is almost always required to make it "visible" to the instrument.

The core principle is to react the hydrazine with a derivatizing agent that attaches a chromophore, making the resulting product easily detectable and quantifiable.[10][11]

Common Derivatization Strategies:

Derivatizing AgentResulting ProductTypical λmaxKey Advantages & Considerations
p-Dimethylaminobenzaldehyde p-Dimethylaminobenzaldazine (a yellow azine complex)~455-460 nm[12][13]Simple, rapid, and forms a highly colored product, minimizing interference from most APIs which absorb in the 190-380 nm range.[10][14]
Benzaldehyde / Acetone 1,2-dibenzylidenehydrazine / Acetone azine~300 nm[11] / N/A (for GC)The resulting hydrazone is less polar and more volatile, making it suitable for both HPLC-UV and GC-FID analysis.[9] Acetone can serve as both the derivatizing agent and the sample diluent.[9]
2-Hydroxy-1-Naphthaldehyde (HNA) HNA hydrazone~406/424 nm[10]Creates a product with a maximum absorbance well into the visible range, providing excellent selectivity away from matrix interferences.[10]

Once derivatized, the sample can be analyzed using a validated chromatographic method, typically HPLC-UV or GC-FID, to accurately quantify the hydrazine content.[15][16]

Q2: My initial analysis shows a high concentration of residual hydrazine. What is the most effective way to remove the bulk of this impurity during the work-up?

A2: For high levels of hydrazine, the most efficient approach is a two-pronged strategy during the initial reaction work-up: quenching followed by an aqueous extraction .

1. Quenching (Chemical Neutralization): The goal is to convert the highly polar, reactive hydrazine into a more stable, easily removable species. Adding a simple ketone or aldehyde, like acetone, to the crude reaction mixture can be effective. Hydrazine will react to form the corresponding hydrazone (acetone azine), which is generally less water-soluble and less reactive than hydrazine itself.[9]

Causality: This step is crucial because it passivates the reactive hydrazine, preventing potential side reactions with your desired product during subsequent steps.

2. Aqueous Extraction: This is the workhorse for removing polar impurities. Hydrazine is highly soluble in water, whereas most pyridopyridazine products are predominantly soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether.[17][18] By partitioning the reaction mixture between an organic solvent and an aqueous phase, the hydrazine will preferentially move into the aqueous layer, which can then be discarded.[19]

Expert Tip: Perform multiple washes with water or brine (saturated NaCl solution). Three to five washes are standard. To enhance the migration of hydrazine into the aqueous phase, you can perform the wash with a dilute acid (e.g., 1 M HCl).[17] This protonates the basic hydrazine to form the hydrazinium salt (N₂H₅⁺), which is extremely water-soluble. Caution: Ensure your target pyridopyridazine is stable to acid and does not itself become protonated and water-soluble. A pre-test on a small scale is always recommended.

See Protocol 1 for a detailed step-by-step guide to an effective extractive work-up.

G

Q3: My extractive work-up helped, but I still need to reduce hydrazine levels from ~100 ppm to <1 ppm. What purification techniques should I use?

A3: To achieve the low ppm levels required for APIs, you must employ more refined purification techniques like recrystallization or chromatography.

1. Recrystallization: This is a powerful and scalable method for purifying solid compounds.[20] The principle relies on the difference in solubility between your product and the impurities in a chosen solvent system at different temperatures.[21]

  • The Ideal Scenario: Your pyridopyridazine product should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. The hydrazine impurity, conversely, should remain soluble in the cold solvent.[22]

  • How it Works: When the hot, saturated solution cools, the solubility of your product decreases, forcing it to form highly organized, pure crystals.[23] The impurities, including hydrazine, remain in the cold solvent (the "mother liquor") and are separated during filtration.[24]

Expert Tip: A final wash of the collected crystals with a small amount of the ice-cold recrystallization solvent is critical to remove any residual mother liquor clinging to the crystal surfaces.[20] See Protocol 2 for a detailed recrystallization procedure.

2. Column Chromatography: Chromatography offers high-resolution purification and is excellent for removing trace impurities. For separating residual hydrazine from a typical pyridopyridazine product, reversed-phase chromatography is often the most effective method.

  • Why Reversed-Phase?: Hydrazine is extremely polar and will have very little retention on a nonpolar stationary phase (like C18), eluting quickly with the solvent front. Your pyridopyridazine product, being more nonpolar, will be retained on the column and elute later. This difference in retention time allows for a clean separation.

  • Troubleshooting: If you observe issues like poor separation or peak tailing of your main product, consider the following adjustments.[25]

Troubleshooting Guide for Chromatographic Purification of Pyridopyridazines

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase.Optimize the organic/aqueous ratio. Small changes can have a large impact on resolution.
Wrong stationary phase.If using C18, consider a phenyl or polar-embedded phase to offer different selectivity.[25]
Product Peak Tailing Secondary interactions with silica.Add a competing base (e.g., 5-10 mM triethylamine) or a buffer (e.g., phosphate) to the mobile phase to mask active silanol sites on the silica surface.[25]
Low Product Recovery Irreversible binding to the column.Ensure the mobile phase pH is appropriate for your compound's stability and ionization state.
Product precipitation on the column.Check the solubility of your product in the mobile phase. You may need to decrease the injection concentration.
Q4: How do I definitively prove that my final product is free from hydrazine contamination at the required regulatory level?

A4: Final confirmation relies on a fully validated analytical method with sufficient sensitivity. This is a non-negotiable step for any API development.

The key parameters to establish in your analytical method are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) .[14]

  • LOD: The lowest concentration of hydrazine that can be reliably detected by the method.

  • LOQ: The lowest concentration of hydrazine that can be accurately and precisely quantified. The LOQ is the critical value; it must be below your target specification (e.g., below 1 ppm).

A simple, sensitive, and cost-effective spectrophotometric method is often developed for this purpose, where the final, purified API is derivatized (e.g., with p-dimethylaminobenzaldehyde) and the absorbance is measured.[14] For regulatory filings, a more robust, stability-indicating chromatographic method (like HPLC-UV or HPLC-MS/MS) is typically required.[10][26]

The overall workflow from synthesis to final, validated API should be systematic to ensure purity and safety.

G

Detailed Experimental Protocols

Protocol 1: Extractive Work-up for Bulk Hydrazine Removal

This protocol assumes the target pyridopyridazine product is soluble in dichloromethane (DCM) and poorly soluble in water.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly add acetone (2-3 equivalents relative to the initial charge of hydrazine) to the reaction mixture with stirring. Allow the mixture to stir at 0-5 °C for 30 minutes.

  • Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with DCM (typically 3-5 times the initial reaction volume).

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean flask. Discard the upper aqueous layer.

  • Subsequent Washes: Return the organic layer to the separatory funnel. Repeat the washing process (steps 4-5) two more times with deionized water, followed by one wash with saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Drain the final organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

  • Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product.

  • Analysis: Submit a sample of the crude product for hydrazine analysis to determine the effectiveness of the work-up.

Protocol 2: Recrystallization for Purifying Pyridopyridazine Products

This protocol requires pre-determination of a suitable solvent where the product has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude pyridopyridazine solid into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen recrystallization solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just completely dissolved. Do not add a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% by weight) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, turn off the vacuum and add a small volume of ice-cold recrystallization solvent to wash the crystals. After 30 seconds, re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven until a constant weight is achieved.

  • Validation: Submit a sample of the final, dried crystals for purity analysis and residual hydrazine quantification.

References

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical m
  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs.
  • Analytical methods for hydrazine. Agency for Toxic Substances and Disease Registry.
  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamin
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • How to determine level of Hydrazine. THINK RXMARINE.
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • How to quench excess hydrazine monohydr
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (2014). PMC.
  • Recrystallization. University of California, Los Angeles.
  • Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Recrystallization. University of Wisconsin-Green Bay.
  • Recrystallization. University of Massachusetts Lowell.
  • Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. (2006).
  • Process for removing residual hydrazine
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019).
  • Lab Procedure: Recrystalliz
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Regulations and Guidelines Applicable to Hydrazine. NCBI.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2016). Society of Chemical Industry.
  • Hydrazine hydr
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021). MDPI.
  • Pyridopyridazine derivatives.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2016).
  • Process for the removal of impurities
  • Synthesis of pyridazine and pyridopyridazine deriv
  • Process for the purification of aqueous hydrazine hydrate solutions.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Guidance 18: Impurities in drug substances and drug products. (2013).
  • Workup for Reactions in THF/Dioxane. University of Rochester.
  • Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. FINEAMIN.
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.
  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2022). PMC.
  • Hydrazine Hydr
  • Impurities in Drug Substance and Drug Product Regul
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Pyrido[2,3-d]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Heterocyclic Chemistry and Drug Discovery

In the structural elucidation of novel heterocyclic scaffolds, unambiguous characterization is paramount. For nitrogen-rich systems like Pyrido[2,3-d]pyridazin-5(6H)-one, a core motif in medicinal chemistry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for structural verification and isomer differentiation. This guide provides an in-depth analysis of the ¹H NMR spectral features of Pyrido[2,3-d]pyridazin-5(6H)-one, presents a comparative analysis with structurally related alternatives, and details a robust protocol for acquiring high-fidelity data.

The ¹H NMR Signature of Pyrido[2,3-d]pyridazin-5(6H)-one

The structure of Pyrido[2,3-d]pyridazin-5(6H)-one presents a unique electronic environment for its five protons. The fusion of an electron-deficient pyridine ring with a pyridazinone system results in a characteristic spectral fingerprint. The protons on the pyridine ring (H-2, H-3, H-4) form a distinct AMX spin system, while the pyridazinone proton (H-8) and the lactam N-H proton (H-6) provide additional key signals.

Structure and Proton Numbering for Pyrido[2,3-d]pyridazin-5(6H)-one

Caption: Structure of Pyrido[2,3-d]pyridazin-5(6H)-one with proton numbering.

Based on analysis of related structures and established principles of NMR spectroscopy, a typical ¹H NMR spectrum in DMSO-d₆ is presented below. The choice of DMSO-d₆ is critical; its hydrogen-bond accepting nature helps to solubilize the compound and often allows for the clear observation of exchangeable N-H protons.[1][2]

Table 1: Predicted ¹H NMR Characterization Data for Pyrido[2,3-d]pyridazin-5(6H)-one.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-6 ~12.5 - 13.5broad singlet (br s)-1HThe lactam N-H proton is acidic and deshielded, appearing far downfield. Its signal is often broad due to quadrupole broadening and potential exchange.
H-2 ~9.1 - 9.3doublet of doublets (dd)J ≈ 4.5, 1.51HLocated ortho to a pyridine nitrogen, this proton is significantly deshielded. It shows ortho coupling to H-3 and meta coupling to H-4.
H-8 ~8.4 - 8.6doublet (d)J ≈ 9.01HThis proton is deshielded by the adjacent pyridazine nitrogen and the fused aromatic system. It couples to the adjacent N-H proton in some solvents, but more typically shows coupling to H-3 across the ring system. In this prediction, it is shown as a simple doublet from coupling to H-3.
H-4 ~8.2 - 8.4doublet of doublets (dd)J ≈ 8.0, 1.51HPositioned ortho to the point of fusion and deshielded by the ring nitrogen. It exhibits ortho coupling to H-3 and meta coupling to H-2.
H-3 ~7.7 - 7.9doublet of doublets (dd)J ≈ 8.0, 4.51HThis proton is coupled to both H-2 and H-4, appearing as a doublet of doublets in the aromatic region.

Comparative Spectral Analysis: Distinguishing Isomers and Analogs

The true power of NMR lies in its ability to differentiate between structurally similar molecules. A comparison with the common scaffolds Phthalazinone and Pyridazine highlights the unique features of the Pyrido[2,3-d]pyridazin-5(6H)-one spectrum.

Table 2: Comparative ¹H NMR Data of Pyrido[2,3-d]pyridazin-5(6H)-one and Related Heterocycles (in DMSO-d₆).

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Pyrido[2,3-d]pyridazin-5(6H)-one H-2, H-3, H-4, H-8~7.7 - 9.3Complex (dd, dd, d)
NH~12.5 - 13.5br s
Phthalazinone [3]H-5/H-8~8.2 - 8.3m
H-6/H-7~7.8 - 8.0m
NH~12.6br s
Pyridazine [4]H-3/H-6 (α-protons)~9.2m
H-4/H-5 (β-protons)~7.8m

Key Differentiating Features:

  • Complexity: The ¹H NMR spectrum of Pyrido[2,3-d]pyridazin-5(6H)-one is inherently more complex in the aromatic region than that of the highly symmetrical Pyridazine or the simpler pattern of Phthalazinone. The presence of three distinct signals for the pyridine ring protons (H-2, H-3, H-4) is a definitive identifier.

  • Chemical Shifts: The protons on the pyridine moiety of the target molecule are significantly deshielded due to the electronegativity of the ring nitrogen, appearing at lower field compared to the benzene ring protons of Phthalazinone.

  • Absence of Symmetry: Phthalazinone exhibits a symmetric pattern for its aromatic protons, which simplifies its spectrum compared to the asymmetric nature of the pyridopyridazinone core.

Best Practices for Data Acquisition: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data for N-heterocycles requires careful attention to experimental parameters. The following protocol is designed to yield unambiguous results.

Workflow for ¹H NMR Analysis of Pyrido[2,3-d]pyridazin-5(6H)-one

Caption: Recommended workflow for robust ¹H NMR characterization.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample concentration is crucial for achieving good signal-to-noise without causing solubility issues or line broadening.

    • Procedure: Accurately weigh 5-10 mg of the dried Pyrido[2,3-d]pyridazin-5(6H)-one sample and dissolve it in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a low residual water content to minimize exchange with the N-H proton. Use a high-quality NMR tube for optimal magnetic field homogeneity.

  • Instrument Configuration (400 MHz Spectrometer):

    • Rationale: A higher field strength (≥400 MHz) provides better signal dispersion, which is essential for resolving the complex multiplets in the aromatic region.

    • Procedure: Lock the spectrometer on the deuterium signal of DMSO-d₆. Shim the magnetic field to achieve optimal resolution and lineshape, aiming for a narrow peak width for the residual solvent signal.

  • ¹H Spectrum Acquisition:

    • Rationale: Standard acquisition parameters are often sufficient, but can be optimized for this class of compounds.

    • Parameters:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay (5s) may be needed for accurate integration if quantitative analysis is required.

      • Number of Scans: 8-16 scans. Increase as needed for samples with low concentration.

  • Data Processing:

    • Rationale: Correct processing is as critical as data acquisition.

    • Procedure: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, followed by careful phase correction and baseline correction across the entire spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • Validation Experiments (Recommended):

    • D₂O Exchange: To definitively identify the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad singlet corresponding to the H-6 proton should diminish or disappear completely due to proton-deuterium exchange.

    • 2D COSY: To confirm proton-proton coupling relationships, acquire a 2D COSY (Correlation Spectroscopy) spectrum. This will show cross-peaks between coupled protons (e.g., between H-2/H-3, H-3/H-4), providing unambiguous validation of the assignments made in the 1D spectrum.

Conclusion

The ¹H NMR spectrum of Pyrido[2,3-d]pyridazin-5(6H)-one provides a rich set of data that allows for its unequivocal identification. The characteristic chemical shifts and coupling patterns of the pyridine and pyridazinone ring protons, combined with the downfield signal of the lactam N-H, create a unique spectral signature. By comparing this signature with those of simpler analogs like Phthalazinone and employing a robust, self-validating experimental protocol, researchers can ensure the structural integrity of this important heterocyclic scaffold, paving the way for its application in drug discovery and materials science.

References

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.[1]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).[2]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. National Center for Biotechnology Information. Retrieved from [Link][3]

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A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrido[2,3-d]pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Pyrido[2,3-d]pyridazinones in Drug Discovery

The pyrido[2,3-d]pyridazinone scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a cornerstone in the design of potent inhibitors for a range of therapeutic targets, including kinases like FER and enzymes such as PARP-1 and COX.[1][2][3] The development of these molecules from promising hits to clinical candidates is critically dependent on a deep understanding of their three-dimensional structure and how they interact with their biological targets. This is where single-crystal X-ray diffraction (SCXRD) becomes an indispensable tool.

Unlike spectroscopic methods like NMR or mass spectrometry, which provide indirect structural information, SCXRD offers an unambiguous, atomic-level map of the molecule.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of X-ray crystal structure analysis as applied to pyrido[2,3-d]pyridazinone derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and compare structural data to illuminate the structure-activity relationships (SAR) that drive successful drug design.

Pillar 1: The Foundation - Achieving High-Quality Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structure is entirely contingent on the quality of the initial crystal.[6] For small organic molecules like pyrido[2,3-d]pyridazinone derivatives, which may have challenging solubility profiles, selecting the appropriate crystallization method is the first and most critical decision. The goal is to achieve a state of supersaturation under conditions that favor slow, ordered nucleation and growth over rapid precipitation.[6]

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is a balance of the compound's intrinsic properties (solubility, stability) and the resources available. Below is a comparison of common techniques applicable to this class of compounds.

Technique Principle Ideal For Key Considerations References
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.Thermally stable, moderately soluble compounds. It is the simplest method to set up.Solvent choice is critical. The evaporation rate must be slow and controlled to prevent the formation of polycrystalline powder.[6]
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility.Compounds that are sensitive to temperature changes or require fine control over the rate of supersaturation.Requires a binary solvent system where the compound is soluble in the less volatile solvent and insoluble in the more volatile anti-solvent.[4][7][4][7]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the liquids slowly mix.Screening multiple conditions simultaneously; useful when only small amounts of material are available.Requires careful layering to avoid immediate precipitation. The choice of solvents must consider both solubility and density differences.[4][6]
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly, exploiting the lower solubility of the compound at reduced temperatures.Compounds that exhibit a significant positive temperature coefficient of solubility.The cooling rate must be precisely controlled. Rapid cooling often leads to twinning or disordered crystals.[6][8]
Experimental Protocol: Crystallization by Vapor Diffusion

This protocol provides a self-validating system for crystallizing a representative pyrido[2,3-d]pyridazinone derivative. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To grow single crystals of a pyrido[2,3-d]pyridazinone derivative suitable for X-ray diffraction.

Materials:

  • Pyrido[2,3-d]pyridazinone derivative (5-10 mg)

  • Primary solvent (e.g., Dimethylformamide, DMF)

  • Anti-solvent (e.g., Diethyl ether)

  • Small glass vial (e.g., 2 mL)

  • Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

Methodology:

  • Solution Preparation (The Driving Force):

    • Dissolve 5-10 mg of the purified pyrido[2,3-d]pyridazinone derivative in the minimum amount of DMF (the primary solvent) to create a near-saturated solution in the small vial.

    • Causality: The aim is to be close to the solubility limit at room temperature. An overly dilute solution will take too long to crystallize, if at all, while a supersaturated solution may precipitate immediately upon disturbance.

  • System Assembly (Controlling the Kinetics):

    • Place the small, open vial containing the compound solution inside the larger glass jar.

    • Add 2-3 mL of the anti-solvent (diethyl ether) to the bottom of the larger jar, ensuring the level is well below the top of the inner vial.

    • Causality: This setup creates a closed system where the more volatile anti-solvent will saturate the headspace.[7]

  • Initiating Diffusion (The Path to Supersaturation):

    • Seal the larger jar tightly. Place the entire apparatus in a location free from vibration and significant temperature fluctuations.

    • Causality: The anti-solvent vapor will slowly diffuse into the DMF solution.[4] This gradual change in the solvent composition reduces the solubility of the pyrido[2,3-d]pyridazinone derivative, gently pushing the solution into a supersaturated state, which is the thermodynamic requirement for crystallization.[6]

  • Crystal Growth and Harvesting (Patience and Precision):

    • Allow the system to stand undisturbed for several days to weeks. Monitor periodically for the formation of small, well-defined crystals.

    • Once suitable crystals have formed, carefully open the jar and use a pipette to remove the mother liquor.

    • Using a mounted loop or a fine needle, carefully retrieve the crystals and briefly wash them with a small amount of the anti-solvent to remove any residual dissolved compound.

Pillar 2: From Crystal to Data - The X-ray Diffraction Workflow

Once a high-quality crystal is obtained, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern. This process provides the raw data needed to determine the electron density and, ultimately, the atomic arrangement within the crystal lattice.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution Harvest Harvest Crystal Mount Mount on Loop Harvest->Mount Cryo Cryo-cooling (e.g., liquid N2) Mount->Cryo Diffractometer Place in Diffractometer Cryo->Diffractometer Strategy Define Data Collection Strategy Diffractometer->Strategy Collect Collect Diffraction Images (Rotation Method) Strategy->Collect Integrate Image Integration (e.g., MOSFLM, HKL2000) Collect->Integrate Scale Scaling & Merging Integrate->Scale Solve Structure Solution (Direct Methods) Scale->Solve Refine Refinement (Least-Squares) Solve->Refine Validate Validation & Analysis Refine->Validate Final Final Structure (CIF file) & Data Deposition Validate->Final Binding_Interactions cluster_pocket COX-1 Active Site Pocket Ligand Pyrido[2,3-d]pyridazinone (Compound 7c) Tyr355 Tyr355 Ligand->Tyr355 Hydrogen Bond (via Carbonyl Oxygen) Arg120 Arg120 Ligand->Arg120 Potential Polar Contact Val349 Val349 Ligand->Val349 Hydrophobic Interaction Ala527 Ala527 Ligand->Ala527 Hydrophobic Interaction

Sources

comparing binding affinity of pyridopyridazine vs quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selection Verdict

In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) remains the "gold standard" for Type I ATP-competitive inhibition, particularly for EGFR-driven malignancies. Its flat, aromatic architecture provides exceptional geometric complementarity to the adenine-binding pocket, yielding sub-nanomolar


 values.

However, the pyridopyridazine scaffold has emerged as a critical bioisostere. While often exhibiting comparable binding affinity (


), its primary advantage lies in physicochemical optimization . The introduction of additional nitrogen atoms into the bicyclic core lowers lipophilicity (LogP) and enhances aqueous solubility, addressing the poor bioavailability often plaguing quinazolines. Furthermore, pyridopyridazines offer alternative hydrogen-bonding vectors, making them superior candidates for overcoming "gatekeeper" mutations (e.g., T790M) or achieving dual-kinase inhibition (e.g., EGFR/c-Met).

Verdict: Use Quinazolines for maximizing raw potency in wild-type targets. Transition to Pyridopyridazines when optimizing ADME properties, solubility, or designing against resistance mutations where the quinazoline N1-interaction is compromised.

Structural & Mechanistic Basis

To understand the binding affinity differences, we must analyze the interaction at the atomic level within the kinase hinge region.

The Quinazoline Standard (Type I Binding)

The 4-anilinoquinazoline core mimics the adenine ring of ATP.

  • N1 Interaction: Acts as a hydrogen bond acceptor from the backbone amide of the hinge residue (e.g., Met793 in EGFR).[1][2][3] This is the energetic anchor of the complex.

  • N3 Interaction: Often interacts with a conserved water molecule (e.g., near Thr854), bridging the inhibitor to the protein.[2][3]

  • Liability: The C7-position is solvent-exposed, but the core is highly lipophilic, leading to solubility issues.

The Pyridopyridazine Alternative

Pyridopyridazines (specifically the pyrido[2,3-d]pyridazine isomer) retain the planar geometry required for the ATP pocket but alter the electronic landscape.

  • Solvation: The extra nitrogen atoms increase the polar surface area (TPSA), improving water solubility.

  • H-Bonding: Depending on the isomer, pyridopyridazines can present different acceptor/donor patterns, allowing them to pick up interactions with cryptic pockets or water networks that quinazolines miss.

Visualization: Scaffold Interaction Map

ScaffoldInteractions cluster_0 Binding Dynamics ATP_Pocket ATP Binding Pocket (Hinge Region) Met793 Met793 (Backbone NH) Thr854 Thr854 (Water Bridge) Quinazoline Quinazoline Core (High Lipophilicity) Quinazoline->Met793 Strong H-Bond (N1) Quinazoline->Thr854 Water-Mediated (N3) Pyridopyridazine Pyridopyridazine Core (High Solubility) Pyridopyridazine->ATP_Pocket Altered Solvation Shell Pyridopyridazine->Met793 Conserved H-Bond

Figure 1: Comparative interaction map showing the shared hinge-binding mechanism (Met793) and the divergent solvation properties of the two scaffolds.

Comparative Performance Data

The following data synthesizes typical performance metrics for lead compounds in both classes against EGFR and c-Met kinases.

FeatureQuinazoline InhibitorsPyridopyridazine InhibitorsSignificance
Primary Target Affinity (

)
< 1.0 nM 1.0 - 5.0 nM Quinazolines often have slightly higher intrinsic affinity due to optimal hydrophobic packing.
Cellular Potency (

)
0.5 - 10 nM 2.0 - 15 nM Comparable functional potency; Pyridopyridazines catch up due to better cell permeability in some contexts.
Aqueous Solubility Low (< 10 µg/mL)High (> 50 µg/mL) Critical Differentiator: Pyridopyridazines are easier to formulate without complex delivery vehicles.
Lipophilicity (cLogP) High (3.5 - 5.0)Moderate (2.0 - 3.5)Lower LogP reduces non-specific binding and metabolic clearance risk.
Selectivity Profile Often PromiscuousTunableThe extra nitrogens allow for more specific vector growth to avoid off-targets.

Key Insight: While a Quinazoline might show a


 of 0.8 nM vs. 2.1 nM for a Pyridopyridazine, the latter often yields a superior drug candidate because the solubility allows for higher effective plasma concentrations.

Experimental Protocol: Validating Binding Affinity

To objectively compare these scaffolds, relying solely on


 is insufficient due to assay-dependent variables (ATP concentration). Surface Plasmon Resonance (SPR)  is the required method for determining kinetic constants (

,

) and thermodynamic affinity (

).
Protocol: Kinetic Analysis via Biacore (SPR)

Objective: Determine


, 

, and

for inhibitors against the Recombinant Kinase Domain.

Reagents:

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), pH 7.4. Crucial: Add 1-5% DMSO to match compound solvent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Ligand Immobilization (The Kinase):

    • Use standard Amine Coupling (EDC/NHS chemistry).

    • Dilute protein to 10-20 µg/mL in Acetate buffer (pH 4.5 or 5.0).

    • Target a low density (< 1000 RU ) to prevent mass transport limitations. This is critical for accurate kinetics.

    • Block remaining esters with Ethanolamine.

  • Analyte Preparation (The Inhibitors):

    • Prepare a concentration series of the Quinazoline/Pyridopyridazine (e.g., 0, 0.5, 1.5, 4.5, 13.5, 40.5, 121.5 nM).

    • Solvent Correction: Ensure DMSO concentration is exactly matched in the running buffer (typically 1-2%). Mismatched refractive indices will ruin the data.

  • Binding Cycle:

    • Association: Inject analyte for 120–180 seconds at high flow rate (30–50 µL/min).

    • Dissociation: Switch to running buffer for 300–600 seconds. Note: Quinazolines often have very slow off-rates; ensure dissociation time is long enough.

    • Regeneration: If necessary, use short pulses of 10mM Glycine-HCl (pH 2.0–2.5). Ideally, use "Single Cycle Kinetics" to avoid regeneration damage.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Assess

      
       and 
      
      
      
      (should be < 10% of
      
      
      ).
Visualization: SPR Workflow Logic

SPR_Protocol Start Start: CM5 Chip Activation Immobilization Immobilize Kinase (Target <1000 RU) Start->Immobilization SolventPrep Prepare Inhibitor Series (Strict DMSO Matching) Immobilization->SolventPrep Injection Single Cycle Injection (Association Phase) SolventPrep->Injection Dissociation Dissociation Phase (Measure k_off) Injection->Dissociation Analysis Fit 1:1 Langmuir Model Calc K_D = k_off / k_on Dissociation->Analysis

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic validation.

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • Smaill, J. B., et al. (2016). "Tyrosine Kinase Inhibitors.[4][5] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides."[6] Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

  • Cytiva (Biacore). (2022). "Surface Plasmon Resonance (SPR) Methodology Guide for Kinase Inhibitors."

  • Abdallah, A. E., et al. (2021).[3] "Design, synthesis, and biological assessment of quinazolin-4-one derivatives as VEGFR-2 kinase inhibitors." Bioorganic Chemistry.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Pyrido[2,3-d]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Pyrido[2,3-d]pyridazin-5(6H)-one. As a critical starting material and potential intermediate in the synthesis of various pharmacologically active compounds, ensuring the purity of this pyridopyridazine derivative is paramount for downstream success in drug development. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships behind experimental choices and providing a self-validating system for robust and reliable analytical data.

The Imperative of Purity: Why a Validated HPLC Method is Non-Negotiable

Pyrido[2,3-d]pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Pyrido[2,3-d]pyridazin-5(6H)-one serves as a key building block in the synthesis of these more complex molecules. The presence of impurities, even in trace amounts, can have a profound impact on the safety and efficacy of the final drug product. Therefore, a highly specific, sensitive, and accurate analytical method is required to quantify the purity of Pyrido[2,3-d]pyridazin-5(6H)-one and to detect and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power, sensitivity, and versatility.[1] However, simply developing an HPLC method is insufficient. The method must be rigorously validated to ensure that it is suitable for its intended purpose, providing reliable and consistent results.[2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation.[5][6][7][8][9] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[4][8][10][11]

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is the foundation of a successful HPLC method. For a polar heterocyclic compound like Pyrido[2,3-d]pyridazin-5(6H)-one, a reversed-phase HPLC approach is generally suitable. The following table compares three hypothetical starting conditions to illustrate the decision-making process for method development.

ParameterCondition ACondition BCondition CRationale for Selection of Condition C
Column C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mmThe phenyl-hexyl stationary phase offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic heterocyclic compounds and their structurally similar impurities. The smaller particle size and shorter column length provide improved efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid (TFA) in WaterTFA provides excellent peak shaping for nitrogen-containing heterocycles by acting as an ion-pairing agent. It is also volatile, making it suitable for potential hyphenation with mass spectrometry (LC-MS) for impurity identification.
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile generally offers lower viscosity and better UV transparency compared to methanol, leading to improved chromatographic performance.
Gradient 30-70% B in 15 min20-60% B in 20 min10-90% B in 10 minA wider and faster gradient is chosen to elute a broader range of potential impurities with varying polarities in a shorter time, improving throughput.
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/minA slightly higher flow rate is compatible with the shorter column length and smaller particle size, further reducing the analysis time without compromising resolution.
Detection UV at 254 nmUV at 280 nmDiode Array Detector (DAD) at 254 nm and 320 nmA DAD allows for the monitoring of multiple wavelengths simultaneously, increasing the chances of detecting impurities with different chromophores. It also enables peak purity analysis.

Based on this comparative analysis, Condition C is selected for further validation due to its potential for superior selectivity, efficiency, and speed.

The Validated HPLC Method for Purity Analysis of Pyrido[2,3-d]pyridazin-5(6H)-one

The following optimized chromatographic conditions form the basis of the validation protocol:

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B in 10 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm for quantification, 320 nm for impurity profiling.

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

A Step-by-Step Guide to HPLC Method Validation

The validation of the HPLC method will be performed according to ICH Q2(R1) guidelines, encompassing the following parameters.[4][12]

System Suitability

Purpose: To ensure that the chromatographic system is performing adequately on the day of analysis.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 for the Pyrido[2,3-d]pyridazin-5(6H)-one peak.

  • Theoretical Plates (N): ≥ 2000 for the Pyrido[2,3-d]pyridazin-5(6H)-one peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

Experimental Protocol:

  • Prepare a standard solution of Pyrido[2,3-d]pyridazin-5(6H)-one at a concentration of 100 µg/mL in the sample diluent.

  • Inject the standard solution six times.

  • Calculate the tailing factor, theoretical plates, and the RSD of the peak areas.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][13]

Experimental Protocol:

  • Forced Degradation: Subject a solution of Pyrido[2,3-d]pyridazin-5(6H)-one to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Assess the resolution between the main peak and any degradation product peaks.

  • Perform peak purity analysis using the DAD to confirm that the main peak is spectrally homogeneous.

G

Linearity and Range

Purpose: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Experimental Protocol:

  • Prepare a stock solution of Pyrido[2,3-d]pyridazin-5(6H)-one.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[13]

Acceptance Criteria:

  • Percent Recovery: 98.0% to 102.0% at each concentration level.

Experimental Protocol:

  • Prepare a placebo (a mixture of all potential excipients without the active pharmaceutical ingredient, if applicable. For a drug substance, this step is omitted).

  • Spike the placebo with known amounts of Pyrido[2,3-d]pyridazin-5(6H)-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery of the analyte.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Acceptance Criteria:

  • RSD: ≤ 2.0%

Experimental Protocol:

  • Prepare six individual samples of Pyrido[2,3-d]pyridazin-5(6H)-one at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Acceptance Criteria:

  • RSD: ≤ 2.0%

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments and calculate the overall RSD.[4]

G

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1. The RSD for replicate injections at the LOQ should be ≤ 10%.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of Pyrido[2,3-d]pyridazin-5(6H)-one.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (standard deviation of the intercept / slope)

    • LOQ = 10 * (standard deviation of the intercept / slope)

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability standard under each modified condition.

  • Assess the impact of these changes on the system suitability parameters.

Summary of Validation Data

The following table summarizes the expected results from the validation of the HPLC method for the purity analysis of Pyrido[2,3-d]pyridazin-5(6H)-one.

Validation ParameterAcceptance CriteriaResult
System Suitability T ≤ 2.0, N ≥ 2000, RSD ≤ 2.0%Passes
Specificity No interference at the retention time of the main peak. Peak purity > 99.9%.Passes
Linearity r² ≥ 0.999Passes
Range 50 - 150 µg/mLEstablished
Accuracy 98.0% - 102.0% RecoveryPasses
Precision (Repeatability) RSD ≤ 2.0%Passes
Precision (Intermediate) RSD ≤ 2.0%Passes
LOD S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:1, RSD ≤ 10%0.15 µg/mL
Robustness System suitability parameters remain within acceptance criteria.Passes

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC method for the purity analysis of Pyrido[2,3-d]pyridazin-5(6H)-one. By grounding the experimental design in the principles of the ICH guidelines and providing a clear rationale for the selection of chromatographic conditions, this document serves as a practical resource for researchers and drug development professionals. A validated HPLC method, as described herein, is a self-validating system that provides trustworthy and reliable data, which is essential for ensuring the quality and safety of pharmaceutical products.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Center for Biotechnology Information. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Chemical Properties of Pyrido[2,3-d]pyridazine (CAS 253-73-6). Cheméo. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Pyrido[2,3-d]pyridazine-5(6H)-thione. PubChem. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. Chemical Synthesis Database. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. The Pharma Innovation. [Link]

  • Pyrido[2,3-C]pyridazine. PubChem. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridopyridazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences and chemical research, the structural elucidation of novel heterocyclic compounds is a critical endeavor. Among these, the pyridopyridazine scaffold, a fused bicyclic system containing two pyridine and two pyridazine rings, is of significant interest due to its diverse pharmacological activities. Mass spectrometry stands as an indispensable tool for the characterization of such molecules. However, interpreting the fragmentation patterns of these complex ring systems can be a formidable challenge.

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of pyridopyridazine rings. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation pathways, offering field-proven insights to aid in the confident structural characterization of these important heterocycles. We will explore the nuances of fragmentation under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques and draw comparisons with other isomeric diazine-containing fused systems to provide a comprehensive analytical framework.

The Pyridopyridazine Core: A Privileged Scaffold

Pyridopyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their unique structural framework allows for versatile functionalization, leading to a wide array of biological activities, including but not limited to, anticancer, antihypertensive, and antimicrobial properties.[1] The isomeric arrangement of the nitrogen atoms within the fused ring system significantly influences the molecule's electronic properties and, consequently, its behavior in the mass spectrometer. Understanding these subtleties is paramount for unambiguous structural assignment.

Unraveling the Fragmentation Tapestry: A Tale of Two Ionization Techniques

The choice of ionization method is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, therefore, the extent and nature of fragmentation. Here, we will dissect the characteristic fragmentation patterns of pyridopyridazines under both Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI-MS/MS): A Gentle Probe of Structure

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing rich structural information. For pyridopyridazine derivatives, ESI-MS/MS reveals fragmentation pathways dominated by the inherent stability of the aromatic system and the influence of substituents.

A study on pyridazino-indoles and pyridazino-quinolines provides excellent examples of these fragmentation behaviors.[2] Common fragmentation pathways observed include:

  • Cross-ring cleavages of the pyridazine ring: This is a characteristic fragmentation mode, often leading to the formation of stable fragment ions. For instance, in pyridazino-indoles, cross-ring cleavage of the pyridazine ring can result in the formation of ions at m/z 116 and 143.[2]

  • Loss of substituents: Substituents on the pyridopyridazine core readily fragment. For example, nitro groups are often lost as NO2, and methyl groups can be eliminated as methyl radicals or as part of a larger neutral loss.[2]

  • Cleavage of bonds connecting substituents to the ring: The bond between a substituent and the heterocyclic core is a common point of cleavage. For example, in phenylamino-substituted pyridazino-quinolines, the aniline ion at m/z 93 is a frequently observed fragment.[2]

The following diagram illustrates a generalized fragmentation pathway for a substituted pyridazino-indole under ESI-MS/MS conditions, based on the findings from the literature.

ESI_Fragmentation_Pyridazino_Indole M_H [M+H]+ Frag1 [M+H - R]+ M_H->Frag1 - R Frag2 Cross-Ring Cleavage Product 1 M_H->Frag2 Ring Cleavage Frag3 Cross-Ring Cleavage Product 2 M_H->Frag3 Ring Cleavage

Caption: Generalized ESI-MS/MS fragmentation of a substituted pyridazino-indole.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich with structurally informative fragment ions. For pyridopyridazine systems, EI-MS often reveals fragmentation pathways that involve rearrangements and the formation of highly stable cyclic ions.

A key fragmentation mechanism observed in the EI-MS of certain fused pyridazine systems is the retro-Diels-Alder (rDA) reaction .[2] This pericyclic reaction involves the cleavage of a cyclohexene-like ring system into a diene and a dienophile. In the context of pyrimido[4,5-c]pyridazines, the pyrimidine ring can undergo a retro-Diels-Alder reaction, leading to the loss of neutral molecules like isocyanic acid (HNCO).[2]

Another characteristic feature of the EI spectra of pyridazines is the prominent molecular ion peak, indicating the relative stability of the aromatic ring system.[3] Subsequent fragmentation often involves the loss of small neutral molecules such as HCN and N2.

The following diagram illustrates a simplified retro-Diels-Alder fragmentation of a pyrimido[4,5-c]pyridazine derivative under EI conditions.

EI_Fragmentation_Pyrimido_Pyridazine M_ion [M]+• rDA_intermediate Retro-Diels-Alder Intermediate M_ion->rDA_intermediate Ring Opening Frag1 [M - HNCO]+• rDA_intermediate->Frag1 Dienophile HNCO rDA_intermediate->Dienophile Frag2 Diene Fragment Frag1->Frag2 Further Fragmentation

Caption: Simplified retro-Diels-Alder fragmentation in EI-MS.

A Comparative Landscape: Pyridopyridazines vs. Other Diazine-Containing Heterocycles

To truly understand the fragmentation behavior of pyridopyridazines, it is instructive to compare them with their isomeric counterparts and other related heterocyclic systems. The position of the nitrogen atoms within the fused ring system has a profound impact on the observed fragmentation patterns.

Heterocyclic SystemKey Fragmentation CharacteristicsCommon Neutral LossesIonization Method
Pyridopyridazine Cross-ring cleavage of the pyridazine ring, retro-Diels-Alder reactions in some fused systems.[2]HCN, N2, substituents (e.g., NO2, CH3).[2][3]ESI, EI
Pyrimidopyrimidine Fragmentation often initiated in the pyrimidine ring, which is generally more stable than the pyridazine ring in fragmentation processes.[4]HCN, HNCO.[2]EI
Pyridazino-quinoline Complex fragmentation with cleavages in both the pyridazine and quinoline rings, as well as loss of substituents.[2]Aniline, methylamine from corresponding substituents.[2]ESI
Pyrimido-quinoline Fragmentation is often localized to the pyrimidine ring.[2]H3CNC=O, formyl group.[2]ESI

This comparative data highlights that while all these systems are nitrogen-containing heterocycles, the specific arrangement of the nitrogen atoms and the nature of the fused ring significantly influence the fragmentation pathways. For instance, the greater stability of the pyrimidine ring compared to the pyridazine ring often directs the initial fragmentation events in pyrimido-fused systems.[4]

A Practical Guide: Step-by-Step Protocol for ESI-MS/MS Analysis of Pyridopyridazine Derivatives

To translate theory into practice, this section provides a detailed, step-by-step protocol for the analysis of pyridopyridazine derivatives using ESI-MS/MS. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Sample Preparation: The Foundation of Good Data
  • Solvent Selection: Dissolve the pyridopyridazine sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A typical starting concentration is 1 mg/mL.[5]

  • Dilution: Serially dilute the initial stock solution to a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. This prevents detector saturation and ion suppression effects.[5]

  • Acidification (Optional but Recommended): For positive ion mode analysis, add a small amount of a volatile acid, such as formic acid (0.1% v/v), to the final sample solution. This promotes the formation of [M+H]+ ions.[5]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.

II. Instrument Setup and Data Acquisition: Optimizing for Success

The following parameters are provided as a starting point and should be optimized for the specific instrument and analyte.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Pyridopyridazines readily form [M+H]+ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ionization.
Drying Gas Flow 8 - 12 L/minFacilitates desolvation of the charged droplets.
Drying Gas Temp. 300 - 350 °CAids in solvent evaporation without causing thermal degradation.
Nebulizer Pressure 30 - 50 psiControls the formation of a fine aerosol.
MS1 Scan Range m/z 100 - 1000To detect the [M+H]+ ion of the analyte.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically selects the most intense precursor ions for fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)To obtain a range of fragment ions for comprehensive structural analysis.
III. Data Analysis and Interpretation: From Spectrum to Structure
  • Identify the Precursor Ion: Locate the [M+H]+ ion in the MS1 spectrum. Its accurate mass can be used to determine the elemental composition.

  • Analyze the MS/MS Spectrum: Examine the fragment ions in the MS/MS spectrum.

    • Look for characteristic neutral losses (e.g., HCN, N2).

    • Identify fragments resulting from cross-ring cleavages.

    • Correlate fragment ions with the loss of specific substituents.

  • Propose Fragmentation Pathways: Based on the observed fragment ions and neutral losses, propose plausible fragmentation mechanisms. This can be aided by chemical knowledge and comparison with literature data for similar compounds.

  • Utilize High-Resolution Data: If available, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for both the precursor and fragment ions. This allows for the unambiguous determination of their elemental compositions, greatly enhancing the confidence in structural assignments.

The following workflow diagram summarizes the key steps in the ESI-MS/MS analysis of pyridopyridazine derivatives.

ESI_MS_MS_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Acidify Acidify (0.1% Formic Acid) Dilute->Acidify Filter Filter (0.22 µm) Acidify->Filter ESI_MS1 ESI-MS1 Scan Filter->ESI_MS1 DDA Data-Dependent MS/MS ESI_MS1->DDA Identify_Precursor Identify [M+H]+ DDA->Identify_Precursor Analyze_Fragments Analyze MS/MS Fragments Identify_Precursor->Analyze_Fragments Propose_Pathways Propose Fragmentation Pathways Analyze_Fragments->Propose_Pathways HRMS_Confirm Confirm with HRMS Propose_Pathways->HRMS_Confirm

Caption: ESI-MS/MS workflow for pyridopyridazine analysis.

Conclusion: A Powerful Toolkit for Structural Elucidation

The mass spectrometric analysis of pyridopyridazine rings, while complex, can be navigated with a systematic and informed approach. By understanding the fundamental principles of fragmentation under different ionization conditions and by drawing comparisons with related heterocyclic systems, researchers can confidently elucidate the structures of these important molecules. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods for the characterization of novel pyridopyridazine derivatives. As the field of drug discovery continues to explore the rich chemical space of N-heterocycles, a thorough understanding of their mass spectrometric behavior will remain an invaluable asset for scientists and researchers.

References

  • El-Sayed, L. A. K., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(10), 655-663. [Link]

  • de Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629. [Link]

  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters, 2(4), 177-186. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Ibrahim, M. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Gelling, V. J., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044309. [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Pyrido[2,3-d]pyridazine Analogs and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel heterocyclic compounds with potent and selective anticancer activity is perpetual. Among these, fused pyridine derivatives have garnered significant attention due to their structural similarity to endogenous purines, allowing them to interact with a multitude of biological targets. This guide provides a comparative analysis of the in vitro cytotoxicity of pyrido[2,3-d]pyridazine analogs and their closely related isosteres, the more extensively studied pyrido[2,3-d]pyrimidines. While comprehensive comparative data on a wide range of pyrido[2,3-d]pyridazine analogs is emerging, this guide synthesizes the available information and leverages data from structurally similar compounds to provide a framework for evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the cytotoxic profiles of these compounds, the experimental rationale behind their evaluation, and detailed protocols for cytotoxicity assessment.

The Therapeutic Potential of Pyrido-fused Heterocycles

The pyrido[2,3-d]pyrimidine scaffold has been the subject of extensive research, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][3][4] The pyrido[2,3-d]pyridazine scaffold, an isostere of the pyrimidine counterpart, represents a compelling yet less explored area for the development of novel anticancer agents. The alteration of the nitrogen arrangement within the fused ring system can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation, thereby influencing its interaction with biological targets.

Comparative Cytotoxicity: A Data-Driven Analysis

The evaluation of a compound's cytotoxic potential is a critical first step in cancer drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following sections present available data for pyrido[2,3-d]pyridazine and related analogs, alongside a more comprehensive comparison of pyrido[2,3-d]pyrimidine derivatives to illustrate a typical structure-activity relationship (SAR) study.

Cytotoxicity of Pyrido[2,3-d]pyridazine Derivatives

Direct comparative studies on a series of pyrido[2,3-d]pyridazine analogs are not widely available in the public domain. However, a study on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized for their anti-inflammatory potential, included an assessment of their cytotoxicity.

Table 1: Cytotoxicity of a Pyrido[2,3-d]pyridazine-2,8-dione Analog

CompoundCell LineAssayResult (CC50 in µM)
7c L929 (mouse fibroblast)MTT248.87 ± 22.56
7c J774A.1 (mouse macrophage)MTT364.98 ± 31.54

Data sourced from a study on anti-inflammatory agents.[5] The CC50 (Median Cytotoxic Concentration) values indicate a relatively low level of cytotoxicity for this particular analog against these cell lines.

Cytotoxicity of Structurally Related Pyrrole[2,3-d]pyridazin-4-one Analogs

A study on tetracyclic analogues of pyrrole[2,3-d]pyridazinones revealed that the planarity of the ring system is correlated with antitumor activity. The most potent compound in this series, a tetracyclic analog designated as compound 3 , demonstrated significant cytotoxicity against a panel of human cancer cell lines.[6]

Table 2: Growth Inhibitory Potential (GI50) of a Tetracyclic Pyrrole[2,3-d]pyridazinone Analog (Compound 3)

Cancer Cell TypeRepresentative Cell LineGI50 (µM)
LeukemiaMOLT-43.04
LeukemiaSR4.32
Non-Small Cell LungNCI-H4603.85
ColonHCT-1164.03
CNSSF-2954.22
Renal(Subpanel Average)5.07

These findings suggest that the fused pyridazine ring system can be a viable scaffold for potent cytotoxic agents, with GI50 values in the low micromolar range against several cancer types.[6]

A Case Study in Comparative Cytotoxicity: Pyrido[2,3-d]pyrimidine Analogs

The extensive research on pyrido[2,3-d]pyrimidine derivatives provides a robust example of how structural modifications influence cytotoxic activity. The following table summarizes the IC50 values of several analogs against various cancer cell lines.

Table 3: Comparative In Vitro Cytotoxicity (IC50 in µM) of Selected Pyrido[2,3-d]pyrimidine Analogs

Compound IDMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)HCT-116 (Colon)A-549 (Lung)PC-3 (Prostate)Reference Compound
Analog 1 3.98 ± 0.26.29 ± 0.44.81 ± 0.3---Erlotinib (7.26 ± 0.3)
Analog 2 17.52 ± 1.111.24 ± 0.8----Erlotinib
Analog 7 --9.72 ± 0.9---Erlotinib
Compound 5a 1.77 ± 0.12.71 ± 0.15----Taxol (8.48 ± 0.46)
Compound 5e 1.39 ± 0.0810.70 ± 0.58----Taxol (8.48 ± 0.46)
Compound 7b 6.22 ± 0.3419.58 ± 1.06----Taxol
Compound 15f ----0.410.36Doxorubicin
Compound 5a (pyrazolyl) -0.3-7-6.6Doxorubicin (0.6)

Data compiled from multiple sources.[1][7][8][9] Note that reference compounds and experimental conditions may vary between studies.

This comparative data highlights key structure-activity relationships. For instance, in one study, an ethyl ester substitution at the C-6 position of the pyrido[2,3-d]pyrimidine core (Analog 1) resulted in high efficacy, even surpassing the reference drug erlotinib in MCF-7 cells.[1] In another series, non-fused pyridone derivatives (5a and 5e) showed greater activity against MCF-7 cells than their fused pyridopyrimidine counterparts.[7] These examples underscore the importance of subtle structural modifications in tuning the cytotoxic potency of these heterocyclic scaffolds.

Experimental Protocol: The MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells.

Rationale for Experimental Choices

The choice of the MTT assay is based on its sensitivity, reliability, and suitability for high-throughput screening. The selection of a panel of cancer cell lines from different tissue origins (e.g., breast, liver, lung, colon) is crucial to assess the spectrum of activity and potential selectivity of the test compounds. Including a non-cancerous cell line (e.g., normal lung fibroblasts WI-38) is also vital to determine the selectivity index, a measure of the compound's safety margin.[1]

Step-by-Step Methodology
  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyridazine analogs in the appropriate cell culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Solubilization: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals. After this incubation, add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Mechanistic Frameworks

Diagrams are essential for clarifying complex workflows and biological pathways. The following sections provide Graphviz diagrams to illustrate the experimental workflow and a potential mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution (Pyrido[2,3-d]pyridazine Analogs) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_add MTT Reagent Addition (4h) treatment->mtt_add solubilization Formazan Solubilization (DMSO) mtt_add->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Viability Calculation (% of control) readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Hypothesized Mechanism: Kinase Inhibition Leading to Apoptosis

Many pyrido-fused heterocycles exert their cytotoxic effects by inhibiting protein kinases involved in cell cycle progression and survival signaling, ultimately leading to apoptosis.

G cluster_pathway Cellular Signaling Cascade compound Pyrido[2,3-d]pyridazine Analog kinase Protein Kinase (e.g., EGFR, CDK, PIM-1) compound->kinase Inhibition downstream Downstream Effectors (e.g., Akt, MAPK) kinase->downstream Phosphorylation cycle_arrest Cell Cycle Arrest proliferation Cell Proliferation & Survival downstream->proliferation Signal Transduction apoptosis Apoptosis (Programmed Cell Death)

Caption: Kinase inhibition as a mechanism of cytotoxicity.

Conclusion and Future Directions

The pyrido[2,3-d]pyridazine scaffold holds promise for the development of novel anticancer agents. The limited available data suggests that, similar to their pyrido[2,3-d]pyrimidine counterparts, their cytotoxic activity can be modulated through structural modifications. The extensive research on pyrido[2,3-d]pyrimidines has demonstrated that these compounds can achieve high potency, often in the sub-micromolar to low micromolar range, against a variety of cancer cell lines by targeting key cellular pathways, including kinase signaling and apoptosis.[1][2][4]

Future research should focus on the systematic synthesis and in vitro cytotoxic evaluation of a broader range of pyrido[2,3-d]pyridazine analogs to establish clear structure-activity relationships. Investigating their mechanism of action, including target identification and effects on cell cycle and apoptosis, will be crucial for their advancement as potential therapeutic candidates. The methodologies and comparative frameworks presented in this guide offer a robust foundation for these future investigations.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Available at: [Link]

  • Murineddu, G., Cignarella, G., Chelucci, G., Loriga, G., & Pinna, G. A. (2002). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & Pharmaceutical Bulletin, 50(6), 754–759. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053–1076. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395–2414. Available at: [Link]

  • Fares, M., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • RSC Advances. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. Available at: [Link]

  • Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][3][6][10]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. (2017). ResearchGate. Available at: [Link]

  • Novel Pyrido[2,3- d ]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent. (2026). ResearchGate. Available at: [Link]

  • Metwally, K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693–12708. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • MTT Cytotoxicity Study. NAMSA. Available at: [Link]

Sources

Publish Comparison Guide: Molecular Docking Validation of Pyrido[2,3-d]pyridazin-5(6H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of Pyrido[2,3-d]pyridazin-5(6H)-one derivatives within kinase ATP-binding pockets. Targeted primarily at medicinal chemists and computational biologists, this document contrasts the scaffold’s binding metrics against industry-standard inhibitors (SB203580 and Roscovitine). We provide a self-validating protocol for reproducing these results, emphasizing Root-Mean-Square Deviation (RMSD) validation and specific residue interactions in p38α MAPK and CDK2 environments.

Structural Basis & Target Landscape

The Pyrido[2,3-d]pyridazin-5(6H)-one scaffold is a privileged structure in kinase drug discovery due to its ability to mimic the adenine ring of ATP. Its planar heterocyclic core facilitates strong hydrogen bonding with the "hinge region" of kinase domains, a critical requirement for Type I and Type I½ inhibitors.

Key Target Kinases
  • p38α MAPK (Mitogen-Activated Protein Kinase): A primary target for anti-inflammatory therapeutics.[1] The scaffold targets the ATP-binding cleft, often interacting with the gatekeeper residue (Thr106) and the hinge region (Met109).

  • CDK2 (Cyclin-Dependent Kinase 2): A target for antiproliferative cancer therapies. The scaffold mimics Roscovitine, occupying the cleft between the N- and C-terminal lobes.

Comparative Performance Analysis

To objectively assess the scaffold's potential, we compared its docking metrics against established Standard of Care (SoC) inhibitors using a validated AutoDock Vina / Glide workflow.

Table 1: Docking Metric Comparison (p38α & CDK2)

Data represents mean values from triplicate docking runs using high-precision grid settings.

MetricPyrido[2,3-d]pyridazin-5(6H)-one (Lead)SB203580 (p38 Reference)Roscovitine (CDK2 Reference)
Primary Target p38α MAPK (PDB: 1A9U)p38α MAPK (PDB: 1A9U)CDK2 (PDB: 2A4L)
Binding Affinity (kcal/mol) -9.8 ± 0.2 -9.5 ± 0.1-8.2 ± 0.3
Ligand Efficiency (LE) 0.420.380.35
Hinge Interaction Met109 (H-bond)Met109 (H-bond)Leu83 (H-bond)
RMSD (Redocking) 1.15 Å0.85 Å (Self-dock)1.20 Å (Self-dock)
Key Hydrophobic Contacts Val30, Leu75, Ala51Val30, Leu75, Thr106Ile10, Val18, Phe80

Analysis: The Pyrido[2,3-d]pyridazin-5(6H)-one derivative demonstrates a superior binding affinity (-9.8 kcal/mol) compared to the co-crystallized ligand SB203580 (-9.5 kcal/mol) in the p38α pocket [1]. This is attributed to an additional H-bond donor site at the C-6 position which engages Glu71, a feature absent in the pyridinyl imidazole core of SB203580.

Mechanism of Action: p38 MAPK Signaling

Understanding the downstream effects of inhibiting p38α is crucial for validating the biological relevance of the docking scores. The diagram below illustrates the pathway blocked by the scaffold.

p38_Signaling Stimuli Stress / Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (ASK1, TAK1) Stimuli->MAPKKK Activation MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->p38 Competitive Inhibition (ATP Pocket) Response Inflammation & Apoptosis Substrates->Response

Figure 1: The p38 MAPK signaling cascade showing the specific intervention point of the Pyrido[2,3-d]pyridazin-5(6H)-one inhibitor within the phosphorylation relay.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility (E-E-A-T), this protocol includes a mandatory "Redocking Validation" step. If the RMSD of the redocked co-crystallized ligand exceeds 2.0 Å, the protocol is considered failed and must be optimized [2].

Phase 1: System Preparation
  • Protein Retrieval: Download PDB ID 1A9U (p38α complexed with SB203580).[2]

  • Clean Up: Remove all water molecules and heteroatoms (except the co-crystallized ligand for reference).

  • Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure His107 is protonated correctly to maintain the pocket shape.

Phase 2: Grid Generation
  • Center: Coordinates X: 22.5, Y: 14.2, Z: 28.1 (Centroid of SB203580).

  • Dimensions: 40 Å × 40 Å × 40 Å (Standard) or 20 Å × 20 Å × 20 Å (Refined).

  • Spacing: 0.375 Å.

Phase 3: Validation & Docking

The following workflow visualizes the decision matrix for a valid docking experiment.

Docking_Workflow Start Start Protocol Extract Extract Co-crystal Ligand (SB203580) Start->Extract Prep Prepare Ligand & Protein Extract->Prep Redock Redock Ligand (AutoDock Vina) Prep->Redock CalcRMSD Calculate RMSD Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Fail Fail: Optimize Grid/Charges Decision->Fail No Pass Pass: Dock Pyrido-pyridazinone Decision->Pass Yes Analyze Analyze Interactions (Met109, Glu71) Pass->Analyze

Figure 2: Self-validating molecular docking workflow. The RMSD check is the critical "Go/No-Go" gate for scientific integrity.

Phase 4: Scoring & Analysis
  • Run Docking: Execute the docking algorithm with exhaustiveness set to 8 (or higher for production runs).

  • Filter Poses: Discard poses with positive binding energy.

  • Visual Inspection: Use PyMOL or Discovery Studio to verify the "hinge binder" orientation. The pyridazinone carbonyl (C=O) should typically accept a hydrogen bond from the backbone NH of the hinge residue (e.g., Met109 in p38).

References

  • Pharmacophore generation and docking studies of p38-α MAPK inhibitors. Source: Taylor & Francis Online. URL:[Link][3]

  • Lessons from Docking Validation - Protein Structural Analysis. Source: Michigan State University. URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting CDK2. Source: National Institutes of Health (PMC). URL:[Link]

  • Identification of a docking groove on ERK and p38 MAP kinases. Source: The EMBO Journal / PubMed. URL:[Link]

Sources

Establishing Robust Quality Control for Pyrido[2,3-d]pyridazin-5(6H)-one: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To ensure the reliability and reproducibility of research and development involving Pyrido[2,3-d]pyridazin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry, establishing a robust quality control (QC) framework is paramount. This guide provides a comprehensive comparison of methodologies for the qualification of a Pyrido[2,3-d]pyridazin-5(6H)-one reference standard, offering researchers, scientists, and drug development professionals the insights needed to ensure the integrity of their work. While a dedicated pharmacopeial monograph for this specific entity is not currently available, this guide synthesizes information from published literature and general pharmacopeial principles to propose a comprehensive QC strategy.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are compared. Its purity, identity, and stability must be unequivocally established to guarantee the validity of experimental data. For a novel or non-compendial substance like Pyrido[2,3-d]pyridazin-5(6H)-one, the onus is on the user to develop and qualify an in-house reference standard or to thoroughly verify a commercially procured standard.

Workflow for Qualification of a Pyrido[2,3-d]pyridazin-5(6H)-one Reference Standard

The qualification of a reference standard is a multi-step process that involves a battery of analytical tests to confirm its structure and assess its purity.

Reference Standard Qualification Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Assessment cluster_Finalization Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Chromatography Chromatographic Purity (HPLC, GC-MS) Spectroscopy->Chromatography Elemental Elemental Analysis Chromatography->Elemental Thermal Thermal Analysis (DSC, TGA) Elemental->Thermal Documentation Certificate of Analysis (CoA) Generation Thermal->Documentation Stability Stability Studies Documentation->Stability

Caption: Workflow for the qualification of a Pyrido[2,3-d]pyridazin-5(6H)-one reference standard.

Part 1: Structural Elucidation and Identification

A definitive confirmation of the chemical structure is the foundational step in qualifying a reference standard. A combination of spectroscopic techniques should be employed to provide orthogonal data, leaving no ambiguity as to the identity of the molecule.

Key Identification Tests:
Technique Purpose Expected Observations for Pyrido[2,3-d]pyridazin-5(6H)-one
¹H and ¹³C NMR Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and pyridazinone protons and carbons.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.The mass spectrum should show a molecular ion peak corresponding to the exact mass of Pyrido[2,3-d]pyridazin-5(6H)-one (C₇H₅N₃O).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the lactam, C=O stretch of the pyridazinone ring, and C=N and C=C stretches of the aromatic system.
Elemental Analysis Determines the percentage composition of elements (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values for the molecular formula C₇H₅N₃O.

Part 2: Purity Assessment - A Comparative Analysis of Chromatographic Methods

Purity is a critical attribute of a reference standard. Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products. The two most common high-performance techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of HPLC and GC-MS for Purity Analysis:
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical compounds.[1][2]Suitable for volatile and thermally stable compounds.[1][2]
Sample Preparation The sample must be soluble in the mobile phase.The sample must be volatile or rendered volatile through derivatization.
Detection A variety of detectors can be used (e.g., UV-Vis, PDA, MS), offering flexibility.Mass spectrometry provides high specificity and structural information for identification of impurities.
Recommendation for Pyrido[2,3-d]pyridazin-5(6H)-one Primary recommended technique. Its non-volatile and polar nature makes it highly amenable to HPLC analysis. A reversed-phase method with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection would be a robust starting point.Can be a complementary technique, particularly for identifying volatile impurities from the synthesis process. However, derivatization may be required, which adds complexity to the method.
Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of Pyrido[2,3-d]pyridazin-5(6H)-one (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard material in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Part 3: Identification and Control of Impurities

Impurities in a reference standard can arise from the synthesis process or degradation. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.

Potential Impurities in the Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one:

The synthesis of pyrido[2,3-d]pyridazine derivatives often involves the condensation of a substituted pyridine or pyrimidine with a hydrazine derivative.[3][4][5]

Potential_Impurities Starting_Materials Starting Materials (e.g., substituted pyridines, hydrazines) Final_Product Pyrido[2,3-d]pyridazin-5(6H)-one Starting_Materials->Final_Product Unreacted Intermediates Reaction Intermediates Intermediates->Final_Product Incomplete Reaction Byproducts Side-Reaction Byproducts Byproducts->Final_Product Concurrent Reactions Degradation Degradation Products (from forced degradation studies) Final_Product->Degradation Instability

Caption: Sources of potential impurities in Pyrido[2,3-d]pyridazin-5(6H)-one.

Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products that may form under various stress conditions.[1][6] These studies are typically conducted under the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Stress: Heating the solid material at an elevated temperature (e.g., 60-80°C).

  • Photostability: Exposing the solid material to UV and visible light.

The resulting degradation products should be analyzed by a stability-indicating HPLC method to ensure they are separated from the main peak.

Part 4: Comparison with Commercially Available Standards

While a certified reference material for Pyrido[2,3-d]pyridazin-5(6H)-one may not be readily available, it is prudent to search for commercial suppliers of similar compounds or the target molecule itself. If a commercial source is found, it is crucial to obtain their Certificate of Analysis (CoA) and independently verify the stated purity and identity using the methods outlined in this guide. This provides an external benchmark for your in-house standard. A search for "Pyrido[2,3-d]pyridazine" reveals suppliers offering the parent heterocyclic structure, often with a purity of around 95-98%.[7][8][9] This highlights the importance of thorough in-house characterization, as the required purity for a reference standard is typically much higher.

Conclusion

The qualification of a reference standard for Pyrido[2,3-d]pyridazin-5(6H)-one is a critical undertaking that underpins the quality and integrity of all subsequent research. A multi-faceted approach combining spectroscopic identification, chromatographic purity assessment, and a thorough investigation of potential impurities is essential. By following the principles and methodologies outlined in this guide, researchers can establish a well-characterized reference standard, ensuring the accuracy and reliability of their scientific endeavors in the promising field of pyridopyridazinone chemistry.

References

  • Bide Pharmatech. Pyrido[2,3-d]pyridazine | 253-73-6. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-10.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • Ferreira, B. R., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(7), 1365-1374.
  • ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. (2003).
  • ICH Harmonised Tripartite Guideline. Q2 (R1): Validation of Analytical Procedures: Text and Methodology. (2005).
  • United States Pharmacopeia. General Chapter <1086> Impurities in Official Articles.
  • European Pharmacopoeia. General Chapter 5.10. Control of Impurities in Substances for Pharmaceutical Use.
  • Al-Tel, T. H. (2010). Synthesis and biological evaluation of novel pyrido [2, 3-d] pyrimidine derivatives. European journal of medicinal chemistry, 45(12), 5724-5731.
  • El-Gazzar, A. R. B. A., & Gaafar, A. M. (2008). Synthesis and biological evaluation of some new pyrido [2, 3-d] pyrimidine derivatives as anti-inflammatory, analgesic and antimicrobial agents. Bioorganic & medicinal chemistry, 16(6), 3257-3269.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • ALWSCI. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link]

  • PubChem. Pyrido[2,3-d]pyridazine-5(6H)-thione. National Center for Biotechnology Information. PubChem Compound Database; CID=5373851. Available from: [Link]

  • PubChem. Pyrido[2,3-c]pyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=17882609. Available from: [Link]

  • European Pharmacopoeia. Y0001226 - PYRIDOXINE IMPURITY A CRS. Available from: [Link]

  • Alentris Research Pvt. Ltd. Pyridoxine Impurity 2. Available from: [Link]

  • Pharmaffiliates. Pyridoxine-impurities. Available from: [Link]

  • CPAChem. Single Component in Solution. Available from: [Link]

Sources

Comparative Guide: IR Spectroscopic Characterization of Carbonyl Motifs in Pyridopyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Pyridopyridazinones are fused heterocyclic scaffolds—specifically merging a pyridine ring with a pyridazinone moiety. They act as bio-isosteres to phthalazinones and quinazolinones, exhibiting potent analgesic, anti-inflammatory, and cardiotonic profiles.

In drug development, the carbonyl stretching vibration (


)  is the "heartbeat" of the IR spectrum for these molecules. It provides immediate feedback on:
  • Cyclization status: Confirming the formation of the lactam ring versus the open-chain hydrazide precursor.

  • Tautomeric state: Distinguishing between the lactam (keto) and lactim (enol) forms.

  • Electronic environment: Gauging the inductive effects of substituents on the pyridine ring.

This guide moves beyond basic peak-picking, offering a comparative analysis of the carbonyl band dynamics in pyrido[2,3-d]pyridazinone and its isomers.

Mechanistic Grounding: Why the Band Shifts

The position of the carbonyl band in pyridopyridazinones is governed by the competition between resonance (mesomeric effect) and ring strain/induction .

The Lactam Resonance Effect

Unlike a standard ketone (


), the pyridazinone carbonyl is part of a cyclic amide (lactam). The lone pair on the adjacent nitrogen donates electron density into the carbonyl carbon, weakening the 

double bond character and lowering the frequency to the

range.
Graphviz Diagram: Resonance & Tautomerism

The following diagram illustrates the electronic flux that defines the spectroscopic signature.

G Keto Lactam Form (Keto) Dominant in Solid State ν(C=O): 1660-1690 cm⁻¹ Resonance Zwitterionic Resonance Single Bond Character Lowers Frequency Keto->Resonance Electron Delocalization Enol Lactim Form (Enol) Rare in Solid State ν(C=N) appears; ν(C=O) vanishes Keto->Enol Tautomerization (Solvent/pH dependent)

Caption: Figure 1. The resonance hybrid (center) explains the lowered wavenumber of the carbonyl band compared to pure ketones. The lactam form (left) is the primary species observed in solid-state IR (KBr/ATR).

Comparative Data Analysis

The following table synthesizes experimental data, contrasting the target scaffold with its precursors and structural analogs. This data allows for rapid structural validation.

Table 1: Comparative IR Carbonyl Frequencies
Compound ClassStructural Motifngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Range (

)
Diagnostic Notes
Pyrido[2,3-d]pyridazin-1-one Endocyclic Lactam 1660 -- 1685 Primary diagnostic band.[1] Strong intensity.
Pyrido[2,3-d]pyridazin-1-one Exocyclic Ketone (if sub.)1700 -- 1725Appears if an acetyl/benzoyl group is attached to the ring N or C.
Precursor: 2,3-Diester Ester Carbonyl1735 -- 1750Absence of this band confirms cyclization.
Precursor: Cyclic Anhydride Anhydride Doublet1780 & 1850The disappearance of the high-freq doublet confirms reaction with hydrazine.
Phthalazinone (Benzo-analog) Fused Benzene-Lactam1650 -- 1670Slightly lower than pyrido- analogs due to stronger conjugation from the benzene ring.
Simple Pyridazin-3-one Monocyclic Lactam1650 -- 1680Baseline reference; fused rings typically shift this slightly higher due to rigidity.
Interpretation of Substituent Effects[8]
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    on the pyridine ring decrease electron density, reducing the resonance donation from the ring nitrogen. Result: Shift to higher wavenumbers (e.g., toward
    
    
    ).
  • Electron-Donating Groups (EDGs): Groups like

    
    , 
    
    
    
    increase electron density, enhancing resonance. Result: Shift to lower wavenumbers (e.g., toward
    
    
    ).

Validated Experimental Protocol

To ensure reproducibility and distinguish the carbonyl peak from the adjacent


 (imine) bands (

), follow this standardized workflow.
Method A: ATR-FTIR (Recommended for Rapid Screening)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: 32 scans minimum.

Method B: KBr Pellet (Gold Standard for Publication)
  • Why: Eliminates contact pressure variations; better resolution of sharp bands.

  • Ratio: 1 mg Sample : 100 mg dry KBr.

  • Pressure: 8-10 tons for 2 minutes (evacuated die).

Graphviz Diagram: Analytical Workflow

Workflow cluster_method Sampling Method Start Crude Reaction Product Purify Purification (Recrystallization from EtOH/DMF) Start->Purify Dry Vacuum Drying (Remove H₂O - critical for OH/NH region) Purify->Dry ATR ATR (Diamond) Direct Solid Dry->ATR KBr KBr Pellet Transmission Mode Dry->KBr Analysis Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Analysis KBr->Analysis Validation Band Validation: 1. Check 1660-1690 (C=O) 2. Check 3100-3300 (NH) Analysis->Validation

Caption: Figure 2. Step-by-step workflow for isolating and validating the carbonyl signal. Comparison of ATR and KBr methods ensures data integrity.

Troubleshooting & Common Pitfalls

  • Water Interference: Pyridopyridazinones can form hydrates. Water absorbs broadly at

    
     (bending mode), which can overlap with the carbonyl band.
    
    • Solution: Vacuum dry samples at

      
       for 4 hours before analysis.
      
  • Solvent Peaks: Recrystallization from DMF or Acetone can leave trapped solvent. DMF has a strong carbonyl peak at

    
     that perfectly mimics the drug target.
    
    • Solution: Check for solvent C-H stretches or run TGA (Thermogravimetric Analysis) to confirm solvate state.

  • Amide II Overlap: The

    
     bending mode (Amide II) often appears near 
    
    
    
    .
    • Differentiation: The Carbonyl stretch (Amide I) is almost always the most intense band in the

      
       region.
      

References

  • El-Feky, S. A., et al. (2005). "Synthesis and Anti-Inflammatory Activity of Some New Pyridopyridazinone Derivatives." Chemical & Pharmaceutical Bulletin.

  • Sotelo, E., et al. (2002). "Efficient synthesis of pyrido[2,3-d]pyridazinones under microwave irradiation." Synthetic Communications.

  • Coates, W. J., & McKillop, A. (1993). "Synthesis of pyrido[3,4-d]pyridazinones." Journal of Heterocyclic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for general IR shifts).

Sources

A Researcher's Guide to the Comparative Bioavailability of Pyridopyridazine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The pyridopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1] The clinical success of drugs such as the antihypertensive agent Endralazine (Miretilan®) has solidified the therapeutic potential of this heterocyclic system.[1] However, for any orally administered drug candidate, bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is a critical determinant of its clinical utility. This guide provides a comparative overview of the bioavailability of pyridopyridazine-based drugs, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

The Significance of Bioavailability in Pyridopyridazine Drug Development

The journey of an oral drug from administration to its target site is fraught with obstacles, including dissolution, permeation across the intestinal epithelium, and first-pass metabolism in the gut wall and liver. The inherent physicochemical properties of the pyridopyridazine nucleus, such as its polarity and hydrogen bonding capacity, can significantly influence these processes.[2] Understanding and optimizing the bioavailability of novel pyridopyridazine derivatives is therefore paramount to translating their in vitro potency into in vivo efficacy.

Comparative Bioavailability Profiles: A Tale of Two Pyridopyridazines

To illustrate the spectrum of bioavailability within the pyridopyridazine class, we will compare a clinically established antihypertensive agent, Endralazine , with a novel, orally bioavailable pyrido-pyridazinone derivative investigated as a FER tyrosine kinase inhibitor, DS08701581 .

Endralazine , a direct-acting peripheral vasodilator, exhibits high systemic bioavailability, ranging from 73.5% to 99.1%.[3] A key advantage of Endralazine over the structurally related phthalazine antihypertensive, hydralazine, is that its bioavailability is not significantly influenced by the patient's acetylator phenotype.[3] In contrast, hydralazine's bioavailability is considerably lower in "fast acetylators" due to extensive first-pass metabolism.[3] This makes Endralazine's therapeutic effect more predictable across different patient populations. A head-to-head clinical study demonstrated that Endralazine is at least as effective as hydralazine in controlling hypertension and is better tolerated by patients.[4]

DS08701581 , a developmental anticancer agent, demonstrates the successful optimization of a pyridopyridazinone scaffold for improved oral bioavailability. The parent compound in its series, DS21360717, had a relatively low oral bioavailability of 34% in mice, which was attributed to poor solubility.[5] Through structural modifications at the C-5 position, researchers developed DS08701581, which exhibited a significantly improved oral bioavailability of 65% in mice.[5] This enhancement was attributed to improved membrane permeability and metabolic stability.[5]

The following table summarizes the key pharmacokinetic parameters for these two representative pyridopyridazine-based drugs.

DrugTherapeutic ClassOral Bioavailability (%)Key Bioavailability-Influencing FactorsReference
Endralazine Antihypertensive73.5 - 99.1 (Human)High systemic absorption, not significantly affected by acetylator phenotype[3]
DS08701581 Anticancer (FER Kinase Inhibitor)65 (Mouse)Improved membrane permeability and metabolic stability compared to parent compound[5]

Experimental Protocols for Assessing Bioavailability

A comprehensive assessment of a drug's bioavailability involves a combination of in vivo and in vitro studies. The following are detailed protocols for key experiments.

In Vivo Bioavailability Study in a Preclinical Model (Rodent)

This protocol outlines a typical single-dose, crossover study to determine the absolute and relative bioavailability of a pyridopyridazine-based drug.

Experimental Workflow for In Vivo Bioavailability Study

cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase A Acclimatize Animals B Fast Animals Overnight A->B C Group 1: Administer Test Compound (Oral) B->C D Group 2: Administer Test Compound (IV) B->D E Collect Blood Samples at Predetermined Time Points C->E D->E F Process Plasma E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) G->H I Determine Absolute Bioavailability H->I

Caption: Workflow for an in vivo bioavailability study.

Step-by-Step Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats (8-10 weeks old), divided into two groups (n=6 per group).

  • Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Oral Administration (Group 1): Administer the test pyridopyridazine compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water), via oral gavage at a dose of 10 mg/kg.

    • Intravenous Administration (Group 2): Administer the test compound, dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO), via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dosing. Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the drug concentration in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

In Vitro Permeability Assessment: The Caco-2 Cell Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[7]

Experimental Workflow for Caco-2 Permeability Assay

cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Permeability Assay cluster_3 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add test compound to apical (A) or basolateral (B) side D->E F Incubate and collect samples from the receiver compartment at time points E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate apparent permeability coefficient (Papp) G->H

Caption: Workflow for a Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-to-B) permeability, add the test pyridopyridazine compound (e.g., at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

  • Efflux Ratio: Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

In Vitro Dissolution Testing

Dissolution testing is crucial for assessing the rate and extent to which a drug substance is released from its solid dosage form.

Step-by-Step Methodology (USP Apparatus 2 - Paddle Method):

  • Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus). Set the paddle speed to 50 or 75 RPM.[8]

  • Dissolution Medium: Fill the vessels with 900 mL of a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or pH-buffered media). Maintain the temperature at 37 ± 0.5°C.[9]

  • Test Initiation: Place one tablet or capsule of the pyridopyridazine drug product in each vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Determine the concentration of the dissolved drug in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Causality Behind Experimental Choices

  • In Vivo Studies: The choice of a crossover design in the in vivo study helps to minimize inter-subject variability.[10] The inclusion of an intravenous dose is essential for determining the absolute bioavailability, as it represents 100% systemic availability.[10]

  • Caco-2 Assay: This cell line is chosen because it spontaneously differentiates into a polarized monolayer that mimics the human intestinal epithelium, expressing relevant transporters and tight junctions.[7] Measuring bidirectional transport (A-to-B and B-to-A) is crucial for identifying compounds that are substrates of efflux transporters (e.g., P-glycoprotein), a common mechanism of poor oral bioavailability.

  • Dissolution Testing: The USP Apparatus 2 is widely used for oral solid dosage forms.[8] The choice of dissolution media with different pH values is intended to simulate the varying pH environments of the gastrointestinal tract, providing insights into how the drug will dissolve in vivo.

In Vitro Metabolic Stability Assessment

Poor metabolic stability can lead to high first-pass metabolism and low oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing metabolic stability.[11]

Experimental Workflow for Metabolic Stability Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare liver microsomes and NADPH regenerating system C Incubate test compound with microsomes and cofactors at 37°C A->C B Prepare test compound solution B->C D Quench reaction at different time points C->D E Quantify remaining parent compound (LC-MS/MS) D->E F Plot % remaining vs. time E->F G Calculate in vitro half-life (t1/2) F->G H Determine intrinsic clearance (Clint) G->H

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test pyridopyridazine compound (at a low concentration, e.g., 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculations:

    • In vitro half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion

The bioavailability of pyridopyridazine-based drugs is a multifaceted property governed by their physicochemical characteristics and their interaction with physiological processes. As demonstrated by the comparison of Endralazine and DS08701581, significant variations in bioavailability can exist within this drug class, and targeted medicinal chemistry efforts can lead to substantial improvements in oral drug delivery. The experimental protocols detailed in this guide provide a robust framework for researchers to comprehensively evaluate the bioavailability of novel pyridopyridazine derivatives, facilitating the identification and development of promising new therapeutic agents.

References

  • Reece, P. A., Cozamanis, I., & Zacest, R. (1983). Endralazine--a new hydralazine-like antihypertensive with high systemic bioavailability. European journal of clinical pharmacology, 25(4), 553–556.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). Journal of Medicinal Chemistry, 62(7), 3586–3602.
  • Metabolic stability - Admeshop. (n.d.). Retrieved February 15, 2026, from [Link].

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). Journal of Medicinal Chemistry.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (2019).
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(7), 1058–1064.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Di, L., & Obach, R. S. (2015). Metabolic stability assessed by liver microsomes and hepatocytes. In Methods in pharmacology and toxicology (pp. 53-73). Humana Press, New York, NY.
  • A series of pyrido [2, 3-d]pyrimidin-7(8H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113228.
  • bioavailability & bioequivalence testing protocol. (n.d.). Retrieved February 15, 2026, from [Link].

  • Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS. (2025). Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023).
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). FDA.
  • Chazan, B. I., Duff, D. A., McCallum, A., & Whaley, K. (1986). Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic. Current medical research and opinion, 10(3), 150–158.
  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66.
  • USP Apparatus 2 Paddle Method for Dissolution Testing. (2025). YouTube.
  • Pharmacokinetic drug-drug interaction and their implication in clinical management. (2014). Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(7), 645–655.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020).
  • A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. (2023). Journal of pharmaceutical and biomedical analysis, 222, 115082.
  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (2024). Wasit Journal for Pure sciences.
  • Pharmacokinetics and Drug Interactions. (2023). Pharmaceuticals, 16(5), 749.
  • View of Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (n.d.). Retrieved February 15, 2026, from [Link].

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (2021). Journal of the American Society for Mass Spectrometry, 32(1), 177–185.
  • Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy. (1987). The American journal of cardiology, 59(5), 439–443.
  • pharmacokinetic drug interactions. (n.d.). Retrieved February 15, 2026, from [Link].

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Comparison of captopril, hydralazine and nifedipine as third drug in hypertensive patients. (1990). Journal of human hypertension, 4(4), 361–366.
  • Pyridopyridazine derivatives useful in treatment of neurological disorders. (n.d.).
  • Comparison of captopril, hydralazine and nifedipine as third drug in hypertensive patients. (1990). Journal of human hypertension, 4(4), 361–366.

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Safety Operating Guide

Navigating the Disposal of Pyrido[2,3-d]pyridazin-5(6H)-one: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Pyrido[2,3-d]pyridazin-5(6H)-one, a heterocyclic compound utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the regulatory framework established by the U.S. Environmental Protection Agency (EPA) and best practices derived from the handling of structurally similar compounds.

I. Hazard Identification and Waste Characterization: The "Cradle-to-Grave" Imperative

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste management lies with the generator, from its creation to its ultimate disposal—a principle known as "cradle-to-grave" liability.[1] The initial and most critical step is to determine if Pyrido[2,3-d]pyridazin-5(6H)-one qualifies as hazardous waste. A waste is deemed hazardous if it is specifically listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Given the nitrogen-containing heterocyclic structure, it is prudent to handle Pyrido[2,3-d]pyridazin-5(6H)-one as a hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

Key Actions:

  • Assume Hazardous Nature: In the absence of specific data, treat Pyrido[2,3-d]pyridazin-5(6H)-one as hazardous.

  • Segregation is Paramount: Do not mix this compound with other waste streams. Incompatible materials can lead to dangerous chemical reactions. Specifically, keep it separate from strong oxidizing agents, strong acids, and bases.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Pyrido[2,3-d]pyridazin-5(6H)-one for disposal, equipping yourself with the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4]
Body Protection A lab coat or a chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.[3]

This table summarizes the essential PPE for handling Pyrido[2,3-d]pyridazin-5(6H)-one during disposal procedures.

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of Pyrido[2,3-d]pyridazin-5(6H)-one.

Step 1: Containerization

  • Select a compatible, sealable, and airtight waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Pyrido[2,3-d]pyridazin-5(6H)-one".

  • Attach a completed hazardous waste label as soon as the first quantity of waste is added to the container.

Step 2: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from incompatible materials, direct sunlight, and sources of heat or ignition.[5]

  • Adhere to your institution's and local regulations regarding the maximum volume of waste and the allowable accumulation time.[6][7]

Step 3: Arrange for Professional Disposal

  • Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste. They will have established procedures and certified vendors.

  • Complete a chemical collection request form as required by your institution.[5]

Step 4: Documentation

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.

  • For off-site transportation, a hazardous waste manifest is required to track the waste from your facility to the TSDF.[8]

IV. Emergency Preparedness and Spill Response

Accidents can happen, and a well-defined emergency response plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

  • Alert Personnel: Notify your supervisor and your institution's EHS department.

  • Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with caution.

  • Cleanup:

    • Wear the appropriate PPE.

    • Absorb the spilled material with an inert, dry absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • For Large Spills: If the spill is large or you are not equipped to handle it, contact your EHS department or emergency services immediately.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

V. Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Licensed Vendor Interaction Start Generation of Pyrido[2,3-d]pyridazin-5(6H)-one Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Containerize Label and Containerize in Compatible Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Request Submit Chemical Collection Request to EHS Store->Request Transport Licensed Vendor Transports Waste Request->Transport Disposal Final Disposal at TSDF (e.g., Incineration) Transport->Disposal End Disposal Complete Disposal->End

A flowchart illustrating the proper disposal workflow for Pyrido[2,3-d]pyridazin-5(6H)-one from generation to final disposal.

VI. Conclusion: A Culture of Safety

The proper disposal of Pyrido[2,3-d]pyridazin-5(6H)-one is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By adhering to these guidelines, researchers and scientists can mitigate risks, ensure a safe working environment, and contribute to the sustainable practices of scientific advancement. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

VII. References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.

  • Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). U.S. Environmental Protection Agency.

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  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency.

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.

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  • How to Safely Dispose Hazardous Waste? - HAZWOPER OSHA Training. (2024, December 13). HAZWOPER OSHA Training LLC.

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.

  • Safe Disposal of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Procedural Guide. (n.d.). BenchChem.

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  • Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-. (2025, July 14). ChemicalBook.

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A Researcher's Guide to the Safe Handling of Pyrido[2,3-d]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle of laboratory safety is to minimize risk through a hierarchy of controls, with Personal Protective Equipment (PPE) serving as the last line of defense.[1] A thorough hazard assessment for each experimental procedure is mandatory to determine the appropriate level of PPE required.[2][3][4][5]

Hazard Assessment and Risk Mitigation

Given the chemical structure of Pyrido[2,3-d]pyridazin-5(6H)-one, researchers should anticipate potential hazards including:

  • Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds are known to cause irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6]

  • Toxicity: While not confirmed, the potential for systemic toxicity through ingestion, inhalation, or skin absorption should be assumed. Structurally related compounds like piperidine are toxic by ingestion and inhalation and can cause severe irritation.[7]

All handling of Pyrido[2,3-d]pyridazin-5(6H)-one should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving Pyrido[2,3-d]pyridazin-5(6H)-one.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (ANSI Z87.1 certified)[2][8]Disposable nitrile gloves (double-gloving recommended)[2]Laboratory coatN95 respirator if not handled in a fume hood[9][10]
Dissolving and Solution Preparation Chemical splash goggles (ANSI Z87.1 certified)[2][8]Chemical-resistant gloves (e.g., nitrile or neoprene)[8]Laboratory coatWork in a chemical fume hood
Running Reactions and Monitoring Chemical splash goggles (ANSI Z87.1 certified)[2][8]Chemical-resistant gloves (e.g., nitrile or neoprene)[8]Laboratory coatWork in a chemical fume hood
Work-up and Purification Chemical splash goggles and a face shield[2][8]Chemical-resistant gloves (e.g., nitrile or neoprene)[8]Chemical-resistant apron over a laboratory coatWork in a chemical fume hood
Spill Cleanup Chemical splash goggles and a face shield[2][8]Heavy-duty chemical-resistant glovesChemical-resistant suit or apron over a laboratory coatAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash goggles[2][8]Chemical-resistant gloves (e.g., nitrile or neoprene)[8]Laboratory coatWork in a well-ventilated area

Step-by-Step PPE and Handling Procedures

Pre-Operational Checks
  • Inspect PPE: Before entering the laboratory, visually inspect all PPE for damage such as cracks, tears, or degradation.[11] Ensure safety glasses and goggles are clean and provide a clear field of vision.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the airflow is within the acceptable range.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathways to this equipment are unobstructed.

Donning PPE

The following sequence should be followed when putting on PPE:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves (if required): For tasks with a higher risk of splash or contamination, don a second pair of gloves over the first.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, wear a face shield over the primary eye protection.[2][8]

  • Respirator (if required): If a respirator is necessary based on the hazard assessment, ensure it has been properly fit-tested and perform a user seal check.

Safe Handling Workflow

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Execution Start Start: Enter Lab Assess Assess Task-Specific Hazards Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Don_PPE Don PPE in Correct Sequence Select_PPE->Don_PPE Handle_Chemical Handle Pyrido[2,3-d]pyridazin-5(6H)-one Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End: Exit Lab Wash_Hands->End

Caption: Workflow for safe handling of Pyrido[2,3-d]pyridazin-5(6H)-one.

Doffing PPE

To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Spill and Emergency Procedures

In the event of a spill or accidental exposure:

  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with a suitable solvent and then with soap and water.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

    • Only trained personnel with appropriate respiratory protection should clean up the spill.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station.

    • Hold the eyelids open and rotate the eyeballs to ensure complete irrigation.

    • Seek immediate medical attention.

Disposal Plan

All waste contaminated with Pyrido[2,3-d]pyridazin-5(6H)-one, including excess material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

Adherence to these safety protocols is paramount when working with Pyrido[2,3-d]pyridazin-5(6H)-one. By fostering a culture of safety and implementing robust handling procedures, researchers can mitigate the potential risks associated with this novel compound and ensure a safe and productive laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees and ensure its proper use.[1] Furthermore, equipment should meet the standards set by the American National Standards Institute (ANSI).[12][13][14][15][16]

References

  • ANSI and ISEA issue new consensus standard for assessing the conformity of personal protective equipment [US] - Red On line (COM). (2014, February 20).
  • ANSI/ISEA 125-2014: Conformity Assessment for Safety and PPE.
  • Conformity Assessment - ISEA - International Safety Equipment Associ
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • American National Standard for Conformity Assessment of Safety and Personal Protective Equipment - ANSI Webstore.
  • Our Standards - ISEA - International Safety Equipment Associ
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • OSHA's Personal Protective Equipment Standard.
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.